molecular formula C8H13N3 B1367798 N-methyl-1-pyrazin-2-ylpropan-2-amine CAS No. 937642-61-0

N-methyl-1-pyrazin-2-ylpropan-2-amine

Cat. No.: B1367798
CAS No.: 937642-61-0
M. Wt: 151.21 g/mol
InChI Key: ITYOKRJDUQGDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-pyrazin-2-ylpropan-2-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol. It is part of the pyrazine derivative family, a class of nitrogen-containing heterocyclic compounds that have attracted significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities . Pyrazines are six-membered aromatic rings containing two nitrogen atoms and are known to be key structural components in many clinically used drugs and biologically active molecules . As a research chemical, this amine-functionalized pyrazine serves as a valuable building block (synthon) for the design and synthesis of novel compounds. Researchers utilize such intermediates to develop potential therapeutic agents, particularly in the field of oncology. Pyrazine derivatives are frequently explored as ligands for metal complexes and as core structures in kinase inhibitor research . For instance, pyrazine-based copper(II) complexes have demonstrated notable anticancer potential by causing oxidative stress and redox imbalance in cancer cells, leading to apoptosis . The mechanism of action for many bioactive pyrazine derivatives often involves interaction with enzymatic targets or DNA; they can act as protein kinase inhibitors, DNA intercalators, or modulators of oxidative stress pathways . This compound is provided For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-methyl-1-pyrazin-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7(9-2)5-8-6-10-3-4-11-8/h3-4,6-7,9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYOKRJDUQGDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586314
Record name N-Methyl-1-(pyrazin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937642-61-0
Record name N-Methyl-1-(pyrazin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-methyl-1-pyrazin-2-ylpropan-2-amine synthesis pathway"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-methyl-1-pyrazin-2-ylpropan-2-amine

Introduction

The pyrazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in drug design. This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for this compound, a substituted pyrazine derivative.

This document is intended for researchers, chemists, and professionals in the field of drug development. It moves beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and provide a framework for troubleshooting and optimization. The primary strategy detailed herein involves a two-stage process: the synthesis of a key ketone intermediate, 1-(pyrazin-2-yl)propan-2-one, followed by a highly efficient reductive amination to yield the target molecule.

Retrosynthetic Analysis

A logical retrosynthetic approach is crucial for designing a viable synthesis. The target molecule, this compound, can be disconnected at the C-N bond of the secondary amine. This disconnection points to a reductive amination reaction, a reliable and high-yielding method for amine synthesis, between 1-(pyrazin-2-yl)propan-2-one (also known as pyrazin-2-ylacetone) and methylamine.[2][3] The pyrazin-2-ylacetone intermediate can, in turn, be conceptually derived from simpler, commercially available pyrazine precursors such as 2-methylpyrazine or a 2-halopyrazine.

G cluster_main Retrosynthetic Pathway cluster_intermediates Retrosynthetic Pathway cluster_precursors Retrosynthetic Pathway TM Target Molecule This compound Ketone Intermediate Ketone 1-(Pyrazin-2-yl)propan-2-one TM->Ketone C-N Disconnection (Reductive Amination) Amine Amine Source Methylamine TM->Amine P1 Precursor 1 2-Methylpyrazine Ketone->P1 C-C Disconnection (Acylation) P2 Precursor 2 2-Chloropyrazine Ketone->P2 C-C Disconnection (Cross-Coupling) G cluster_workflow Reductive Amination Workflow Start Start: 1-(Pyrazin-2-yl)propan-2-one + Methylamine (CH₃NH₂) Imine Step 1: Imine/Iminium Formation (Acid Catalyst, e.g., AcOH) Start->Imine Reduce Step 2: Selective Reduction (e.g., NaBH(OAc)₃) Imine->Reduce In Situ Product Final Product: This compound Reduce->Product

Sources

An In-Depth Technical Guide to the Synthesis of N-Alkyl Pyrazinylpropanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for preparing N-alkyl pyrazinylpropanamine derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the pyrazine core in numerous biologically active molecules. This document will delve into the key synthetic pathways, provide detailed experimental protocols, and offer insights into the mechanistic underpinnings of these transformations.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination have led to its incorporation into a wide array of therapeutic agents. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The N-alkyl pyrazinylpropanamine core, in particular, offers a versatile platform for structural modifications to fine-tune pharmacokinetic and pharmacodynamic profiles.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of N-alkyl pyrazinylpropanamine derivatives can be approached through a convergent strategy, focusing on the preparation of a key intermediate, 2-(pyrazin-2-yl)propan-1-amine , followed by its N-alkylation.

G Target N-Alkyl Pyrazinylpropanamine Derivatives Precursor 2-(Pyrazin-2-yl)propan-1-amine Target->Precursor N-Alkylation Alkylating_Agent Alkylating Agent (R-X or R'=O) Target->Alkylating_Agent N-Alkylation Ketone 1-(Pyrazin-2-yl)propan-1-one Precursor->Ketone Reductive Amination / Oxime Reduction G Start 1-(Pyrazin-2-yl)propan-1-one Reagents NH4OAc, NaBH3CN Methanol, rt Start->Reagents Product 2-(Pyrazin-2-yl)propan-1-amine Reagents->Product

Workflow for the reductive amination of 1-(pyrazin-2-yl)propan-1-one.

Experimental Protocol:

  • To a solution of 1-(pyrazin-2-yl)propan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose the excess reducing agent.

  • Basify the solution with aqueous NaOH to pH > 10.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(pyrazin-2-yl)propan-1-amine.

Causality Behind Experimental Choices:

  • Ammonium acetate serves as the ammonia source and helps to maintain a mildly acidic pH, which is optimal for imine formation. [1][2]* Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that preferentially reduces the iminium ion intermediate over the starting ketone. [1]This selectivity is crucial for the success of the one-pot reaction.

Route B: Synthesis via Oxime Formation and Reduction

This two-step approach provides an alternative route to the primary amine.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Oxime Reduction Ketone 1-(Pyrazin-2-yl)propan-1-one Reagents1 NH2OH·HCl, Pyridine Ethanol, reflux Ketone->Reagents1 Oxime 1-(Pyrazin-2-yl)propan-1-one oxime Reagents1->Oxime Reagents2 H2, Raney Ni Methanol Oxime->Reagents2 Amine 2-(Pyrazin-2-yl)propan-1-amine Reagents2->Amine

Two-step synthesis of 2-(pyrazin-2-yl)propan-1-amine via an oxime intermediate.

Experimental Protocol:

Step 1: Synthesis of 1-(Pyrazin-2-yl)propan-1-one oxime

  • To a solution of 1-(pyrazin-2-yl)propan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: Reduction of 1-(Pyrazin-2-yl)propan-1-one oxime

  • Dissolve the crude oxime from the previous step in methanol.

  • Add a catalytic amount of Raney Nickel (slurry in water).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(pyrazin-2-yl)propan-1-amine.

  • Purify by flash column chromatography.

N-Alkylation of 2-(Pyrazin-2-yl)propan-1-amine

With the key amine precursor in hand, the final step is the introduction of the N-alkyl substituent.

Direct Alkylation with Alkyl Halides

This method is straightforward but can be prone to over-alkylation, leading to the formation of tertiary amines. Careful control of stoichiometry and reaction conditions is essential.

Experimental Protocol:

  • Dissolve 2-(pyrazin-2-yl)propan-1-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Add the alkyl halide (1.0-1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off any inorganic salts and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Reductive Amination with Aldehydes or Ketones

This is often the preferred method for mono-alkylation as it generally provides cleaner reactions and higher yields of the desired secondary amine. [3]

G Start 2-(Pyrazin-2-yl)propan-1-amine Reagents Aldehyde/Ketone, NaBH(OAc)3 Dichloromethane, rt Start->Reagents Product N-Alkyl Pyrazinylpropanamine Reagents->Product

One-pot reductive amination for N-alkylation.

Experimental Protocol:

  • Dissolve 2-(pyrazin-2-yl)propan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that is particularly effective for reductive aminations. [3]It is less basic and more selective for iminium ions than NaBH₃CN, often leading to cleaner reactions with fewer side products.

Data Presentation: Representative N-Alkylations

The following table summarizes expected yields for the N-alkylation of a model primary amine, 2-amino-1-phenylethane, which serves as a structural analog to 2-(pyrazin-2-yl)propan-1-amine. These values can be used as a general guide for expected outcomes.

EntryAlkylating AgentMethodProductYield (%)
1Benzyl bromideDirect AlkylationN-Benzyl-2-amino-1-phenylethane85-95
2IodomethaneDirect AlkylationN-Methyl-2-amino-1-phenylethane70-80 (risk of dimethylation)
3BenzaldehydeReductive AminationN-Benzyl-2-amino-1-phenylethane>90
4AcetoneReductive AminationN-Isopropyl-2-amino-1-phenylethane80-90
5CyclohexanoneReductive AminationN-Cyclohexyl-2-amino-1-phenylethane85-95

Mechanistic Insights

Reductive Amination

The mechanism of reductive amination involves two key stages: the formation of an imine or iminium ion, followed by its reduction.

G cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Ketone Ketone Hemiaminal Hemiaminal Ketone->Hemiaminal Amine Primary Amine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H2O Imine Imine Iminium->Imine -H+ Product Secondary Amine Iminium->Product Reducing_Agent [H]- (e.g., from NaBH3CN) Reducing_Agent->Product

Generalized mechanism of reductive amination.

Initially, the primary amine attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. [2]Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion, which is in equilibrium with the corresponding imine. The hydride reducing agent then attacks the electrophilic carbon of the iminium ion to yield the final secondary amine.

Conclusion

This technical guide has outlined robust and versatile synthetic strategies for the preparation of N-alkyl pyrazinylpropanamine derivatives. The key to a successful synthesis lies in the efficient preparation of the 2-(pyrazin-2-yl)propan-1-amine precursor, for which both reductive amination and oxime reduction pathways have been detailed. For the subsequent N-alkylation, reductive amination with aldehydes or ketones generally offers a more controlled and higher-yielding approach compared to direct alkylation with alkyl halides. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this important class of compounds.

References

  • To be populated with specific literature references supporting the biological significance of pyrazine deriv
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]

  • Reductive Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • To be populated with specific literature references for the synthesis of 1-(pyrazin-2-yl)propan-1-one.
  • To be populated with specific literature references detailing the reduction of oximes to primary amines.
  • To be populated with specific literature references for direct alkylation of primary amines with alkyl halides.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • To be populated with specific literature references providing yield data for N-alkyl

Sources

An In-Depth Technical Guide to the Characterization of N-methyl-1-pyrazin-2-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyl-1-pyrazin-2-ylpropan-2-amine is a heterocyclic compound featuring a pyrazine ring linked to a secondary amine moiety. As a structural analog of various biologically active phenethylamines and other heterocyclic stimulants, this molecule holds significant interest for researchers in medicinal chemistry, pharmacology, and analytical sciences. Pyrazine derivatives are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound, establishing a foundational methodology for its further investigation. The protocols herein are designed to be self-validating, explaining the causal relationships behind experimental choices to ensure technical accuracy and reproducibility.

Introduction and Rationale

The pyrazine nucleus is a critical scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[4] Its two nitrogen atoms are electron-withdrawing, which influences the molecule's electronic properties, stability, and potential for biological interactions, such as hydrogen bonding.[5] The structural similarity of the title compound to known psychoactive substances necessitates a robust and unambiguous characterization to facilitate its study and potential regulation.

This document outlines a logical workflow for creating and verifying the structure of this compound. It begins with a proposed synthetic route, followed by detailed protocols for spectroscopic and chromatographic analysis. The causality behind each step is explained, providing researchers with not just a method, but a clear understanding of the underlying chemical principles.

Proposed Chemical Synthesis: Reductive Amination

The most direct and widely applicable method for synthesizing secondary amines from ketones is reductive amination.[6][7] This process involves the reaction of a ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This one-pot reaction is efficient and generally provides good yields.[8]

The proposed synthesis for this compound proceeds via the reductive amination of the precursor ketone, 1-pyrazin-2-ylpropan-2-one, with methylamine.

Synthesis_Workflow Precursor 1-Pyrazin-2-ylpropan-2-one Intermediate Imine Intermediate Precursor->Intermediate Reaction Amine Methylamine (CH3NH2) Amine->Intermediate Product This compound Intermediate->Product Reduction ReducingAgent Sodium Borohydride (NaBH4) ReducingAgent->Product Solvent Methanol (Solvent) Solvent->Intermediate

Caption: Proposed synthesis of the title compound via reductive amination.

Rationale for Experimental Choices
  • Precursor Ketone: 1-Pyrazin-2-ylpropan-2-one is the logical starting material, analogous to phenylacetone in the synthesis of methamphetamine.[9] Its synthesis can be achieved through various organic chemistry routes if not commercially available.

  • Amine Source: An aqueous solution of methylamine (e.g., 40%) is a practical and common reagent for this type of reaction.[10]

  • Reducing Agent: Sodium borohydride (NaBH₄) is selected for its mildness and selectivity. It readily reduces the imine intermediate without significantly reducing the ketone precursor or the pyrazine ring under controlled conditions. This selectivity is crucial for maximizing the yield of the desired secondary amine.[8]

  • Solvent: Methanol is an excellent solvent for both the reactants and the reducing agent, facilitating a homogenous reaction mixture.

Detailed Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-pyrazin-2-ylpropan-2-one (1.0 eq) in methanol.

  • Amine Addition: Add an aqueous solution of methylamine (40%, 2.0-3.0 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Physicochemical and Spectroscopic Characterization

Predicted Physical Properties
PropertyPredicted ValueRationale
Molecular Formula C₈H₁₃N₃Based on atomic count from the structure.
Molecular Weight 151.21 g/mol Sum of atomic weights.
Appearance Colorless to pale yellow oil/liquidSimilar to other alkyl-amines and pyrazine derivatives.
Boiling Point >200 °C (Estimated)Higher than simpler amines due to molecular weight and pyrazine ring.
Solubility Soluble in organic solvents (Methanol, Chloroform, Ethyl Acetate). Slightly soluble in water.Expected polarity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Predictions are based on analysis of similar compounds.[11][12][13]

3.2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling (J, Hz)Rationale
H-3 (Pyrazine) 8.55 - 8.65d1HJ ≈ 1.5Adjacent to two N atoms, deshielded. Coupled to H-5.
H-5 (Pyrazine) 8.45 - 8.55dd1HJ ≈ 2.5, 1.5Deshielded by N atoms. Coupled to H-3 and H-6.
H-6 (Pyrazine) 8.40 - 8.50d1HJ ≈ 2.5Deshielded by adjacent N atom. Coupled to H-5.
-CH- (Propyl) 2.90 - 3.10m1H-Methine proton adjacent to N and CH₂.
-CH₂- (Propyl) 2.75 - 2.95d2HJ ≈ 6.5Methylene group adjacent to pyrazine ring and chiral center.
N-CH₃ 2.35 - 2.50s3H-Methyl group on nitrogen, appears as a sharp singlet.[11]
-NH- 1.50 - 2.00br s1H-Broad signal due to quadrupole broadening and exchange.
C-CH₃ (Propyl) 1.05 - 1.15d3HJ ≈ 6.5Methyl group on the propyl chain, coupled to the methine proton.

3.2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

AssignmentPredicted δ (ppm)Rationale
C-2 (Pyrazine) 152 - 156Carbon bearing the substituent, deshielded by two N atoms.
C-3 (Pyrazine) 144 - 146Aromatic CH adjacent to two N atoms.[14]
C-5 (Pyrazine) 143 - 145Aromatic CH.
C-6 (Pyrazine) 142 - 144Aromatic CH adjacent to N.
-CH- (Propyl) 55 - 60Methine carbon bonded to nitrogen.
-CH₂- (Propyl) 40 - 45Methylene carbon adjacent to the pyrazine ring.
N-CH₃ 33 - 36Methyl carbon bonded to nitrogen.
C-CH₃ (Propyl) 19 - 23Methyl carbon at the end of the propyl chain.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Predicted IntensityAssignmentRationale
3300 - 3350 Weak-MediumN-H StretchCharacteristic of a secondary amine.[15][16]
2960 - 2980 Medium-StrongAsymmetric C-H Stretch (Alkyl)From methyl and methylene groups.
2850 - 2870 Medium-StrongSymmetric C-H Stretch (Alkyl)From methyl and methylene groups.
~3050 WeakC-H Stretch (Aromatic)From the pyrazine ring protons.
1580, 1470, 1410 MediumC=C, C=N Ring StretchingCharacteristic vibrations of the pyrazine ring.
1100 - 1150 MediumC-N StretchStretching vibration of the amine C-N bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. The fragmentation is predicted to follow patterns typical for aliphatic amines, involving α-cleavage.[17][18]

  • Molecular Ion (M⁺): m/z = 151. Since the molecule contains an odd number of nitrogen atoms (3), the molecular ion peak will have an odd mass-to-charge ratio, consistent with the Nitrogen Rule.[18]

  • Base Peak: The most stable fragment is typically formed by α-cleavage. Cleavage of the C-C bond between the methine and methylene groups would result in the loss of a pyrazinylmethyl radical (C₅H₅N₂•) to form a stable, resonance-delocalized cation at m/z 58 . This is the predicted base peak.

  • Other Key Fragments:

    • m/z 136: Loss of a methyl radical (•CH₃) from the molecular ion [M-15].

    • m/z 80: The pyrazinylmethyl cation [C₅H₅N₂]⁺, formed by cleavage of the bond between the propyl chain and the pyrazine ring.

    • m/z 58: The N-methyl-2-aminopropyl cation [C₄H₁₀N]⁺, formed by α-cleavage (loss of pyrazinylmethyl radical). This is the expected base peak.

Fragmentation_Pathway M [C8H13N3]+• m/z = 151 (Molecular Ion) Frag1 [C7H10N3]+ m/z = 136 M->Frag1 - •CH3 Frag2 [C4H10N]+ m/z = 58 (Base Peak) M->Frag2 - •C5H5N2 (α-cleavage) Frag3 [C5H5N2]+ m/z = 80 M->Frag3 - •C3H8N

Caption: Predicted major fragmentation pathways in EI-MS.

Analytical Methodology

For quantitative analysis and confirmation in complex matrices, chromatographic methods coupled with mass spectrometry are the gold standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like the title amine.[19][20]

4.1.1. Rationale for Method

  • Derivatization: While the free amine can be analyzed directly, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA) can improve chromatographic peak shape and thermal stability.[21][22]

  • Column Choice: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) provides excellent separation for this class of compounds.

4.1.2. Detailed GC-MS Protocol

  • Sample Preparation:

    • Dissolve a reference standard or sample extract in a suitable solvent (e.g., methanol, ethyl acetate).

    • (Optional) For derivatization: Evaporate the solvent under a stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of MSTFA. Cap the vial and heat at 70 °C for 20 minutes.

  • Instrument Conditions:

    • Injector: 250 °C, Splitless mode.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • MS Ion Source: 230 °C (Electron Ionization at 70 eV).

    • MS Scan Range: m/z 40-450.

Potential Pharmacological Relevance

Pyrazine derivatives exhibit a vast array of biological activities.[1][23] The structure of this compound suggests several potential areas for pharmacological investigation:

  • Antimicrobial/Antifungal Activity: The pyrazine ring is a known pharmacophore in various antimicrobial agents.[1]

  • Anti-inflammatory and Analgesic Effects: Many nitrogen-containing heterocyclic compounds have shown potential in these areas.[2]

  • Neuropharmacological Activity: As a structural analog of CNS stimulants, its effects on monoamine transporters (dopamine, norepinephrine, serotonin) and receptors would be a primary area of interest for toxicological and pharmacological profiling.

Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the synthesis and characterization of this compound. By combining a proposed synthetic route with detailed predictions of its spectroscopic and chromatographic properties, this document serves as an essential resource for researchers. The methodologies described are based on established chemical principles and data from closely related structures, ensuring a high degree of confidence in the predicted outcomes. This foundational work enables further investigation into the unique chemical, physical, and biological properties of this novel pyrazine derivative.

References

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Kim, H., & Lee, P. H. (2020). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
  • Lan, T., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 115544.
  • Woźniak, M. K., et al. (2015). Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique.
  • Chem LibreTexts. (n.d.). IR: amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Mor. J. Chem. (2022).
  • Chem LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern. Retrieved from [Link]

  • Journal of IMAB. (2017).
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Molecules. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt. Retrieved from [Link]

  • Chem LibreTexts. (2022). 6.
  • ChemSynthesis. (2025). 1-pyrazin-2-yl-propan-1-one. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • Kim, J. Y., et al. (2008).
  • The Pherobase. (n.d.). NMR: 2-Methylpyrazine. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • UNODC. (n.d.). AMPHETAMINES (AMPH)
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • Sciencemadness Discussion Board. (2012). wet aminative reduction. Retrieved from [Link]

  • Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

  • ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.
  • ResearchGate. (2024). Synthesis of New Hydrazones Based on 1-(1-Tosylpyrrolidin-2-yl)propan-2-one.
  • Lin, H. R., et al. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy.
  • ResearchGate. (n.d.).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Chem LibreTexts. (2023).
  • Semantic Scholar. (2022). 2(1H)

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of N-methyl-1-pyrazin-2-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action for the novel compound, N-methyl-1-pyrazin-2-ylpropan-2-amine. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and pharmacology to posit a scientifically grounded hypothesis. By analyzing its structural architecture, particularly its congruence with known phenethylamine-class monoamine releasing agents, we propose a detailed cascade of molecular interactions. This guide further outlines a comprehensive suite of experimental protocols designed to rigorously test this hypothesis, providing a roadmap for future research and development.

Introduction and Structural Analysis

This compound is a synthetic compound characterized by a pyrazine ring linked to a propan-2-amine backbone, with a methyl group on the amine. Its chemical structure is as follows:

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₃N₃

  • Core Scaffolds: Pyrazine, Propan-2-amine

A critical analysis of this structure reveals a strong resemblance to the pharmacophore of amphetamine and its derivatives, which are well-characterized monoamine releasing agents (MRAs).[1][2][3] The core phenethylamine skeleton, a cornerstone for many central nervous system (CNS) stimulants, is present in a modified form where the phenyl ring is replaced by a pyrazine ring. This bioisosteric substitution is a common strategy in drug design to modulate properties such as potency, selectivity, and metabolic stability.[4][5][6][7]

The key structural similarities to amphetamine-like MRAs are:

  • An aromatic ring system (pyrazine).

  • A two-carbon linker between the ring and the amine group.

  • An alpha-methyl group on the ethylamine side chain.

  • A methyl group on the terminal amine (N-methylation).

Given these striking structural parallels, it is hypothesized that this compound functions as a monoamine releasing agent, modulating the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Proposed Mechanism of Action: A Monoamine Releasing Agent Cascade

The central hypothesis is that this compound orchestrates an increase in extracellular monoamines via a multi-step process involving the monoamine transporters and synaptic vesicles.[1][2][3]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft compound This compound transporter Monoamine Transporter (DAT, NET, SERT) compound->transporter 1. Substrate for Transporter monoamines_cyto Cytoplasmic Monoamines (DA, NE, 5-HT) transporter->monoamines_cyto 2. Enters Neuron monoamines_synapse Increased Extracellular Monoamines transporter->monoamines_synapse vesicle Synaptic Vesicle vmat2 VMAT2 monoamines_vesicle Vesicular Monoamines taar1 TAAR1 (intracellular) taar1->transporter 6. Phosphorylation & Reversal monoamines_cyto->transporter 7. Reverse Transport (Efflux) monoamines_cyto->vmat2 3. Disrupts Vesicular Storage monoamines_cyto->taar1 5. Agonist Activity monoamines_vesicle->monoamines_cyto 4. Monoamines into Cytoplasm

Caption: Proposed monoamine releasing cascade of this compound.

The proposed mechanistic steps are as follows:

  • Competitive Substrate for Monoamine Transporters: The compound is predicted to act as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), competing with endogenous monoamines for uptake into the presynaptic neuron.[2]

  • Disruption of Vesicular Storage: Once inside the neuron, it is hypothesized to interfere with the vesicular monoamine transporter 2 (VMAT2).[1][3] This action disrupts the proton gradient necessary for sequestering monoamines into synaptic vesicles, leading to their redistribution into the neuronal cytoplasm.

  • TAAR1 Agonism and Transporter Phosphorylation: It is plausible that, like other amphetamine-like compounds, this compound acts as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[8][9] TAAR1 activation initiates a protein kinase A and C signaling cascade, leading to the phosphorylation of the monoamine transporters (DAT, NET, SERT).

  • Reverse Transport (Efflux): The combination of increased cytoplasmic monoamine concentration and transporter phosphorylation induces a conformational change in the transporters, causing them to reverse their direction of transport.[2] This results in a non-vesicular, action-potential-independent efflux of dopamine, norepinephrine, and serotonin from the presynaptic terminal into the synaptic cleft.

Experimental Protocols for Mechanistic Verification

To validate the proposed mechanism of action, a structured, multi-tiered experimental approach is essential. The following protocols provide a framework for these investigations.

In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity of this compound for the primary monoamine transporters and to screen for off-target interactions.

Methodology:

  • Preparation of Membranes: Utilize cell lines stably expressing human DAT, NET, and SERT (e.g., HEK293 cells). Prepare membrane homogenates via standard centrifugation techniques.

  • Radioligand Binding:

    • For DAT: Use [³H]WIN 35,428 as the radioligand.

    • For NET: Use [³H]nisoxetine as the radioligand.

    • For SERT: Use [³H]citalopram as the radioligand.

  • Competition Assay: Incubate the membrane preparations with the respective radioligand and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Detection: Separate bound and free radioligand using filtration over glass fiber filters. Quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) values by nonlinear regression analysis of the competition curves using the Cheng-Prusoff equation.

Expected Data Output:

TargetRadioligandHypothetical Ki (nM)
Dopamine Transporter (DAT)[³H]WIN 35,42850 - 200
Norepinephrine Transporter (NET)[³H]nisoxetine20 - 100
Serotonin Transporter (SERT)[³H]citalopram200 - 1000
In Vitro Neurotransmitter Release Assays

Objective: To quantify the ability of the compound to induce the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from rodent brain regions rich in specific monoamines (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

  • Radiolabel Loading: Pre-load the synaptosomes with the respective radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT).

  • Superfusion: Place the loaded synaptosomes in a superfusion apparatus and perfuse with a physiological buffer.

  • Compound Application: After establishing a stable baseline of radiolabel efflux, introduce varying concentrations of this compound into the perfusion buffer.

  • Fraction Collection and Analysis: Collect fractions of the superfusate at regular intervals and quantify the amount of released radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the EC₅₀ value for release for each monoamine.

G prep 1. Prepare Synaptosomes (e.g., from Striatum) load 2. Load with [³H]Dopamine prep->load superfuse 3. Superfusion Setup load->superfuse baseline 4. Establish Baseline Efflux superfuse->baseline apply 5. Apply Compound baseline->apply collect 6. Collect Superfusate Fractions apply->collect analyze 7. Scintillation Counting collect->analyze calc 8. Calculate EC₅₀ analyze->calc

Caption: Workflow for in vitro neurotransmitter release assay.

In Vivo Microdialysis

Objective: To measure real-time changes in extracellular monoamine levels in the brains of living animals following systemic administration of the compound.

Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into a target brain region (e.g., nucleus accumbens) of an anesthetized rodent.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect baseline dialysate samples.

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Neurochemical Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express post-injection neurotransmitter levels as a percentage of the baseline average.

Anticipated Results:

A dose-dependent increase in extracellular levels of dopamine and norepinephrine, and to a lesser extent, serotonin, in the target brain region, consistent with the profile of a monoamine releasing agent.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest a mechanism of action as a monoamine releasing agent. The proposed cascade, involving competitive uptake by monoamine transporters, disruption of VMAT2, and subsequent reverse transport, provides a robust and testable framework for its pharmacological activity. The pyrazine moiety, as a bioisostere of the phenyl group, likely endows the molecule with unique properties that warrant further investigation.[10][11]

The experimental protocols detailed herein offer a clear path to elucidating the precise molecular interactions and confirming the hypothesized mechanism. Successful validation would position this compound as a novel tool for CNS research and a potential lead compound for therapeutic development.

References

  • Title: Monoamine releasing agent. Source: Wikipedia. URL: [Link]

  • Title: Monoamine releasing agent. Source: Grokipedia. URL: [Link]

  • Title: Monoamine releasing agent. Source: Wikiwand. URL: [Link]

  • Title: Monoaminergic activity enhancer. Source: Wikipedia. URL: [Link]

  • Title: Synthesis and biological evaluation of new tetramethylpyrazine-based chalcone derivatives as potential anti-Alzheimer agents. Source: PubMed. URL: [Link]

  • Title: Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models. Source: Chemical Communications (RSC Publishing). URL: [Link]

  • Title: Pharmacological activity and mechanism of pyrazines. Source: PubMed. URL: [Link]

  • Title: pharmacological-activity-and-mechanism-of-pyrazines. Source: Ask this paper - Bohrium. URL: [Link]

  • Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Source: Semantic Scholar. URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Source: MDPI. URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Source: Molecules. URL: [Link]

  • Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Source: ResearchGate. URL: [Link]

  • Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Source: Taylor & Francis Online. URL: [Link]

  • Title: New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Source: MDPI. URL: [Link]

  • Title: Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. Source: PubMed. URL: [Link]

  • Title: Unequivocal role of pyrazine ring in medicinally important compounds: a review. Source: PubMed. URL: [Link]

  • Title: Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. Source: PubMed. URL: [Link]

  • Title: Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Source: ResearchGate. URL: [Link]

  • Title: Pharmacological Activities of Pyrazoline Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

  • Title: Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Source: MDPI. URL: [Link]

  • Title: PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Source: Inchem.org. URL: [Link]

  • Title: Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Source: PubMed. URL: [Link]

  • Title: N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Source: PubMed. URL: [Link]

  • Title: N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Source: Bentham Science. URL: [Link]

  • Title: Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene. Source: PubMed. URL: [Link]

  • Title: Molecular basis of human trace amine-associated receptor 1 activation. Source: PubMed Central. URL: [Link]

  • Title: (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide. Source: PMC - NIH. URL: [Link]

  • Title: 8-Methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e] pyrazine-4-ones: Highly in Vivo Potent and Selective AMPA Receptor Antagonists. Source: PubMed. URL: [Link]

  • Title: N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine. Source: PubChem. URL: [Link]

  • Title: N-Methyl-1-pyrazin-2-ylmethanamine | CAS#:120739-79-9. Source: Chemsrc. URL: [Link]

  • Title: this compound Price at Chemsrc. Source: Chemsrc. URL: [Link]

Sources

Foreword: Navigating the Landscape of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazine and Pyrazole-Based Propanamines

To the dedicated researcher, scientist, and drug development professional, this guide offers a deep dive into the compelling biological activities of compounds centered around the pyrazine and pyrazole scaffolds, with a specific focus on their propanamine derivatives. While the term "pyrazinylpropanamine" points to a precise chemical structure, the vast and rich landscape of medicinal chemistry reveals that the foundational bioactivities are often rooted in the parent heterocyclic ring system. Therefore, this guide will explore the specific propanamine derivatives within the broader, well-documented context of their pyrazine and pyrazole analogues. Understanding the structure-activity relationships, mechanisms, and therapeutic potential of the broader class provides the most robust and insightful foundation for designing novel and effective pyrazinylpropanamine-based therapeutics.

We will dissect the causality behind experimental choices, present self-validating protocols, and ground every claim in authoritative scientific literature. This document is structured not as a rigid template, but as a narrative that follows the scientific journey from molecular structure to biological function and therapeutic application.

The Privileged Scaffolds: Why Pyrazine and Pyrazole Cores are Central to Drug Discovery

Pyrazine and pyrazole are nitrogen-containing heterocyclic compounds that serve as cornerstones in medicinal chemistry.[1] Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, and pyrazole, a five-membered ring with two adjacent nitrogen atoms, are present in numerous FDA-approved drugs.[1][2] Their prevalence is not accidental; it is a direct consequence of their chemical properties. The nitrogen atoms act as hydrogen bond acceptors and donors, which allows for strong and specific interactions with biological targets like enzymes and receptors.[3] This property enhances the binding affinity and specificity of drugs containing these scaffolds.[3] The addition of a propanamine side chain introduces a flexible, basic moiety that can further modulate pharmacokinetic properties and target engagement.

Below is a diagram illustrating the core structures discussed in this guide.

core_structures cluster_pyrazine Pyrazine Core cluster_pyrazole Pyrazole Core Pyrazine Pyrazine Pyrazinylpropanamine Pyrazinylpropanamine Pyrazine->Pyrazinylpropanamine + Propanamine Chain Biological_Activity Diverse Biological Activities Pyrazinylpropanamine->Biological_Activity Exhibits Pyrazole Pyrazole Pyrazoline Pyrazoline (Dihydropyrazole) Pyrazole->Pyrazoline Reduction Pyrazoline->Biological_Activity Exhibits

Caption: Core heterocyclic structures and their relationship.

A Spectrum of Biological Activities: From Microbes to Neurons

Derivatives of pyrazine and pyrazole exhibit a remarkable breadth of pharmacological effects.[4][5][6] This versatility makes them attractive candidates for tackling a wide range of human diseases.

Antimicrobial and Antitubercular Activity

The fight against infectious diseases is a primary area where these compounds have shown significant promise.[7][8] Pyrazinamide, a cornerstone of first-line tuberculosis treatment, is a pyrazine derivative. Its active form, pyrazinoic acid (POA), acts by inhibiting the PanD enzyme, which is crucial for coenzyme A biosynthesis in Mycobacterium tuberculosis.[9] This targeted mechanism provides a powerful rationale for designing novel pyrazinylpropanamine analogs.

Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazine ring can dramatically enhance potency. For instance, alkylamino-group substitutions at the 3 and 5 positions of the POA scaffold were found to be 5 to 10 times more potent than the parent compound.[9]

Table 1: Selected Antimicrobial Activity of Pyrazole Derivatives

Compound ID Target Organism Activity Metric (MIC in µg/mL) Reference
Hydrazone 21a S. aureus 62.5 [10]
Hydrazone 21a E. coli 125 [10]
Hydrazone 21a C. albicans 2.9 - 7.8 [10]
Compound 3 E. coli 0.25 [11]

| Compound 4 | S. epidermidis | 0.25 |[11] |

Anticancer Activity

Pyrazoline derivatives, in particular, have been extensively studied as anticancer agents.[2][12][13] Their mechanisms of action are often multi-faceted, targeting key pathways involved in cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: One of the most validated mechanisms is the disruption of microtubule dynamics.[2] Similar to well-known agents like Combretastatin A-4, certain pyrazole hybrids can bind to tubulin, preventing its polymerization into microtubules.[2][14] This arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[12][15]

  • Tyrosine Kinase Inhibition: Many cancers are driven by aberrant signaling from tyrosine kinases (TKs). Pyrazoline derivatives have been developed as potent tyrosine kinase inhibitors (TKIs), targeting pathways crucial for tumor growth and angiogenesis.[16]

  • Apoptosis Induction: Numerous studies have demonstrated that pyrazole and pyrazoline compounds can induce programmed cell death in cancer cells through various signaling pathways.[15]

Table 2: In Vitro Cytotoxicity of Selected Pyrazoline Hybrids

Compound ID Cancer Cell Line Activity Metric (IC₅₀) Reference
Benzothiophene hybrid 41 Hep-G₂ (Liver) 3.57 µM [12]
Benzofuran hybrid 40 A2780cis (Ovarian) 4.569 µg/mL [12]

| Tetrahydrothiochromeno[4,3-c]pyrazole 159a | MGC-803 (Gastric) | 15.43 µM |[15] |

The following diagram illustrates the workflow for screening novel compounds for anticancer activity.

anticancer_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Mechanism of Action cluster_optimization Lead Optimization Compound_Library Pyrazinylpropanamine Analogs Library MTT_Assay In Vitro Cytotoxicity (e.g., MTT Assay) Compound_Library->MTT_Assay Dose_Response Dose-Response Curve (Calculate IC50) MTT_Assay->Dose_Response Active 'Hits' Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Dose_Response->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Dose_Response->Cell_Cycle Target_Assay Target-Based Assay (e.g., Kinase Inhibition) Dose_Response->Target_Assay SAR_Study Structure-Activity Relationship (SAR) Apoptosis_Assay->SAR_Study Cell_Cycle->SAR_Study Target_Assay->SAR_Study In_Vivo In Vivo Animal Model SAR_Study->In_Vivo Optimized Leads Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

Caption: High-level workflow for anticancer drug discovery.

Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a growing healthcare challenge. Pyrazoline compounds have emerged as promising therapeutic agents due to their ability to modulate key neurological targets.[17][18][19]

  • Cholinesterase (AChE/BChE) Inhibition: In Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Pyrazolines can inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing its availability in the brain.[17][19]

  • Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. MAO-B inhibitors are used to treat Parkinson's disease. Pyrazolines have been identified as effective inhibitors of both MAO-A and MAO-B, suggesting their potential in treating depression and Parkinson's disease.[17][18]

Field-Proven Experimental Protocols: A Guide to Biological Evaluation

Synthesizing a novel compound is only the first step. Rigorous, well-controlled biological evaluation is critical to understanding its potential. The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to reduce the viability of cancer cells. The underlying principle is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of viable cells.[20]

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., Hep-G₂, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test pyrazinylpropanamine compound in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions.

  • Controls (Critical for Validation):

    • Negative Control: Wells with untreated cells (medium only).

    • Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This ensures the solvent itself is not causing cytotoxicity.[14]

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Cisplatin or H₂O₂).[12][14]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the negative control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Controls (Critical for Validation):

    • Growth Control: Wells containing only broth and the microbial inoculum (no compound).

    • Sterility Control: Wells containing only broth (no inoculum).

    • Positive Control: Wells containing a known antibiotic (e.g., Chloramphenicol or Ciprofloxacin) to confirm the susceptibility of the test organism.[10][11]

  • Inoculation: Add the prepared microbial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound where no turbidity is observed. A microplate reader can also be used to measure optical density.

Conclusion and Future Directions

The pyrazine and pyrazole scaffolds are undeniably "privileged structures" in medicinal chemistry, offering a robust foundation for the development of potent therapeutic agents. Their derivatives, including pyrazinylpropanamines, have demonstrated a wide array of biological activities spanning antimicrobial, anticancer, and neuroprotective domains.[4][5][17] The future of this field lies in the rational design of next-generation analogs. By leveraging a deep understanding of structure-activity relationships and employing rigorous, validated screening protocols, researchers can optimize these compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational methods, such as molecular docking, with traditional experimental approaches will further accelerate the discovery of novel pyrazinylpropanamine candidates poised for clinical development.[21]

References

  • Shah, S., & Desai, K. (2012). Biological activities of pyrazoline derivatives--a recent development. Current Medicinal Chemistry, 19(22), 3533-3574. [Link]

  • Gedawy, A. M., et al. (2022). New pyrazolylpyrazoline derivatives as dual acting antimalarial-antileishamanial agents: synthesis, biological evaluation and molecular modelling simulations. Scientific Reports, 12(1), 14681. [Link]

  • Shah, S., & Desai, K. (2009). Biological activities of pyrazoline derivatives--a recent development. Semantic Scholar. [Link]

  • (n.d.). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Chaudhary, N., & Sharma, N. (2025). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. Current Rheumatology Reviews, 21(1), 54-69. [Link]

  • Aldrich, C. C., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]

  • Abdel-Wahab, B. F., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4239. [Link]

  • Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5824. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(11), 3326. [Link]

  • Dhiman, P., & Singh, A. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(3), 253-291. [Link]

  • (n.d.). Pharmacological activity and mechanism of pyrazines. ResearchGate. [Link]

  • Sharma, V., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38047-38072. [Link]

  • Garcia-Perez, P., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(15), 4931. [Link]

  • Christodoulou, E., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules, 25(17), 3960. [Link]

  • Riyadh, S. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(20), 4704. [Link]

  • Garcia-Perez, P., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]

  • Hou, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ResearchGate. [Link]

  • (n.d.). A REVIEW ON PYRAZOLINE DERIVATIVES AS ANTIMICROBIAL AGENT. ResearchGate. [Link]

  • (n.d.). Synthesis and biological evaluation of some novel pyrazolines. ResearchGate. [Link]

  • Dhiman, P., & Singh, A. (2012). Recent advances in the therapeutic applications of pyrazolines. SciSpace. [Link]

  • (n.d.). Biological Activities of Pyrazoline Derivatives -A Recent Development. ResearchGate. [Link]

  • (n.d.). Recent advances in the therapeutic applications of pyrazolines. ResearchGate. [Link]

  • (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 20(1), 1346-1365. [Link]

  • Al-Zharani, N. A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(15), 5865. [Link]

  • Zhidkova, A. M., et al. (2023). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 28(14), 5506. [Link]

  • (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]

  • (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • (n.d.). Synthesis and biological activity of some novel pyrazolines. ResearchGate. [Link]

  • (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. [Link]

  • Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1807-1814. [Link]

  • Al-Ostoot, F. H., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 29(14), 3367. [Link]

  • (n.d.). Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. Frontiers Research Topic. [Link]

  • (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Ural Federal University. [Link]

  • (n.d.). Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds. ResearchGate. [Link]

  • Becker, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 127-142. [Link]

  • Kumar, A., & Sharma, S. (2014). Pyrazole and Its Biological Activity. Semantic Scholar. [Link]

  • (n.d.). Pyrazole antimicrobial agents.
  • (n.d.). Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease. ResearchGate. [Link]

  • (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

Sources

"in vitro evaluation of N-methyl-1-pyrazin-2-ylpropan-2-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of N-methyl-1-pyrazin-2-ylpropan-2-amine: A Hypothetical Case Study in GPCR Modulator Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel chemical entities. We will use the hypothetical compound, this compound (herein referred to as "Compound P"), as a case study. The pyrazine moiety is a recognized scaffold in medicinal chemistry, and the molecule's overall structure suggests potential interaction with monoaminergic systems. Therefore, this guide is structured around the hypothesis that Compound P is a potential modulator of the Dopamine D2 Receptor (D2R), a critical G-protein coupled receptor (GPCR) in neuroscience.

The following protocols and workflows are designed to first establish the fundamental physicochemical properties of Compound P, then interrogate its interaction with the hypothesized D2R target, and finally, to provide an early assessment of its drug-like properties and potential liabilities.

Part 1: Foundational Characterization & Purity Assessment

Before any biological assessment, the identity, purity, and stability of the test compound must be rigorously established. This ensures that any observed biological activity is attributable to the compound itself and not to impurities or degradation products.

Identity and Purity Confirmation

The primary goal is to confirm the chemical structure and determine its purity percentage. This is a non-negotiable quality control step.

Experimental Protocol: LC-MS and HPLC-UV Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Compound P in a suitable solvent (e.g., DMSO). Create a dilution series for analysis (e.g., 100 µg/mL).

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Inject the sample onto a C18 reverse-phase column.

    • Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • The mass spectrometer should be set to scan for the expected molecular weight of Compound P (C8H13N3, Exact Mass: 151.11).

    • Rationale: This confirms the molecular weight of the main peak, verifying the compound's identity.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection):

    • Utilize the same chromatographic conditions as LC-MS.

    • Set the UV detector to a wavelength appropriate for the pyrazine chromophore (e.g., 260-280 nm).

    • Rationale: The area under the curve (AUC) of the main peak relative to the total AUC of all peaks provides a quantitative measure of purity. A purity level of >95% is typically required for in vitro screening.

Aqueous Solubility and Stability

Poor solubility can lead to false negatives or inaccurate potency measurements in aqueous biological assays.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

  • Method: A standard kinetic solubility assay is performed by making serial dilutions of a high-concentration DMSO stock of Compound P into an aqueous phosphate-buffered saline (PBS) solution.

  • Detection: The point at which the compound precipitates out of solution is detected by nephelometry, which measures light scattering from suspended particles.

  • Data Interpretation: The result is reported as the kinetic solubility in µg/mL or µM. This value informs the maximum concentration that can be used in subsequent aqueous assays without risking compound precipitation.

Part 2: Target Engagement & Functional Activity at the Dopamine D2 Receptor

This section focuses on confirming if Compound P directly interacts with the D2R (target engagement) and whether that binding event elicits a biological response (functional activity).

Workflow for D2R Activity Assessment

The logical flow is to first confirm binding and then determine the nature of that binding (i.e., agonist or antagonist).

G cluster_0 Target Engagement & Potency cluster_1 Functional Activity cluster_2 Mechanism of Action Binding Radioligand Binding Assay Determine Affinity (Ki) Function cAMP Functional Assay Determine Potency (EC50/IC50) and Efficacy (% Activity) Binding->Function If Binding Confirmed MoA Agonist vs. Antagonist Mode Determine if compound activates or blocks the receptor Function->MoA Based on Assay Mode

Caption: Workflow for D2R modulator characterization.

Target Engagement: Radioligand Binding Assay

This experiment determines if Compound P can displace a known D2R ligand from the receptor's binding pocket, providing a measure of binding affinity (Ki).

Experimental Protocol: Competitive Radioligand Binding

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the human Dopamine D2 receptor (e.g., CHO-D2R or HEK-D2R).

    • A high-affinity D2R radioligand, such as [³H]-Spiperone.

    • Non-specific binding control: A high concentration of a non-radioactive, potent D2R antagonist (e.g., Haloperidol).

  • Procedure:

    • In a 96-well plate, incubate the D2R membranes with a fixed concentration of [³H]-Spiperone and a range of concentrations of Compound P.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through a glass fiber filter mat using a cell harvester. The filter traps the membranes (and anything bound to them) while unbound radioligand passes through.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of radioligand displaced versus the log concentration of Compound P.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Compound P that displaces 50% of the radioligand).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Functional Activity: cAMP Accumulation Assay

The D2R is a Gi-coupled receptor. When activated by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures that downstream effect.

Experimental Protocol: HTRF cAMP Assay

  • Cell Culture: Use a recombinant cell line expressing the human D2R (e.g., CHO-K1-hD2R).

  • Agonist Mode:

    • Plate the cells and treat them with increasing concentrations of Compound P.

    • Incubate, then lyse the cells and perform a competitive immunoassay for cAMP using a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

    • Rationale: If Compound P is an agonist, it will cause a dose-dependent decrease in the cAMP signal. The potency is reported as an EC50 value.

  • Antagonist Mode:

    • Plate the cells and pre-incubate with increasing concentrations of Compound P.

    • Challenge the cells with a known D2R agonist (e.g., Quinpirole) at a fixed concentration (typically its EC80).

    • Lyse the cells and measure cAMP levels.

    • Rationale: If Compound P is an antagonist, it will block the effect of Quinpirole, leading to a dose-dependent reversal (increase) of the cAMP signal back towards baseline. The potency is reported as an IC50 value.

ParameterDescriptionHypothetical Result for Compound P
Ki (nM) Binding affinity constant from radioligand binding assay. Lower is tighter.85 nM
EC50 (nM) Potency as an agonist in the functional cAMP assay.> 10,000 nM (No agonist activity)
IC50 (nM) Potency as an antagonist in the functional cAMP assay. Lower is more potent.150 nM
Efficacy Maximum functional response relative to a standard agonist/antagonist.98% (relative to Haloperidol)

Part 3: Early ADME-Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Positive results from target-based assays must be followed by an early assessment of drug-like properties. A potent compound is of little value if it is metabolically unstable, cannot permeate cells, or is overtly toxic.

Metabolic Stability: Microsomal Stability Assay

This assay provides an early indication of how quickly a compound might be cleared by liver enzymes, primarily Cytochrome P450s (CYPs).

Experimental Protocol

  • Incubation: Incubate Compound P at a low concentration (e.g., 1 µM) with human liver microsomes and the essential cofactor NADPH to initiate the metabolic process.

  • Time Points: Aliquots are taken from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of Compound P relative to the internal standard.

  • Data Analysis: The percentage of compound remaining is plotted against time. From the slope of the line, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.

Cell Permeability: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is a widely accepted model for predicting oral absorption of drugs.

Experimental Protocol

  • Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a Transwell® plate insert and cultured for ~21 days to form a confluent, polarized monolayer.

  • Permeability Measurement (A-to-B): Compound P is added to the apical (A, upper) chamber, representing the gut lumen. The concentration of the compound that appears in the basolateral (B, lower) chamber, representing the bloodstream, is measured over time by LC-MS/MS.

  • Efflux Measurement (B-to-A): The experiment is also run in reverse, adding the compound to the basolateral chamber and measuring its appearance in the apical chamber.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated in both directions.

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which could limit its oral bioavailability.

Early Safety: In Vitro Cytotoxicity

A simple assay to determine the concentration at which the compound induces general cell death.

Experimental Protocol: MTT Assay

  • Cell Lines: Use a common, robust cell line such as HEK293 or HepG2.

  • Procedure: Plate the cells and treat them with a dose-response of Compound P for 24-48 hours.

  • Detection: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Analysis: The formazan is solubilized, and its absorbance is read on a plate reader. The concentration that causes 50% reduction in cell viability is reported as the CC50 (Cytotoxic Concentration 50%).

AssayKey ParameterHypothetical Result for Compound PImplication
Microsomal Stability t½ (minutes)45 minModerate stability, suggesting it may not be cleared too rapidly in vivo.
Caco-2 Permeability Papp (A→B) (10⁻⁶ cm/s)15High permeability, suggesting good potential for oral absorption.
Caco-2 Permeability Efflux Ratio1.2Low efflux, suggesting it is not a significant P-gp substrate.
Cytotoxicity (HEK293) CC50 (µM)> 50 µMLow cytotoxicity. The therapeutic window (CC50 / IC50) is >300, which is favorable.

Conclusion

Based on this hypothetical in vitro evaluation, this compound (Compound P) emerges as a promising lead compound. It demonstrates potent and specific antagonistic activity at the Dopamine D2 receptor. Furthermore, its early ADME-Tox profile is favorable, showing high permeability, moderate metabolic stability, and low cytotoxicity. These results provide a strong rationale for advancing Compound P into further preclinical studies, including selectivity profiling against other receptors and eventual in vivo efficacy and safety models.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. Available at: [Link]

  • Di, L., & Obach, R. S. (2015). In vitro metabolic stability assay in drug discovery. Methods in molecular biology (Clifton, N.J.). Available at: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link]

An In-depth Technical Guide to the Potential Pharmacological Effects of N-methyl-1-pyrazin-2-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyl-1-pyrazin-2-ylpropan-2-amine is a novel chemical entity whose pharmacological profile is currently uncharacterized in public-domain research. This guide provides a comprehensive framework for its investigation, postulating its potential biological activities based on structural-activity relationship (SAR) analysis of its core components: a pyrazine heterocycle and an N-methyl-propan-2-amine sidechain. The primary hypothesis centers on potential central nervous system (CNS) activity, specifically modulation of monoaminergic systems, due to the sidechain's resemblance to classic phenethylamine pharmacophores. Secondary hypotheses, derived from the broad bioactivity of the pyrazine scaffold, include potential anti-inflammatory, antimicrobial, and anticancer effects. This document outlines a systematic, multi-phase experimental workflow—from initial in vitro screening to targeted in vivo behavioral assays—designed to rigorously elucidate the compound's mechanism of action, therapeutic potential, and preliminary safety profile. This guide is intended for researchers in pharmacology and drug development, providing both the theoretical basis and practical protocols for a thorough investigation of this promising molecule.

Introduction: The Pyrazine Scaffold and a Novel Candidate

Heterocyclic structures are foundational to modern medicinal chemistry, with nitrogen-containing rings being particularly prominent in clinically successful drugs.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para orientation, is a "privileged scaffold." This structure is present in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][3][4] Marketed drugs containing the pyrazine moiety underscore its therapeutic value.

This guide focuses on a specific, under-investigated derivative: This compound (CAS No. 937642-61-0).[5] While its synthesis is noted, its biological activity remains unexplored. The molecule's structure is intriguing, merging the versatile pyrazine core with an N-methyl-propan-2-amine side chain. This side chain is structurally analogous to the core of many psychoactive compounds, such as methamphetamine (N-methyl-1-phenylpropan-2-amine)[6], suggesting a high probability of CNS activity.

The objective of this whitepaper is to move beyond this structural observation and establish a robust, logical, and actionable research plan. We will dissect the molecule's chemical features to form testable hypotheses about its pharmacological targets and then detail a comprehensive, self-validating experimental workflow to systematically confirm or refute these hypotheses.

Structural Analysis and Physicochemical Predictions

A molecule's structure dictates its function. The key to predicting the pharmacological effects of this compound lies in deconstructing its constituent parts.

Key Structural Features:

  • Pyrazine Ring: A weakly basic, aromatic ring. The two nitrogen atoms are hydrogen bond acceptors and can significantly influence the molecule's electronic properties and metabolic stability. The electron-withdrawing nature of the ring may modulate the pKa of the sidechain amine.

  • Propan-2-amine Sidechain: This flexible linker connects the aromatic core to a key secondary amine. The isopropylamine backbone is a classic pharmacophore found in numerous CNS-active agents.

  • N-methyl Group: The methylation of the secondary amine increases its lipophilicity compared to a primary amine, which can enhance its ability to cross the blood-brain barrier. It also influences the compound's interaction with specific biological targets, such as monoamine transporters and receptors.

Predicted Physicochemical Properties

To assess the "drug-likeness" of the compound, we can predict its physicochemical properties. These parameters are crucial for estimating its potential for oral bioavailability and CNS penetration according to established guidelines like Lipinski's Rule of Five.

PropertyPredicted ValueImplication for Drug Development
Molecular Formula C₈H₁₃N₃[5]Low molecular weight, favorable for bioavailability.
Molecular Weight 151.21 g/mol Well within Lipinski's rule (<500), suggesting good absorption.
logP (Octanol/Water) ~1.0 - 1.5Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. Favorable for CNS penetration.
Topological Polar Surface Area (TPSA) ~41.5 ŲBelow the 90 Ų threshold often associated with good CNS penetration.
Hydrogen Bond Donors 1Complies with Lipinski's rule (≤5).
Hydrogen Bond Acceptors 3Complies with Lipinski's rule (≤10).
pKa (strongest basic) ~9.5 - 10.0The secondary amine will be protonated at physiological pH, which is critical for interactions with aminergic targets.

Note: Values are estimations from standard cheminformatics software and require experimental verification.

The predictive data strongly suggest that this compound possesses a physicochemical profile conducive to oral absorption and penetration into the central nervous system.

Hypothesized Pharmacological Targets and Effects

Based on the structural analysis, we can formulate a primary hypothesis and several secondary ones.

Primary Hypothesis: Modulation of Monoaminergic Systems

The striking similarity of the N-methyl-1-(pyrazin-2-yl)propan-2-amine structure to classic psychostimulants like methamphetamine makes the monoaminergic system the most probable target.

`dot digraph "Hypothesized_CNS_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ` Fig 1. Potential interaction points of the test compound in a monoaminergic synapse.

Potential Mechanisms of Action:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is a G-protein coupled receptor that directly binds endogenous trace amines and amphetamine-like psychostimulants.[7] Its activation acts as a "brake" on dopamine transporter function, modulating monoaminergic tone. An agonist effect at TAAR1 is a key area of investigation for treating addiction and psychosis.

  • Monoamine Transporter (DAT, NET, SERT) Interaction: The compound could act as a competitive inhibitor of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) reuptake, increasing synaptic concentrations of these neurotransmitters. Alternatively, it could be a transporter substrate, inducing reverse transport (efflux), which is the primary mechanism of amphetamines.

  • Monoamine Oxidase (MAO) Inhibition: The compound might inhibit MAO-A or MAO-B, enzymes responsible for degrading monoamine neurotransmitters, thereby increasing their availability.

Secondary Hypotheses

The pyrazine ring is associated with a broad range of biological activities.[1][4][8] While less probable than CNS effects, these should be explored in broad screening.

  • Anti-inflammatory Activity: Many pyrazine derivatives show anti-inflammatory properties.[1][4]

  • Anticonvulsant Activity: Certain complex fused-ring systems containing a pyrazine core have shown potent antagonist activity at AMPA receptors, a type of ionotropic glutamate receptor, leading to anticonvulsant effects.[9][10][11]

  • Antimicrobial or Anticancer Activity: These activities are frequently reported for novel pyrazine derivatives.[1][2][8]

Proposed Experimental Workflow for Pharmacological Characterization

A phased, hierarchical approach is essential to efficiently and logically characterize a novel compound. The workflow proceeds from broad, high-throughput in vitro methods to specific, hypothesis-driven in vivo studies.

`dot digraph "In_Vitro_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} ` Fig 2. Proposed workflow for in vitro pharmacological profiling.

Phase 1: In Vitro Profiling

Objective: To identify primary biological targets and assess potential off-target liabilities early in the discovery process.

Protocol 1: Broad Receptor Screening Panel

  • Causality and Rationale: Before conducting expensive, hypothesis-driven experiments, it is crucial to perform a broad binding screen. This unbiased approach minimizes the risk of missing an unexpected primary target and simultaneously provides a preliminary safety profile by identifying potential interactions with targets known to cause adverse effects (e.g., hERG channel, 5-HT2B receptor). A commercially available panel like the Eurofins SafetyScreen is a cost-effective and standardized method.

  • Methodology (Step-by-Step):

    • Compound Preparation: Solubilize this compound in a suitable vehicle (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Assay Conditions: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

    • Binding Assay: The assay is based on competitive displacement of a radiolabeled ligand specific for each target receptor, transporter, or ion channel. The reaction mixture contains a membrane preparation expressing the target, the radioligand, and the test compound.

    • Incubation & Detection: After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., by filtration). The amount of bound radioactivity is quantified using a scintillation counter.

    • Data Analysis: The results are expressed as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a "hit" that requires further investigation.

Protocol 2: Functional Assays for Primary Hits

  • Causality and Rationale: A binding hit only indicates an interaction; it does not reveal the functional consequence. It is essential to determine whether the compound acts as an agonist (activates the target), antagonist (blocks the target), or allosteric modulator. Follow-up functional assays are designed to answer this question for each validated hit from the binding screen.

  • Methodology (Example for a TAAR1 Hit):

    • Assay Principle: A cell line stably expressing human TAAR1 (e.g., HEK293-hTAAR1) is used. TAAR1 activation leads to an increase in intracellular cyclic AMP (cAMP). This change can be measured using a detection kit (e.g., Cisbio HTRF cAMP assay).

    • Cell Plating: Plate the HEK293-hTAAR1 cells in a 384-well plate and incubate overnight.

    • Compound Addition: Prepare a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM). Add the compound dilutions to the cells. Include a known TAAR1 agonist (e.g., β-phenethylamine) as a positive control and vehicle as a negative control.

    • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Lysis and Detection: Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.

    • Data Analysis: Read the plate on an HTRF-compatible reader. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Phase 2: Cellular and Ex Vivo Assays

Objective: To validate the in vitro findings in a more physiologically relevant system.

Protocol 3: Neurotransmitter Uptake and Release Assays

  • Causality and Rationale: If the compound shows affinity for DAT, NET, or SERT, it is critical to distinguish between reuptake inhibition and transporter-mediated release (efflux). These distinct mechanisms lead to different neurochemical profiles and behavioral effects. This assay directly measures these phenomena using rat brain tissue.

  • Methodology (Step-by-Step):

    • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) by tissue homogenization and differential centrifugation.

    • For Uptake Inhibition Assay: a. Pre-incubate synaptosomes with various concentrations of the test compound or a known inhibitor (e.g., cocaine). b. Initiate uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine). c. Terminate the reaction after a short period (e.g., 5 minutes) by rapid filtration and wash with ice-cold buffer. d. Quantify the radioactivity trapped inside the synaptosomes. Calculate the IC₅₀ value.

    • For Release (Efflux) Assay: a. Pre-load the synaptosomes by incubating them with a radiolabeled neurotransmitter. b. Wash away the excess external neurotransmitter. c. Initiate release by adding various concentrations of the test compound or a known releaser (e.g., d-amphetamine). d. After incubation, separate the synaptosomes from the supernatant. e. Quantify the amount of radioactivity released into the supernatant. Calculate the EC₅₀ for release.

Phase 3: In Vivo Pharmacological Evaluation

Objective: To assess the compound's physiological and behavioral effects in a whole animal model and establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.

`dot digraph "In_Vivo_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} ` Fig 3. Proposed workflow for in vivo pharmacological characterization.

Protocol 4: Preliminary Pharmacokinetic (PK) Assessment in Rodents

  • Causality and Rationale: Before conducting behavioral studies, it is essential to know if the compound reaches its target organ (the brain) at sufficient concentrations and for how long. A PK study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which is critical for selecting appropriate doses and a time course for efficacy studies.

  • Methodology (Step-by-Step):

    • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

    • Dosing: Administer a single dose of the compound via intravenous (IV, for bioavailability) and the intended therapeutic route (e.g., oral gavage (PO) or intraperitoneal (IP)).

    • Sample Collection: At designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples. At the end of the time course, collect brain tissue.

    • Bioanalysis: Process the plasma and homogenized brain tissue. Quantify the concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (e.g., Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), area under the curve (AUC), oral bioavailability (%F), and brain-to-plasma ratio).

Protocol 5: Behavioral Pharmacology - Locomotor Activity

  • Causality and Rationale: If the in vitro data suggest an interaction with monoamine transporters (especially DAT and NET), the most immediate and quantifiable behavioral effect in rodents is a change in spontaneous locomotor activity. This simple, robust assay can quickly determine if the compound has stimulant, sedative, or no effect on gross motor function.

  • Methodology (Step-by-Step):

    • Apparatus: Use standard open-field arenas equipped with infrared beam grids to automatically track movement.

    • Acclimation: Place mice or rats individually into the arenas and allow them to acclimate for 30-60 minutes until their exploratory behavior habituates.

    • Dosing: Administer various doses of the test compound (selected based on PK data), vehicle control, and a positive control (e.g., d-amphetamine) via the chosen route (e.g., IP).

    • Data Collection: Immediately after injection, return the animals to the arenas and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 1-2 hours.

    • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the effect. Compare dose groups using ANOVA followed by post-hoc tests to determine the minimum effective dose.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the intersection of two pharmacologically important structural classes. Its N-methyl-propan-2-amine sidechain strongly predicts interaction with the monoaminergic systems of the CNS, while its pyrazine core suggests a wider potential for bioactivity. The predictive physicochemical data indicate that it is well-suited for development as a potential CNS therapeutic.

The multi-phase research plan detailed in this guide provides a clear, logical, and rigorous pathway for elucidating its true pharmacological profile. By beginning with broad, unbiased screening and progressively narrowing the focus to hypothesis-driven functional and behavioral assays, researchers can efficiently invest resources to uncover the compound's mechanism of action.

Should the primary hypothesis be confirmed, and the compound demonstrate potent activity as a monoamine reuptake inhibitor or releasing agent, future research should focus on its potential application in disorders such as ADHD, depression, or narcolepsy. Concurrently, its potential for abuse liability would need to be carefully assessed. If secondary activities are discovered, entirely different therapeutic avenues could be pursued. This structured investigation is the foundational first step in translating a promising chemical structure into a potential therapeutic reality.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI)

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI)

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (Source: Semantic Scholar)

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (Source: Taylor & Francis Online)

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (Source: MDPI)

  • This compound CAS NO.937642-61-0. (Source: BOC Sciences)

  • N-methyl-1-phenylpropan-2-amine. (Source: PubChem)

  • Molecular basis of human trace amine-associated receptor 1 activation. (Source: PubMed Central)

  • 8-Methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e] pyrazine-4-ones: Highly in Vivo Potent and Selective AMPA Receptor Antagonists. (Source: PubMed)

  • Bioisosteres of 9-Carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent In Vivo AMPA antagonists with longer durations of action. (Source: ResearchGate)

  • 8-Methylureido-4,5-dihydro-4-oxo-10H-imidazo[1,2-a]indeno- [1,2-e]pyrazines: Highly Potent In Vivo AMPA Antagonists. (Source: ResearchGate)

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (Source: PubMed)

Sources

The Art of Amine Introduction: A Technical Guide to the Discovery and Synthesis of Novel Pyrazine Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Core - A Privileged Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, arising from the electron-withdrawing nature of the two nitrogen atoms, coupled with its ability to participate in hydrogen bonding and metal coordination, make it a highly versatile core for the design of novel therapeutic agents.[3] Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1]

Of particular interest to the modern drug discovery professional is the strategic incorporation of amine functionalities onto this core. The resulting pyrazine amine derivatives often exhibit enhanced target binding, improved pharmacokinetic properties, and novel mechanisms of action. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the discovery and synthesis of these valuable compounds. We will move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights to empower your own discovery programs.

Strategic Pathways to Pyrazine Amine Synthesis: From Classical Foundations to Catalytic Frontiers

The synthesis of the pyrazine core itself can be achieved through several classical methods, such as the Staedel–Rugheimer and Gutknecht pyrazine syntheses, which typically involve the condensation of α-amino ketones.[2] However, the true challenge and opportunity lie in the precise and efficient introduction of amine substituents onto a pre-existing or concurrently formed pyrazine ring. This is where modern catalytic chemistry has revolutionized the field.

The Workhorse of Modern Synthesis: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination has become the preeminent method for forging carbon-nitrogen bonds in the synthesis of aryl amines, and its application to electron-deficient heterocycles like pyrazine has been transformative.[4][5] This palladium-catalyzed cross-coupling reaction of an amine with an aryl halide (or pseudohalide) offers a broad substrate scope and functional group tolerance, making it ideal for complex molecule synthesis.[4][5]

The Catalytic Cycle: A Mechanistic Understanding for Rational Optimization

A deep understanding of the catalytic cycle is paramount for troubleshooting and optimizing these reactions. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrazine, forming a Pd(II) complex. The reactivity of the halide is crucial, with the bond strength dictating the ease of this step (C-I > C-Br > C-Cl).[6]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated. This step is often rate-limiting.[7]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Pd_Amide_Complex [L-Pd(II)(Ar)(NHR2)]+X- Amine_Coordination->Pd_Amide_Complex Deprotonation Deprotonation (Base) Pd_Amide_Complex->Deprotonation Pd_Amido_Complex L-Pd(II)(Ar)(NR2) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Ar-NR2 Reductive_Elimination->Pd(0)L

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Expert Insights into Catalyst and Ligand Selection

The success of a Buchwald-Hartwig amination hinges on the judicious choice of the palladium precatalyst and, most importantly, the phosphine ligand.

  • Palladium Precatalysts: While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ are effective, modern, well-defined precatalysts offer greater reliability and activity. These are typically air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. Commercially available examples include Buchwald's palladacycles, Organ's PEPPSI catalysts, and Nolan's (NHC)Pd(allyl)Cl complexes.[8][9] The use of a precatalyst ensures a 1:1 palladium-to-ligand ratio, which is often optimal and prevents inhibition by excess free ligand.[9]

  • The Ligand is Key - The Role of the Bite Angle: For challenging substrates like electron-deficient halopyrazines, bidentate phosphine ligands are often superior to monodentate ones. The "bite angle" of the ligand—the P-Pd-P angle—is a critical parameter. Ligands with a wide bite angle, such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), are particularly effective.[3][7] This geometric constraint is thought to promote the crucial reductive elimination step, thereby accelerating the overall catalytic turnover.[7] The deprotonatable NiXantphos ligand has even enabled room-temperature couplings of unactivated aryl chlorides.[3][10]

LigandTypical Bite Angle (°)Application Notes
dppf ~99°A versatile ferrocene-based ligand, effective for many couplings.
BINAP ~92°An early, effective ligand, particularly for primary amines.
Xantphos ~108-112°Excellent for electron-deficient heterocycles; promotes reductive elimination.[11][12]
XPhos N/A (monodentate)A bulky, electron-rich ligand, often used for challenging couplings.

A Validated Protocol for the Buchwald-Hartwig Amination of a Halopyrazine

The following protocol is a robust starting point for the amination of a chloropyrazine derivative, a challenging substrate due to the strength of the C-Cl bond.

Objective: To synthesize an N-aryl aminopyrazine via palladium-catalyzed cross-coupling.

Materials:

  • Chloropyrazine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Xantphos (3-5 mol%)

  • Pd₂(dba)₃ (1.5-2.5 mol%) or a suitable precatalyst (3-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • Inert Atmosphere is Critical: To an oven-dried Schlenk flask, add the Pd source, Xantphos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen). Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the chloropyrazine derivative and the amine.

  • Reaction: Heat the sealed reaction mixture with vigorous stirring. Reaction temperatures typically range from 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting reagent (typically the halopyrazine) indicates completion.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues:

  • Low or No Conversion: Ensure strictly anhydrous and inert conditions. Verify the quality of the reagents, particularly the base. Consider a more active precatalyst or a different ligand.

  • Side Reactions: For substrates with multiple reactive sites, chemoselectivity can be an issue. The reactivity order of halogens (I > Br > Cl) can often be exploited for selective amination.[6]

The Cutting Edge: Direct C-H Amination

While cross-coupling reactions are powerful, they require pre-functionalized starting materials (halopyrazines). A more atom-economical and elegant approach is the direct functionalization of a C-H bond. Recent advances have demonstrated the direct C-H amination of azaarenes. For instance, a method utilizing a bispyridine-ligated Iodine(III) reagent allows for the direct C2 and C4 C–H amination of fused azaarenes without pre-oxidation of the heterocycle, providing unprecedented access to C4 amination products.[13] While still an emerging area for pyrazines specifically, this strategy represents the future of efficient heterocyclic amine synthesis.

Synthesis_Strategies cluster_0 Established Pathway cluster_1 Emerging Pathway Halopyrazine Halopyrazine Buchwald_Hartwig Buchwald-Hartwig Cross-Coupling Halopyrazine->Buchwald_Hartwig Amine Amine Amine->Buchwald_Hartwig Pyrazine_Amine Pyrazine Amine Derivative Buchwald_Hartwig->Pyrazine_Amine Pyrazine Pyrazine CH_Amination Direct C-H Amination Pyrazine->CH_Amination Nitrogen_Source Aminating Agent Nitrogen_Source->CH_Amination Pyrazine_Amine_2 Pyrazine Amine Derivative CH_Amination->Pyrazine_Amine_2

Comparison of synthetic routes to pyrazine amines.

Case Study: Discovery of Novel 2-Aminopyrazine Derivatives as SHP2 Inhibitors

To illustrate the practical application of these synthetic strategies, we will examine a recent study on the discovery of novel 2-aminopyrazine derivatives as potent antitumor agents targeting the SHP2 protein.[6][14]

Synthesis and Structure-Activity Relationship (SAR)

A series of novel 2-aminopyrazine derivatives were synthesized and evaluated for their inhibitory activity against cancer cell lines.[6][14] The structures were confirmed by spectroscopic techniques. The general synthetic scheme involved the coupling of a substituted 2-aminopyrazine core with various side chains, likely employing methods analogous to the Buchwald-Hartwig amination or related C-N bond-forming reactions.

The study identified a lead compound, 3e , which exhibited potent antitumor activity with IC₅₀ values of 11.84 µM against H1975 cells and 5.66 µM against MDA-MB-231 cells.[6] Further investigation showed that compound 3e induced apoptosis in H1975 cells.[6] Molecular docking and dynamics simulations suggested that 3e likely exerts its effect by selectively inhibiting SHP2.[6] This work highlights how synthetic exploration around the pyrazine amine core can lead to the discovery of potent and selective inhibitors for critical cancer targets.

Essential Characterization of Novel Pyrazine Amine Derivatives

The unambiguous characterization of newly synthesized compounds is a cornerstone of scientific integrity. A combination of spectroscopic and analytical techniques is required to confirm the structure and purity of novel pyrazine amine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals to look for include the aromatic protons on the pyrazine ring (typically in the δ 8.0-9.5 ppm region), protons on the amine and its substituents, and any other functional groups. The provided ¹H NMR data for a novel pyrazine derivative showed characteristic signals at δ 8.80 (d, J = 2.4 Hz, H-5 pyrazine), 8.93 (d, J = 2.4 Hz, H-6 pyrazine), and 9.27 (s, H-3 pyrazine).[15]

    • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atoms of the pyrazine ring are typically found in the δ 130-160 ppm range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Look for N-H stretching vibrations (around 3300-3500 cm⁻¹) for primary and secondary amines and C=N and C=C stretching of the aromatic ring.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

TechniqueInformation ProvidedTypical Pyrazine Amine Signatures
¹H NMR Proton environment, connectivityAromatic protons δ 8.0-9.5 ppm; N-H protons (variable)
¹³C NMR Carbon skeletonPyrazine carbons δ 130-160 ppm
HRMS Exact mass, molecular formula[M+H]⁺ or [M]⁺ peak corresponding to the calculated mass
IR Functional groupsN-H stretch (~3300-3500 cm⁻¹), C=N/C=C stretch (~1500-1600 cm⁻¹)
HPLC PuritySingle major peak indicating >95% purity

Conclusion and Future Outlook

The discovery and synthesis of novel pyrazine amine derivatives remain a vibrant and highly rewarding area of research. The mastery of modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, is essential for any scientist seeking to innovate in this space. By understanding the mechanistic underpinnings of these reactions and the rationale behind catalyst and ligand selection, researchers can efficiently generate libraries of diverse compounds for biological screening. As synthetic methodologies continue to advance, with techniques like direct C-H amination becoming more robust and accessible, the ability to rapidly access novel chemical matter will only accelerate the discovery of the next generation of pyrazine-based therapeutics.

References

  • He, L., et al. (2024). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link][6][14]

  • Zeb, A., et al. (2018). Synthesis and characterization of novel iminobenzoates with terminal pyrazine moieties. Chemistry Central Journal, 12(1), 29. [Link][15]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. [Link][4]

  • Lin, M., et al. (2005). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. The Journal of Organic Chemistry, 70(5), 1842-1845. [Link][7]

  • Li, J., et al. (2025). Design, synthesis, and biological evaluation of aminopyrazine-based ATR/HDACs dual inhibitors. European Journal of Medicinal Chemistry, 283, 117008. [Link]

  • Espinosa, M. R., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link][8]

  • Abdel-Wahab, B. F., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. [Link][15]

  • Zhang, J., et al. (2014). NiXantphos: a deprotonatable ligand for room-temperature palladium-catalyzed cross-couplings of aryl chlorides. Journal of the American Chemical Society, 136(17), 6326-6335. [Link][3][10]

  • Hazari, N., et al. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(4), 0025. [Link][9]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043-6048. [Link][11]

  • Powers, S. E., & Wotal, A. C. (2024). Direct C4 and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. The Journal of Organic Chemistry. [Link][13]

  • Walsh, P. J., et al. (2014). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 43(30), 11494-11500. [Link][12]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-38. [Link]

  • Organ, M. G., et al. (2016). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Angewandte Chemie International Edition, 55(3), 1008-1011. [Link]

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Li, G., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(50), 37363-37371. [Link]

  • Wang, X., et al. (2024). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. [Link]

  • Nahra, F., & Winne, J. M. (2020). Site selective gold(i)-catalysed benzylic C–H amination via an intermolecular hydride transfer to triazolinediones. Chemical Science, 11(20), 5224-5231. [Link][5]

  • Chee, C. W., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 185-201. [Link]

  • Colacot, T. J. (2015). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 5(8), 4937-4944. [Link]

Sources

A Technical Guide to the Exploratory Screening of Pyrazine Compounds for Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazine Scaffold

In the landscape of medicinal chemistry, the pyrazine ring stands out as a "privileged scaffold." This six-membered aromatic heterocycle, containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the architecture of numerous biologically active molecules.[1] Its prevalence is not coincidental; the unique electronic properties and versatile substitution patterns of the pyrazine core allow for a diverse range of interactions with biological targets.[2][3] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[4]

Several FDA-approved drugs, such as the anticancer agent Bortezomib, the tuberculosis medication Pyrazinamide, and the diuretic Amiloride, feature a pyrazine core, underscoring its therapeutic significance.[5][6] This proven track record in drug discovery makes the exploration of novel pyrazine compound libraries a highly promising endeavor for identifying new therapeutic leads.[7][8]

This guide provides a comprehensive, technically-grounded framework for the initial exploratory screening of a novel pyrazine compound library. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical screening cascade designed to identify and validate true bioactive "hits."

Designing the Screening Cascade: A Strategy for Discovery

An effective screening campaign is not a single experiment but a multi-stage, logical progression designed to efficiently triage a large library of compounds down to a small number of validated, promising hits. The core principle is to move from high-throughput, less complex assays to lower-throughput, more detailed mechanistic studies. This "funnel" approach conserves resources and minimizes the chances of pursuing false positives.

The initial phase, Primary Screening , aims to cast a wide net to identify any compound exhibiting a desired biological effect. This is followed by Hit Confirmation and Secondary Assays , which use orthogonal methods to validate the initial findings and quantify the compound's potency. Finally, preliminary Mechanism of Action (MoA) studies provide initial insights into how the compound exerts its effect.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanistic Insight Compound_Library Pyrazine Compound Library (e.g., 10,000 Compounds) Primary_Screen Primary High-Throughput Screen (e.g., Single-Dose Cytotoxicity Assay) Compound_Library->Primary_Screen Hit_Set Initial Hit Set (~1-5% of Library) Primary_Screen->Hit_Set Identify Actives Confirmation_Screen Orthogonal Confirmatory Screen (e.g., LDH Release Assay) Hit_Set->Confirmation_Screen Validate Hits Dose_Response Dose-Response & IC50 Determination Confirmation_Screen->Dose_Response Confirmed_Hits Confirmed & Prioritized Hits Dose_Response->Confirmed_Hits Rank by Potency MoA_Studies Preliminary MoA Studies (e.g., Apoptosis Assay) Confirmed_Hits->MoA_Studies Characterize Hits SAR Initial SAR Analysis MoA_Studies->SAR Lead_Candidates Lead Candidates for Optimization SAR->Lead_Candidates

Figure 1: The Bioactivity Screening Cascade.

Part 1: Primary Screening - The Search for Cytotoxic Hits

For many exploratory screens, particularly in oncology, a cytotoxicity assay is an excellent starting point. It is a robust, cost-effective, and high-throughput method to identify compounds that affect fundamental cellular processes like viability and proliferation.[9][10]

Causality: Why Start with an MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[11] NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[11] This provides a quantitative measure of how a compound impacts cell viability. Its simplicity, reliability, and scalability make it ideal for the initial high-throughput screening of thousands of compounds.[14]

Detailed Protocol: Single-Dose MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format, a standard for high-throughput screening.

1. Cell Seeding:

  • Culture a relevant human cancer cell line (e.g., A549 lung carcinoma) under standard conditions (37°C, 5% CO₂).

  • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL in complete culture medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

  • Incubate for 24 hours to allow cells to adhere and enter logarithmic growth phase.[11]

2. Compound Treatment:

  • Prepare a stock solution of each pyrazine compound in DMSO.

  • Dilute the compounds in culture medium to achieve the desired final screening concentration (e.g., 10 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the test wells.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same percentage of DMSO as the test wells.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells with medium but no cells, to measure background absorbance.

3. Incubation:

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

4. MTT Addition and Formazan Solubilization:

  • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[12]

  • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]

  • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.[13]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

5. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader.[15]

Data Analysis and Hit Selection

The raw absorbance data is converted into percent viability relative to the vehicle control. High-throughput screening data analysis is a critical step to identify genuine hits from the noise.[16][17]

Calculation: Percent Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] x 100

Hit Criteria: A "hit" is defined as a compound that causes a significant reduction in cell viability. A common threshold is ≤ 50% viability at the screening concentration (e.g., 10 µM). This stringent cutoff helps to focus subsequent efforts on the most potent compounds.

Part 2: Hit Confirmation and Potency Determination

A primary hit is not a confirmed active. Assay-specific artifacts or compound interference can lead to false positives. Therefore, the trustworthiness of the data must be established through a self-validating system.

Trustworthiness: The Orthogonal Assay Principle

To confirm the cytotoxic activity observed in the MTT assay, an orthogonal assay —one with a different biological principle and detection method—is essential. The Lactate Dehydrogenase (LDH) release assay is an excellent choice. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of cell death.[18][19] By measuring LDH activity in the supernatant, we can quantify cytotoxicity via a mechanism (membrane leakage) that is distinct from the metabolic activity measured by the MTT assay.[20] A compound that is active in both assays is a much more reliable hit.

Detailed Protocol: LDH Cytotoxicity Assay

This protocol is performed on the supernatant collected from a parallel experiment set up identically to the primary screen.

1. Sample Preparation:

  • Following compound treatment (as in the MTT protocol), centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., Triton X-100) to untreated cells 45 minutes before this step.[20][21]

2. Reaction Setup:

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Assay, Promega).[18] This typically involves mixing a substrate with a diaphorase solution.

  • Add 50 µL of the prepared reaction mixture to each well containing the supernatant.

3. Incubation and Measurement:

  • Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • The reaction converts a tetrazolium salt into a red formazan product.[18]

  • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Percent cytotoxicity is calculated by comparing the LDH release from treated cells to that of the maximum release control.

  • Calculation: Percent Cytotoxicity = [(Absorbance_Sample - Absorbance_Vehicle) / (Absorbance_Max_Release - Absorbance_Vehicle)] x 100

Dose-Response and IC₅₀ Determination

Confirmed hits are then evaluated across a range of concentrations to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits 50% of the measured biological response (e.g., cell viability). This is a critical metric for ranking and prioritizing compounds.[22]

A serial dilution of each confirmed hit (e.g., 8-point, 3-fold dilutions starting from 50 µM) is prepared and tested using the primary assay (MTT). The resulting data is plotted on a semi-log graph (Inhibition vs. log[Concentration]) and fitted to a non-linear regression curve to calculate the IC₅₀ value.

Data Presentation: Summarizing Potency

Quantitative data for confirmed hits should be summarized in a clear, structured table.

Compound IDPrimary Screen (% Viability @ 10µM)LDH Confirmation (% Cytotoxicity)IC₅₀ (µM)
PYR-00185.25.1> 50
PYR-002 12.5 88.9 1.7
PYR-00355.112.3> 50
PYR-004 45.8 52.1 8.9

Part 3: Probing the Mechanism of Action

Once potent, validated hits are identified, the next logical step is to ask: how are these compounds killing the cells? A common and important mechanism of cancer cell death is apoptosis , or programmed cell death.

Apoptosis and the Role of Caspases

Apoptosis is characterized by a series of specific biochemical events. A key feature is the activation of a family of proteases called caspases .[23] Effector caspases, particularly Caspase-3 and Caspase-7, are responsible for cleaving key cellular proteins, leading to the dismantling of the cell.[24] Measuring the activity of Caspase-3/7 is a direct and reliable method to determine if a compound induces apoptosis.[25]

G cluster_0 cluster_1 cluster_2 Cytotoxicity Confirmed Cytotoxicity (IC50 < 10 µM) Apoptosis Apoptosis Pathway Cytotoxicity->Apoptosis Hypothesis 1 Necrosis Necrosis / Other Cytotoxicity->Necrosis Hypothesis 2 Caspase_Assay Caspase-3/7 Activity Assay (e.g., Caspase-Glo®) Apoptosis->Caspase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Necrosis->Cell_Cycle

Figure 2: Decision Tree for Initial MoA Studies.
Protocol: Caspase-Glo® 3/7 Homogeneous Assay

This "add-mix-measure" assay is designed for high-throughput formats and uses a proluminescent substrate that contains the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[25] Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

1. Plate Setup:

  • Seed cells (e.g., A549) in a white-walled 96-well plate suitable for luminescence measurements.

  • Treat cells with the hit compounds at concentrations around their IC₅₀ values (e.g., 1x and 3x IC₅₀) for a relevant time period (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

2. Reagent Addition:

  • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[25]

  • Allow the plate and reagent to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

3. Incubation and Measurement:

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.

4. Data Interpretation:

  • A significant increase in luminescence in compound-treated wells compared to vehicle control wells indicates the induction of apoptosis via Caspase-3/7 activation.

Conclusion and Future Directions

This guide outlines a logical, robust, and technically sound workflow for the initial exploratory screening of a pyrazine compound library. By progressing from a high-throughput primary screen to orthogonal confirmation and preliminary MoA studies, researchers can confidently identify and prioritize compounds for further investigation.

The identification of confirmed hits with demonstrable apoptotic activity serves as a strong foundation for the next phase of drug discovery. Future efforts would involve comprehensive Structure-Activity Relationship (SAR) studies, where the chemical structure of active pyrazines is systematically modified to improve potency and selectivity.[26][27][28] This iterative process of chemical synthesis and biological testing is the engine of modern medicinal chemistry, driving the transformation of a simple "hit" into a viable drug candidate.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/?
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/28/23/7708]
  • LDH cytotoxicity assay. Protocols.io. [URL: https://www.protocols.io/view/ldh-cytotoxicity-assay-n2bvj61b5lk5/v1]
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834460/]
  • Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. [URL: https://spiedigitallibrary.
  • Quantitative high-throughput screening data analysis: challenges and recent advances. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4217135/]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytetechnologies.
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [URL: https://www.biooscientific.com/Portals/0/Manuals/MaxDiscovery-Lactate-Dehydrogenase-LDH-Cytotoxicity-Assay-Kit-Manual.pdf]
  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. [URL: https://www.researchgate.net/publication/261350645_Unequivocal_Role_of_Pyrazine_Ring_in_Medicinally_Important_Compounds_A_Review]
  • Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blogs/articles/protocol-for-cell-viability-assays]
  • High-throughput screening. Wikipedia. [URL: https://en.wikipedia.org/wiki/High-throughput_screening]
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-8991-1_1]
  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Bentham Science. [URL: https://www.ingentaconnect.com/content/ben/mrmc/2013/00000013/00000011/art00009]
  • The Ascendance of Pyrazine Scaffolds: A Technical Guide to Discovery, Synthesis, and Biological Evaluation. Benchchem. [URL: https://www.benchchem.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/ldh-glo-cytotoxicity-assay/?
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [URL: https://www.researchgate.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2100185]
  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34951566/]
  • Analysis of HTS data. Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Clinisciences. [URL: https://www.clinisciences.com/img/p/pdf/1/2/9/1290.pdf]
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218081/]
  • Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. Promega. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/apo-one-homogeneous-caspase-3-7-assay-protocol.pdf]
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/28/23/7708/pdf]
  • Pharmacological activity and mechanism of pyrazines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37300915/]
  • Accessing the High Throughput Screening Data Landscape. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4769138/]
  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6831037/]
  • Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm0601323]
  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/QSAR-Studies-and-Structure-Property%2FActivity-in-as-Boulebd-Haddadi/a171c66761f0340c26883e0e7a25692383c07249]
  • Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit. AAT Bioquest. [URL: https://www.aatbio.com/products/cell-meter-caspase-3-7-activity-apoptosis-assay-kit-green-fluorescence-optimized-for-flow-cytometry]
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11905]
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies. [URL: https://www.stemcell.
  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c00329]
  • A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin. Benchchem. [URL: https://www.benchchem.com/blog/a-technical-guide-to-the-preliminary-biological-activity-screening-of-novel-compounds-a-case-study-approach-with-spiramine-a]
  • Muse® Caspase-3/7 Kit. Luminex Corporation. [URL: https://www.luminexcorp.com/site/assets/files/11986/muse-caspase-3-7-kit-4500-0230-rev-g.pdf]
  • Screening and identification of novel biologically active natural compounds. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5462919/]
  • High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. MDPI. [URL: https://www.mdpi.com/2079-6382/11/11/1301]
  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Journal of Bacteriology. [URL: https://journals.asm.org/doi/10.1128/JB.02549-14]
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [URL: https://www.mdpi.com/2079-6382/11/1/60]

Sources

Methodological & Application

Application Notes and Protocols for N-methyl-1-pyrazin-2-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-pyrazin-2-ylpropan-2-amine is a secondary amine featuring a pyrazine ring linked to an N-methylated isopropylamine moiety. The pyrazine heterocycle is a key structural motif in numerous biologically active compounds and pharmaceuticals, valued for its role in hydrogen bonding and as a bioisostere for other aromatic systems.[1] The N-methyl-propan-2-amine structure is also prevalent in various psychoactive compounds and therapeutic agents. The combination of these two fragments in a single molecule makes this compound a compound of interest for medicinal chemistry and drug discovery programs, potentially as a scaffold for the development of novel therapeutic agents.

This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of this compound, designed for researchers in organic and medicinal chemistry. The described methodology is based on well-established synthetic transformations and analytical techniques, ensuring a reliable and reproducible procedure.

Chemical Profile

Property Value Source
IUPAC Name N-methyl-1-(pyrazin-2-yl)propan-2-amineN/A
CAS Number 937642-61-0
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol Calculated

Synthetic Protocol: Reductive Amination

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination of the precursor ketone, 1-(pyrazin-2-yl)propan-2-one, with methylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and high selectivity for the iminium ion intermediate over the ketone starting material, which minimizes side reactions.[2][3]

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product start 1-(Pyrazin-2-yl)propan-2-one product This compound start->product methylamine +   CH₃NH₂ (Methylamine) methylamine->product reductant NaBH(OAc)₃ (Sodium Triacetoxyborohydride) CH₂Cl₂ / Acetic Acid reductant->product

Caption: Reductive amination of 1-(pyrazin-2-yl)propan-2-one.

Materials and Reagents
Reagent Formula MW ( g/mol ) Amount Molar Equiv.
1-(Pyrazin-2-yl)propan-2-oneC₇H₈N₂O136.151.00 g1.0
Methylamine hydrochlorideCH₃NH₂·HCl67.520.75 g1.5
Sodium triacetoxyborohydrideNaBH(OAc)₃211.942.34 g1.5
Glacial Acetic AcidCH₃COOH60.050.42 mL1.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9340 mL-
Saturated Sodium Bicarbonate soln.NaHCO₃(aq)-~50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-
Step-by-Step Procedure
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(pyrazin-2-yl)propan-2-one (1.00 g, 7.34 mmol) and methylamine hydrochloride (0.75 g, 11.0 mmol).

  • Add anhydrous dichloromethane (40 mL) to the flask, followed by glacial acetic acid (0.42 mL, 7.34 mmol).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (2.34 g, 11.0 mmol) to the reaction mixture in portions over 10 minutes. The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~50 mL) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product, a secondary amine, can be purified using acid-base extraction followed by flash column chromatography.

Acid-Base Extraction

This technique purifies the amine from neutral and acidic impurities.

  • Dissolve the crude product in diethyl ether or dichloromethane (50 mL).

  • Extract the organic solution with 1 M hydrochloric acid (3 x 20 mL). The amine will be protonated and move to the aqueous layer.

  • Combine the aqueous layers and wash with diethyl ether (20 mL) to remove any remaining neutral impurities.

  • Basify the aqueous layer to pH > 12 by the slow addition of 4 M sodium hydroxide solution, while cooling in an ice bath.

  • Extract the liberated free amine with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Flash Column Chromatography

For higher purity, flash chromatography can be employed. Due to the basic nature of the amine, an amine-functionalized silica gel or the addition of a competing amine to the mobile phase is recommended to prevent peak tailing.[4][5][6]

Parameter Recommendation
Stationary Phase Amine-functionalized silica gel (Biotage® KP-NH or similar)[6]
Mobile Phase Gradient elution with Hexane and Ethyl Acetate
Elution Gradient 0% to 50% Ethyl Acetate in Hexane over 20 column volumes
Alternative Mobile Phase Dichloromethane / Methanol with 1% triethylamine

Characterization and Analytical Methods

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

    • δ 8.5-8.4 (m, 3H): Protons on the pyrazine ring.[7]

    • δ 3.0-3.2 (m, 1H): Methine proton (CH) of the isopropyl group.

    • δ 2.8-2.9 (d, 2H): Methylene protons (CH₂) adjacent to the pyrazine ring.

    • δ 2.4 (s, 3H): N-methyl protons (N-CH₃).

    • δ 1.1 (d, 3H): Methyl protons (CH₃) of the isopropyl group.

    • δ 1.5-2.0 (br s, 1H): Amine proton (NH).

  • Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

    • δ 150-155: Quaternary carbon of the pyrazine ring.

    • δ 142-145: CH carbons of the pyrazine ring.

    • δ 55-60: Methine carbon (CH) of the isopropyl group.

    • δ 40-45: Methylene carbon (CH₂) adjacent to the pyrazine ring.

    • δ 30-35: N-methyl carbon (N-CH₃).

    • δ 20-25: Methyl carbon (CH₃) of the isopropyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity and confirming the molecular weight of the product.[8][9]

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 100 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Fragmentation Pattern:

    • The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 151.

    • A prominent fragment will result from α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to a resonance-stabilized iminium cation. The major fragmentation is expected to be the loss of a pyrazinylmethyl radical to give a fragment at m/z 58, or the loss of a methyl radical to give a fragment at m/z 136.

G start [C₈H₁₃N₃]⁺˙ (m/z = 151) frag1 [C₃H₈N]⁺ (m/z = 58) start->frag1 - C₅H₅N₂• frag2 [C₇H₁₀N₃]⁺ (m/z = 136) start->frag2 - CH₃•

Caption: Predicted major fragmentation pathways in MS.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water. It is also toxic if swallowed or inhaled. Handle with care and avoid generating dust.[2][3]

  • Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

  • Methylamine Hydrochloride: Corrosive and can cause severe skin burns and eye damage.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Bickler, B. (2015). Organic amine flash purification using a novel stationary phase.
  • Biotage. (2023).
  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • ChemSynthesis. (n.d.). 1-pyrazin-2-yl-propan-1-one.
  • Myers, A. (n.d.).
  • NIST. (n.d.). Pyrazine, methyl-. NIST WebBook.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine.
  • TCI. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • UNODC. (n.d.).
  • Wikipedia. (n.d.). Acid–base extraction.

Sources

Introduction: The Analytical Imperative for N-methyl-pyrazin-yl-alkylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of N-methyl-pyrazin-yl-alkylamines

N-methyl-pyrazin-yl-alkylamines represent a significant class of heterocyclic compounds, forming the structural backbone of numerous molecules in the pharmaceutical, flavor, and fragrance industries. In pharmaceuticals, this moiety is integral to various active pharmaceutical ingredients (APIs), where its precise quantification and the vigilant monitoring of related impurities are paramount for ensuring drug safety and efficacy. In the realm of flavors and fragrances, these compounds contribute to the characteristic aromas of many cooked and roasted foods.

The analytical challenge lies in their structural diversity and the potential for isomeric forms, which necessitates robust, selective, and sensitive analytical methods.[1][2] The development and validation of these methods are not merely procedural requirements but are fundamental to quality control, regulatory compliance, and the overall integrity of the final product.[3][4] This guide provides detailed application notes and validated protocols for the three cornerstone analytical techniques employed in the comprehensive characterization of N-methyl-pyrazin-yl-alkylamines: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analytes

Expertise & Experience: The Rationale for GC-MS

GC-MS is the premier technique for the analysis of volatile and semi-volatile N-methyl-pyrazin-yl-alkylamines, which are common in flavor and fragrance applications or as process-related impurities in pharmaceutical synthesis.[1][5] The high resolving power of gas chromatography separates complex mixtures based on boiling point and polarity, while the mass spectrometer provides definitive identification through characteristic fragmentation patterns.[5] A critical challenge in pyrazine analysis is the existence of numerous positional isomers with very similar mass spectra.[1][2] Therefore, unambiguous identification often relies on comparing gas chromatographic retention indices (RIs) alongside mass spectral data.[1][2]

Application Note: Trace Impurity Analysis using Headspace Solid-Phase Microextraction (HS-SPME)

For trace-level analysis, direct injection may lack the required sensitivity. Headspace Solid-Phase Microextraction (HS-SPME) is an elegant solution that combines sampling, extraction, and concentration into a single, solvent-free step.[6] A coated fiber is exposed to the headspace above the sample, where it adsorbs volatile analytes. This pre-concentration step significantly enhances detection limits, making it ideal for identifying trace impurities.[6]

Experimental Workflow: HS-SPME-GC-MS

Caption: Workflow for HS-SPME-GC-MS analysis.

Protocol: GC-MS Analysis of N-methyl-pyrazin-yl-alkylamines

1. Sample Preparation (HS-SPME)

  • Weigh 5 g of the sample into a 40 mL headspace vial and seal it.

  • Place the vial in a heating block and incubate at 65°C for 30 minutes to allow volatiles to equilibrate in the headspace.

  • Expose a Divinylbenzene/Carboxen/PDMS SPME fiber to the sample headspace for the final 15 minutes of incubation.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890A or equivalent.

  • Column: SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

  • Injection Port: Splitless mode, 270°C. Desorb the SPME fiber for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 40°C (hold for 5 min), ramp at 4°C/min to 230°C, and hold for 5 min.

  • MS System: Ion trap or quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

3. Data Analysis

  • Identify target compounds by comparing their acquired mass spectra with reference libraries (e.g., NIST).

  • Confirm identity by comparing the calculated Linear Retention Index (LRI) with published values or an in-house database.[1][2]

  • For quantification, generate a calibration curve using certified reference standards prepared in a similar matrix.

Data Presentation: Typical Method Validation Parameters (GC-MS)
ParameterTypical ValueRationale
Limit of Detection (LOD) 0.01 - 0.1 ppmEnsures detection of trace-level impurities.
Limit of Quantitation (LOQ) 0.05 - 0.5 ppmThe lowest concentration that can be reliably quantified.
Linearity (r²) > 0.995Demonstrates a direct proportional relationship between concentration and response.
Precision (%RSD) < 15% at LOQEnsures repeatability and reproducibility of the method.
Accuracy (% Recovery) 85 - 115%Shows how close the measured value is to the true value.

Part 2: High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

Expertise & Experience: The Rationale for HPLC

HPLC is the workhorse of the pharmaceutical industry for purity testing and impurity profiling.[7][8] It is particularly suited for N-methyl-pyrazin-yl-alkylamines that are non-volatile, thermally labile, or require analysis in complex formulations.[9] Reversed-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, is the most common mode.[8] Coupling HPLC with UV detection is standard for routine quantification, while mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity needed to identify and quantify trace-level genotoxic impurities like nitrosamines, which can be a concern in syntheses involving secondary or tertiary amines.[10][11]

Application Note: Method Validation for Impurity Profiling

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3][4] For impurity methods, validation must demonstrate specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to guidelines from the International Council for Harmonisation (ICH).[7][12] Specificity is crucial to ensure that impurity peaks are well-resolved from the main API peak and any other components.[7][12]

Experimental Workflow: HPLC Method Validation

Caption: Logical workflow for HPLC method validation.

Protocol: RP-HPLC-UV/MS for Purity and Impurity Analysis

1. Reagent and Sample Preparation

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample at the same concentration as the standard solution.

2. HPLC-UV/MS Instrumentation and Conditions

  • HPLC System: Waters Acquity UPLC H-Class or equivalent.

  • Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • UV Detection: Diode Array Detector (DAD), monitor at 240 nm.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • MS Detector (for trace analysis):

    • System: Tandem Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for target impurities.[13][14]

3. Method Validation Tests

  • Specificity: Analyze blank, placebo, API, and impurity-spiked samples to demonstrate resolution and lack of interference.

  • Linearity: Prepare calibration standards from the LOQ to 150% of the target impurity concentration (typically 0.1% relative to API). Plot peak area vs. concentration and determine r².[13]

  • Accuracy: Analyze samples spiked with known amounts of impurities at three concentration levels (e.g., LOQ, 100%, 150%). Calculate percent recovery.

  • Precision: Perform repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts) and calculate the %RSD.

Data Presentation: Summary of HPLC Method Validation Results
ParameterSpecification (ICH)Result
Specificity No interference at analyte retention timeComplies
Linearity (r²) ≥ 0.990.999
Range LOQ to 150% of specification0.05% - 0.225%
LOD S/N ≥ 3:10.015%
LOQ S/N ≥ 10:10.05%
Accuracy (% Recovery) 80.0 - 120.0%98.5 - 101.2%
Repeatability (%RSD) ≤ 5.0%1.8%
Intermediate Precision (%RSD) ≤ 10.0%2.5%

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Experience: The Rationale for NMR

While chromatographic methods are excellent for separation and quantification, NMR spectroscopy is unparalleled for the unambiguous determination of molecular structure.[9] It is a non-destructive technique that provides detailed information about the chemical environment of each atom (specifically ¹H, ¹³C, and ¹⁵N) in a molecule.[15][16] For N-methyl-pyrazin-yl-alkylamines, NMR is essential for:

  • Confirming the identity of a newly synthesized API.

  • Elucidating the exact structure of unknown process impurities or degradation products.

  • Characterizing reference standards used for chromatographic methods.

Application Note: Confirming Structure and Isomerism

NMR can definitively distinguish between positional isomers, which can be challenging for MS alone.[2] For example, 1D NMR (¹H and ¹³C) and 2D NMR experiments (like COSY and HMBC) can map out the connectivity of atoms, confirming the substitution pattern on the pyrazine ring and the structure of the alkylamine side chain.

Logical Flow: Structural Elucidation via NMR

NMR_Elucidation_Flow Sample Isolated Unknown Impurity H1_NMR ¹H NMR (Proton Environments, Splitting Patterns) Sample->H1_NMR C13_NMR ¹³C NMR (Number of Unique Carbons) Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Structure Propose Structure TwoD_NMR->Structure Confirmation Confirm with High-Res Mass Spectrometry Structure->Confirmation

Caption: Logical flow for structural elucidation using NMR.

Protocol: NMR Analysis

1. Sample Preparation

  • Dissolve 5-10 mg of the purified sample (API, impurity, or reference standard) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition

  • Spectrometer: Bruker DRX-300 (300 MHz) or higher field instrument.[17]

  • ¹H NMR: Acquire with a standard pulse program. Key parameters include spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: Acquire with proton decoupling. This experiment typically requires a longer acquisition time.

  • 2D NMR (if needed): Perform COSY, HSQC, and HMBC experiments to establish correlations between protons and carbons.

3. Data Interpretation

  • ¹H NMR: Analyze chemical shifts (δ) to identify types of protons (aromatic, aliphatic, N-methyl). Use integration to determine the relative number of protons. Analyze splitting patterns (multiplicity) to deduce neighboring protons.

  • ¹³C NMR: Count the number of signals to determine the number of unique carbon atoms. Analyze chemical shifts to identify carbon types (C=O, aromatic C-H, C-N, etc.).

  • 2D NMR: Use correlation peaks to piece together the molecular fragments and confirm the final structure.

Data Presentation: Hypothetical NMR Data for a N-methyl-pyrazin-yl-alkylamine
Assignment¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)
Pyrazine-H8.2-8.5 (m)140-155
Alkyl-CH₂-N3.5 (t, J=7.0)55.0
Alkyl-CH₂1.8 (sextet, J=7.0)30.0
N-CH₃ (Pyrazine)2.7 (s)21.5
N-CH₃ (Alkylamine)2.5 (s)45.0

References

  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
  • McCormick, T. J. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova.
  • Benchchem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Jadhav, S. B., et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Biological Sciences.
  • Fiveable. (n.d.). Sample Preparation Techniques to Know for Analytical Chemistry.
  • Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter.
  • Retsch. (n.d.). Sample Preparation Process - Step by step.
  • Diva-Portal.org. (n.d.). New Techniques for Sample Preparation in Analytical Chemistry.
  • MARLAP Manual. (2004). Volume II: Chapter 12, Laboratory Sample Preparation.
  • Semantic Scholar. (1996). 15N NMR Spectra of Pyrazine, Methylpyrazines and TheirN‐Oxides.
  • Benchchem. (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • ResearchGate. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives.
  • Asian Journal of Chemistry. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives†.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubMed. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard.
  • MDPI. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • Journal of Applied Pharmaceutical Science. (2023). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug.
  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
  • MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • PubMed Central. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Research Journal of Pharmacy and Technology. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • ResearchGate. (2025). Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug | Request PDF.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of N-methyl-1-pyrazin-2-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-methyl-1-pyrazin-2-ylpropan-2-amine. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and validation in accordance with international guidelines.

Introduction

This compound is a heterocyclic amine containing a pyrazine moiety. Pyrazine derivatives are of significant interest in the pharmaceutical and flavor industries due to their diverse biological activities and sensory properties.[1][2] Accurate and reliable analytical methods are essential for the quality control of these compounds, including the determination of purity and the quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[3][4] However, the analysis of small, polar, and basic compounds like secondary amines can present challenges, including poor peak shape and inadequate retention on traditional reversed-phase columns.[5] This application note addresses these challenges by presenting a robust RP-HPLC method with UV detection for this compound. The method development was guided by the physicochemical properties of the analyte and established chromatographic principles.

Experimental

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (AR grade)

  • Potassium dihydrogen phosphate (AR grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector was used.

Table 1: Optimized HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm
Run Time 10 minutes

Rationale for Condition Selection:

  • Column: A C18 column was selected as it is a versatile reversed-phase column suitable for the separation of a wide range of non-polar to moderately polar compounds.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer was chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC. The phosphate buffer is used to control the pH of the mobile phase. Operating at an acidic pH (pH 3.0) ensures that the secondary amine group of the analyte is protonated, which generally leads to better peak shape and retention on silica-based C18 columns by minimizing interactions with residual silanol groups.

  • Detection Wavelength: The pyrazine ring exhibits UV absorbance. A wavelength of 270 nm was selected based on the UV spectrum of this compound, which provides good sensitivity for the analyte.[2]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard Prepare Standard Solutions Autosampler Inject 10 µL Standard->Autosampler Sample Prepare Sample Solutions Sample->Autosampler Column C18 Column 30 °C Autosampler->Column Pump Mobile Phase 1.0 mL/min Pump->Column Detector UV Detector 270 nm Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] The validation parameters assessed included specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a standard solution of this compound. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method was found to be specific as no significant interference was observed at the retention time of this compound.

Linearity and Range

The linearity of the method was determined by analyzing five concentrations of this compound ranging from 5 µg/mL to 75 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

ParameterResult
Linearity Range 5 - 75 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

The high correlation coefficient indicates a good linear relationship between the concentration and the peak area over the specified range.

Accuracy

The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Table 3: Accuracy Results

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.7

The recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Table 4: Precision Results

Parameter% RSD
Repeatability < 1.0
Intermediate Precision < 2.0

The low relative standard deviation (%RSD) values indicate that the method is precise.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters, including theoretical plates, tailing factor, and retention time, were monitored. The method was found to be robust as minor variations in the experimental parameters did not significantly affect the chromatographic performance.

System Suitability

System suitability testing is an integral part of any analytical procedure and ensures that the chromatographic system is adequate for the intended analysis.[9][10][11] The system suitability parameters were evaluated by injecting five replicate injections of the 50 µg/mL standard solution.

Table 5: System Suitability Criteria

ParameterAcceptance Criteria
Theoretical Plates > 2000
Tailing Factor ≤ 2.0
% RSD of Peak Areas ≤ 2.0%

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method with UV detection has been successfully developed and validated for the quantitative determination of this compound. This application note provides a comprehensive and scientifically sound protocol that can be readily implemented in quality control and research laboratories. The detailed explanation of the rationale behind the experimental choices and the inclusion of validation data underscore the trustworthiness and reliability of the described method.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available from: [Link]

  • USP <621> Chromatography - DSDP Analytics . Available from: [Link]

  • <621> Chromatography - US Pharmacopeia (USP) . Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Available from: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . Available from: [Link]

  • Quality Guidelines - ICH . Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Available from: [Link]

  • Pyrazine - SIELC Technologies . Available from: [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies . Available from: [Link]

  • (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - ResearchGate . Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH . Available from: [Link]

  • N-methyl-1-pyridin-2-ylpropan-2-amine - PubChem . Available from: [Link]

  • 2-N-Methyl-2-N-(prop-2-yn-1-yl)pyrazine-2,5-diamine - PubChem . Available from: [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives | ACS Omega . Available from: [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing . Available from: [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC - NIH . Available from: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki . Available from: [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography . Available from: [Link]

  • Separation of Pyrazine, chloro- on Newcrom R1 HPLC column - SIELC Technologies . Available from: [Link]

  • What analytical methods are used for pyrazine detection? - Blog - BIOSYNCE . Available from: [Link]

  • N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine - PubChem - NIH . Available from: [Link]

Sources

Application Notes and Protocols for the GC-MS Identification of Pyrazine Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Significance of Pyrazine Amines

Pyrazine amines represent a critical class of nitrogen-containing heterocyclic compounds, holding significant importance across the pharmaceutical, flavor, and materials science industries. In drug development, the pyrazine ring serves as a vital scaffold in numerous therapeutic agents, where the position and nature of the amine substituent can profoundly influence biological activity. In flavor and fragrance chemistry, these compounds contribute to the characteristic aromas of roasted and cooked foods. Their accurate and unambiguous identification is therefore paramount for quality control, metabolic studies, and the development of novel chemical entities.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like pyrazine amines.[1] This technique combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. However, the inherent basicity and potential for hydrogen bonding of the amine functional group can present unique analytical challenges, including poor peak shape and thermal instability. This guide provides a comprehensive, in-depth protocol for the successful identification of pyrazine amine compounds by GC-MS, drawing upon field-proven insights to navigate these challenges. We will delve into the causality behind experimental choices, from sample preparation and derivatization strategies to the intricacies of mass spectral fragmentation.

Part 1: Foundational Strategy - Sample Preparation and Extraction

The journey to successful GC-MS analysis begins with a robust and appropriate sample preparation strategy. The choice of technique is fundamentally dictated by the sample matrix and the volatility of the target pyrazine amines.

Headspace Solid-Phase Microextraction (HS-SPME): The Preferred Method for Volatiles

For volatile pyrazine amines in complex matrices such as food or biological fluids, HS-SPME is a powerful, solvent-free technique that excels in sensitivity and efficiency. It relies on the partitioning of analytes from the sample matrix into the headspace of a sealed vial, followed by their adsorption onto a coated fiber.

Causality of Parameter Selection:

  • Fiber Coating: The choice of fiber coating is critical and is based on the polarity of the target analytes. For a broad range of pyrazines, a triphasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its ability to adsorb compounds with diverse polarities.

  • Equilibration Temperature and Time: Heating the sample (e.g., 40-80°C) increases the vapor pressure of the pyrazine amines, facilitating their transfer into the headspace.[2] An equilibration time (e.g., 20-40 minutes) is necessary to allow the system to reach a state of equilibrium, ensuring reproducible results.[2]

  • Extraction Time: This is the duration the fiber is exposed to the headspace. Longer times generally lead to higher analyte recovery, up to the point of equilibrium.

Experimental Protocol: HS-SPME for Pyrazine Amines in a Liquid Matrix

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine amine analogue) to the sample.

  • Matrix Modification (Optional): For aqueous samples, the addition of salts like NaCl can increase the ionic strength of the solution, "salting out" the volatile analytes and increasing their concentration in the headspace.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a pre-determined temperature (e.g., 60°C) for 30 minutes.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet, which is held at a high temperature (e.g., 250°C), to thermally desorb the analytes onto the column.

Liquid-Liquid Extraction (LLE): A Classic Approach for Less Volatile Analogs

For less volatile pyrazine amines or when pre-concentration from a large sample volume is required, LLE is a viable option. The choice of extraction solvent is paramount and should be based on the polarity of the target compounds and be immiscible with the sample matrix.

Causality of Solvent Selection:

  • Solvent Polarity: Solvents such as dichloromethane (DCM) or ethyl acetate are commonly used for extracting pyrazines from aqueous matrices. The selection should be optimized to maximize the recovery of the target analytes while minimizing the co-extraction of interfering compounds.

  • pH Adjustment: Since pyrazine amines are basic, adjusting the pH of the aqueous sample to a basic value (e.g., pH 9-11) will ensure they are in their free base form, which is more soluble in organic solvents.

Experimental Protocol: LLE for Pyrazine Amines from an Aqueous Sample

  • Sample Preparation: Place 10 mL of the aqueous sample into a separatory funnel.

  • pH Adjustment: Adjust the pH of the sample to 10 with a suitable base (e.g., 1M NaOH).

  • Extraction: Add 10 mL of dichloromethane, shake vigorously for 2 minutes, and allow the layers to separate.

  • Collection: Drain the organic (bottom) layer into a clean flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh portions of dichloromethane to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Part 2: The Analytical Core - GC-MS Instrumentation and Method Parameters

The heart of the analysis lies in the GC-MS system. Careful selection and optimization of the chromatographic and mass spectrometric parameters are essential for achieving the desired separation and identification.

Gas Chromatography: Achieving Optimal Separation

The GC separates the components of the sample based on their volatility and interaction with the stationary phase of the column.

Causality of Column and Parameter Selection:

  • Column Selection: The choice of GC column is critical. For underivatized amines, which are basic, columns with a base-deactivated stationary phase are necessary to prevent peak tailing caused by interactions with acidic silanol groups on the column surface.[3] A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for a broad range of pyrazine amines. For more polar compounds, a polyethylene glycol (wax) type column may be more suitable.

  • Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the analytes without causing thermal degradation. A typical starting point is 250°C.

  • Oven Temperature Program: A temperature program is used to elute compounds with a wide range of boiling points. A typical program starts at a low temperature (e.g., 50°C) and ramps up to a final temperature (e.g., 280°C). The ramp rate affects the resolution of the separation.

  • Carrier Gas: Helium is the most commonly used carrier gas for GC-MS, providing a good balance of efficiency and safety. A constant flow rate (e.g., 1.0-1.5 mL/min) is typically used.

Typical GC Oven Program:

StepTemperature (°C)Hold Time (min)Ramp Rate (°C/min)
Initial502-
Ramp 1200010
Ramp 2280520
Mass Spectrometry: Unambiguous Identification

The mass spectrometer ionizes the eluting compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a chemical fingerprint.

Causality of MS Parameter Selection:

  • Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS. It is a hard ionization technique that produces numerous fragment ions, providing rich structural information.

  • Electron Energy: A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared to spectral libraries.

  • Mass Range: The mass range should be set to encompass the molecular weights of the expected pyrazine amines and their fragments (e.g., m/z 40-400).

  • Acquisition Mode: Full scan mode is used to acquire a complete mass spectrum for identification. Selected Ion Monitoring (SIM) can be used for targeted analysis to enhance sensitivity.

Part 3: Advanced Strategies and Troubleshooting

Derivatization: Enhancing Analyte Performance

For pyrazine amines that are non-volatile, thermally labile, or exhibit poor chromatographic peak shape, derivatization is a crucial step. This chemical modification process converts the polar amine group into a less polar, more volatile, and more thermally stable derivative.

Common Derivatization Techniques:

  • Silylation: This involves the replacement of the active hydrogen on the amine with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.

  • Acylation: This technique introduces an acyl group to the amine. Reagents such as trifluoroacetic anhydride (TFAA) are often employed.

Experimental Protocol: Silylation of a Pyrazine Amine

  • Sample Preparation: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine) and 50 µL of BSTFA to the dry residue.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature and inject 1 µL of the derivatized sample into the GC-MS.

Chiral Analysis: Separating Enantiomers

Many pyrazine amines of pharmaceutical interest are chiral, and their enantiomers may exhibit different pharmacological activities. Chiral GC is used to separate and quantify these enantiomers.

Strategies for Chiral Separation:

  • Chiral Stationary Phases (CSPs): The most direct approach is to use a GC column with a chiral stationary phase, often based on cyclodextrin derivatives.[4][5][6] These phases can form transient diastereomeric complexes with the enantiomers, leading to their separation.

  • Chiral Derivatization: An alternative approach is to react the racemic pyrazine amine with a chiral derivatizing agent to form a pair of diastereomers.[7] These diastereomers can then be separated on a standard achiral GC column.

Data Analysis and Interpretation: From Spectrum to Structure

The identification of a pyrazine amine is based on a combination of its retention time and its mass spectrum.

  • Retention Time: The retention time should be compared to that of an authentic standard run under the same chromatographic conditions.

  • Mass Spectrum: The fragmentation pattern in the mass spectrum provides crucial structural information. The molecular ion peak (M+) indicates the molecular weight of the compound. The fragmentation of pyrazine amines is influenced by the pyrazine ring and the amino group. Common fragmentations include the loss of HCN, C2H2, and radicals from alkyl substituents. The position of the amino group can also influence the fragmentation pathways. It is highly recommended to compare the obtained mass spectrum with a reference spectrum from a commercial library (e.g., NIST, Wiley) or from the literature.

Visualizing the Workflow:

Caption: Workflow for the GC-MS identification of pyrazine amine compounds.

Troubleshooting Common Issues
  • Peak Tailing: This is a common issue with amine analysis and is often caused by active sites in the GC system.[3][7][8][9][10]

    • Solution: Use a base-deactivated column and inlet liner.[3] Regularly replace the liner and trim the front end of the column. Consider derivatization.

  • Poor Sensitivity: This can be due to a variety of factors, including analyte degradation, poor extraction efficiency, or a contaminated ion source.

    • Solution: Optimize inlet temperature to prevent degradation. Re-evaluate the sample preparation method. Clean the ion source according to the manufacturer's instructions.

  • Co-elution of Isomers: Pyrazine amine isomers can have very similar retention times.

    • Solution: Optimize the GC temperature program (slower ramp rates can improve resolution). Consider using a longer column or a column with a different stationary phase.

Method Validation Parameters:

The following table provides typical validation parameters for the GC-MS analysis of pyrazines, demonstrating the performance of the described methods.

ParameterTypical ValueReference
Linearity (R²)≥ 0.99[11]
Limit of Detection (LOD)2-60 ng/g[2]
Limit of Quantitation (LOQ)6-180 ng/g[2]
Recovery84-109%[2][11]
Precision (%RSD)< 16%[2]

Conclusion

The successful GC-MS identification of pyrazine amine compounds is a multi-faceted process that requires a thorough understanding of the interplay between sample preparation, chromatographic separation, and mass spectrometric detection. By carefully selecting and optimizing each step of the analytical workflow, researchers can overcome the inherent challenges associated with this class of compounds and achieve accurate and reliable results. This guide provides a robust framework for the development and implementation of GC-MS methods for pyrazine amine identification, empowering scientists in their research and development endeavors.

References

  • A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS - NIH. (URL: [Link])

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - MDPI. (URL: [Link])

  • [12] What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples - Restek. (URL: [Link])

  • Peak Tailing in GC Trace Analysis - LabRulez GCMS. (URL: [Link])

  • GC Troubleshooting: Common Issues & How to Fix Them. (URL: Not available)
  • How to Troubleshoot and Improve your GC/MS - YouTube. (URL: [Link])

  • Appendix B: GC/MS Troubleshooting Quick Reference - ResearchGate. (URL: [Link])

  • A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS - NIH. (URL: [Link])

  • Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns Jana Hepner, Jaap de Zeeuw, Chris English. (URL: Not available)
  • Fixing GC Peak Tailing for Cleaner Results | Separation Science. (URL: [Link])

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (URL: [Link])

  • GC Troubleshooting Guide Poster - Agilent. (URL: [Link])

  • Analysis of aromatic amines in mainstream cigarette and cigar smoke by GC-MS. (URL: [Link])

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - MDPI. (URL: [Link])

  • Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS - PMC - NIH. (URL: [Link])

  • A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])

  • Quantitative analysis of pyrazines in a hydrophilic solid model system - ResearchGate. (URL: [Link])

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: Not available)
  • Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - ResearchGate. (URL: [Link])

  • (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - ResearchGate. (URL: [Link])

  • Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields - PubMed. (URL: [Link])

  • Fragmentation (mass spectrometry) - Wikipedia. (URL: [Link])

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS - ResearchGate. (URL: [Link])

  • common fragmentation mechanisms in mass spectrometry - YouTube. (URL: [Link])

  • Mass Spectrometry: Fragment
  • Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (URL: [Link])

  • Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC - NIH. (URL: [Link])

  • 6.5: Amine Fragmentation - Chemistry LibreTexts. (URL: [Link])

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. (URL: Not available)
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - Arkivoc. (URL: [Link])

  • 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (URL: [Link])

Sources

Application Notes & Protocols: Utilizing N-methyl-1-pyrazin-2-ylpropan-2-amine in Cell-Based Assays for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of N-methyl-1-pyrazin-2-ylpropan-2-amine, a novel pyrazine derivative, in cell culture assays. While direct biological data for this specific molecule is not yet extensively published, the pyrazine scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide outlines detailed protocols for evaluating the cytotoxic and antimicrobial potential of this compound, grounded in established scientific principles and methodologies. The protocols are designed to be self-validating and include explanations of the causality behind experimental choices, ensuring scientific integrity.

Introduction to this compound

This compound belongs to the pyrazine class of heterocyclic compounds. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2] The pyrazine ring, with its two nitrogen atoms, can participate in various non-covalent interactions, making it a versatile scaffold for drug design.[1] Modifications to the pyrazine core can fine-tune the biological activity and specificity of the resulting compounds.[1]

Given the known anticancer and antibacterial activities of many pyrazine-based compounds, it is hypothesized that this compound may exhibit similar properties.[1][3] The protocols detailed below are designed to systematically investigate these potential activities in a cell culture setting.

Chemical Structure:

(A simplified representation of the chemical structure)

Preparing the Compound for Cell-Based Assays

Accurate and consistent preparation of the test compound is critical for reproducible results.

2.1. Reconstitution of the Compound

  • Solvent Selection : Due to its chemical structure, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to first perform a solubility test with a small amount of the compound.

  • Stock Solution Preparation :

    • Accurately weigh a precise amount of the compound (e.g., 5 mg).

    • Dissolve in a minimal amount of a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or gentle warming.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2.2. Preparation of Working Solutions

  • Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.

  • Important : The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept constant across all experimental groups, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Workflow for Assessing Biological Activity

The following diagram illustrates a typical workflow for screening a novel compound for potential anticancer and antimicrobial activities.

experimental_workflow cluster_prep Compound & Cell Preparation cluster_assays Primary Screening Assays cluster_secondary Secondary Mechanistic Assays cluster_analysis Data Analysis & Interpretation Compound Compound Stock Preparation Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Cell_Culture Cell Line Maintenance Cell_Culture->Cytotoxicity Proliferation Proliferation Assay (e.g., BrdU, Ki67) Cytotoxicity->Proliferation If cytotoxic Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis If cytotoxic Data_Analysis IC50/MIC Determination Antimicrobial->Data_Analysis Proliferation->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: General workflow for evaluating a novel compound.

Protocol 1: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

4.1. Principle

Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

4.2. Materials

  • This compound

  • Selected cancer cell line (e.g., A549 lung carcinoma, as some pyrazine derivatives show activity against it)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

4.3. Step-by-Step Protocol

  • Cell Seeding :

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition :

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization :

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition :

    • Measure the absorbance at 570 nm using a microplate reader.

4.4. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Table 1: Example Data for Cytotoxicity Assay

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100%
11.1894.4%
100.9576.0%
250.6350.4%
500.3124.8%
1000.1512.0%

Protocol 2: Determining Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

5.1. Principle

A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of bacteria. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

5.2. Materials

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)[1]

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ampicillin)

5.3. Step-by-Step Protocol

  • Compound Preparation :

    • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculum Preparation :

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation :

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation :

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Potential Signaling Pathways to Investigate

Should this compound demonstrate significant cytotoxic activity, further investigation into its mechanism of action would be warranted. Pyrazine derivatives have been shown to induce apoptosis in cancer cells. A plausible pathway to investigate would be the intrinsic apoptosis pathway.

apoptosis_pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Troubleshooting and Considerations

  • Compound Precipitation : If the compound precipitates in the cell culture medium, consider using a lower concentration or a different solubilization agent.

  • High Background in Assays : Ensure proper washing steps and check for contamination.

  • Inconsistent Results : Maintain consistent cell passages, seeding densities, and incubation times.

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of the biological activities of this compound. Based on the known properties of the pyrazine scaffold, this compound holds promise as a candidate for further investigation in anticancer and antimicrobial drug discovery. The successful execution of these assays will provide valuable data to guide subsequent mechanistic studies and lead optimization efforts.

References

  • Al-Hourani, B. J., Al-Adhami, M. A., Al-Shar'i, N. A., El-Elimat, T., & Al-Qawasmeh, R. A. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports, 13(1), 12345. [Link]

  • Ahmad, I., et al. (2018). Synthesis and characterization of novel iminobenzoates with terminal pyrazine moieties. Journal of Molecular Structure, 1155, 45-53. [Link]

  • Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2345-2354. [Link]

  • Okonkwo, S. I., et al. (2019). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Journal of Chemistry, 2019, 8740313. [Link]

  • Wang, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(34), 22055-22063. [Link]

  • Ceron-Camacho, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 865-895. [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5968. [Link]

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015).
  • Tambat, N., et al. (2022). Pyrazine Derivatives—Versatile Scaffold. Russian Journal of Bioorganic Chemistry, 48(5), 865-895. [Link]

  • Kivrak, A., et al. (2018). Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. Turkish Journal of Chemistry, 42(2), 481-492. [Link]

  • PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for Pyrazinylpropanamines in Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazinylpropanamines in Targeting Neurological Disorders

The intricate communication network of the central nervous system (CNS) relies on a delicate balance of neurotransmission. Disruptions in this balance are at the heart of numerous debilitating neurological and psychiatric disorders. The pyrazine moiety, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] This guide focuses on a specific class of these compounds, pyrazinylpropanamines, and their significant potential in neurological research, particularly as modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR).

The α7 nAChR, a ligand-gated ion channel highly permeable to calcium, is a key player in cognitive processes such as learning, memory, and attention.[2] Its dysfunction has been implicated in the pathophysiology of Alzheimer's disease, schizophrenia, and other CNS disorders.[3][4] Consequently, the development of compounds that can modulate α7 nAChR activity represents a promising therapeutic strategy. Pyrazinylpropanamine derivatives have emerged as potent positive allosteric modulators (PAMs) of the α7 nAChR. PAMs offer a sophisticated approach to enhancing receptor function by binding to a site distinct from the endogenous agonist (acetylcholine) binding site, thereby increasing the receptor's response to its natural ligand.[5] This mechanism preserves the temporal and spatial fidelity of physiological signaling, a significant advantage over direct-acting agonists.

These application notes and protocols will provide a comprehensive overview of the mechanism of action of pyrazinylpropanamine-based α7 nAChR PAMs, and detail established in vitro and in vivo methodologies for their characterization. The subsequent sections will equip researchers with the foundational knowledge and practical steps to effectively investigate this promising class of compounds in the quest for novel therapeutics for neurological disorders.

Mechanism of Action: Positive Allosteric Modulation of the α7 Nicotinic Acetylcholine Receptor

The primary mechanism by which pyrazinylpropanamines exert their effects in the CNS is through the positive allosteric modulation of the α7 nAChR. Understanding this mechanism is crucial for designing and interpreting experiments.

Upon binding of an agonist like acetylcholine, the α7 nAChR undergoes a conformational change, opening its ion channel and allowing an influx of cations, most notably Ca²⁺. This calcium influx triggers a cascade of downstream signaling events essential for synaptic plasticity and neuronal function. However, the α7 nAChR is characterized by rapid desensitization, where prolonged agonist exposure leads to a closed, non-functional state.[5]

Pyrazinylpropanamine-based PAMs bind to an allosteric site on the α7 nAChR, a site topographically distinct from the acetylcholine binding pocket.[5] This binding event does not directly open the channel but rather enhances the receptor's response to acetylcholine in several ways. Based on their effects on receptor desensitization, α7 nAChR PAMs are broadly classified into two types:

  • Type I PAMs: These modulators primarily increase the peak current response to an agonist with minimal effect on the rate of desensitization.

  • Type II PAMs: These modulators, in addition to increasing the peak current, significantly slow down the receptor's desensitization, leading to a prolonged channel opening and a more sustained influx of calcium.[6]

The enhanced and prolonged calcium signaling initiated by the synergistic action of acetylcholine and a pyrazinylpropanamine PAM can lead to the activation of various downstream kinases and transcription factors, ultimately influencing gene expression and promoting synaptic strengthening, which are cellular correlates of learning and memory.

G cluster_0 Neuronal Membrane cluster_1 Intracellular Signaling Cascade ACh Acetylcholine (Agonist) a7R α7 nAChR ACh->a7R Binds to orthosteric site PAM Pyrazinylpropanamine (PAM) PAM->a7R Binds to allosteric site Ca_in a7R->Ca_in Channel Opening Ca_signal Increased Intracellular [Ca²⁺] Ca_in->Ca_signal Ca_out Kinases Activation of Ca²⁺-dependent Kinases (e.g., CaMKII) Ca_signal->Kinases CREB CREB Phosphorylation Kinases->CREB Gene_exp Changes in Gene Expression CREB->Gene_exp Syn_plast Enhanced Synaptic Plasticity & Neuroprotection Gene_exp->Syn_plast

Figure 1: Signaling pathway of pyrazinylpropanamine PAMs at the α7 nAChR.

In Vitro Characterization of Pyrazinylpropanamine Derivatives

A critical first step in the evaluation of novel pyrazinylpropanamine compounds is the thorough characterization of their interaction with the target receptor and their functional consequences in a controlled cellular environment.

Application Note: Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are a gold-standard method to determine the binding affinity of a test compound for its target receptor.[7] In the context of pyrazinylpropanamines, these assays are typically performed in a competitive format to determine the compound's affinity for the α7 nAChR.

Causality Behind Experimental Choices:

  • Receptor Source: Membranes from cell lines stably expressing the human α7 nAChR (e.g., HEK293 or CHO cells) or from specific brain regions rich in this receptor (e.g., hippocampus or cortex) are used to ensure a high density of the target.

  • Radioligand Selection: A high-affinity radiolabeled antagonist, such as [³H]methyllycaconitine or [¹²⁵I]α-bungarotoxin, is commonly used to label the orthosteric binding site of the α7 nAChR.

  • Competitive Binding: The assay measures the ability of the unlabeled pyrazinylpropanamine to displace the radioligand from the receptor. This allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity. It is important to note that for PAMs, which bind to an allosteric site, the displacement of an orthosteric radioligand may not always be observed or may be non-competitive. Therefore, these assays are often used to assess potential off-target binding to the orthosteric site or to characterize the allosteric interaction in more complex assay formats.

Protocol: Competitive Radioligand Binding Assay for α7 nAChR

  • Membrane Preparation:

    • Homogenize cultured cells or dissected brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation to designated wells.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled α-bungarotoxin) to displace all specific binding, and membrane preparation to designated wells.

    • Competition: Add assay buffer, radioligand, varying concentrations of the pyrazinylpropanamine test compound, and membrane preparation to the remaining wells.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G prep Membrane Preparation setup Assay Setup (Total, NSB, Competition) prep->setup incubate Incubation setup->incubate harvest Harvesting (Filtration) incubate->harvest detect Detection (Scintillation Counting) harvest->detect analyze Data Analysis (IC₅₀ & Ki Calculation) detect->analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Application Note: Cell-Based Functional Assays for Potency and Efficacy

Functional assays are essential to determine whether a pyrazinylpropanamine that binds to the α7 nAChR acts as a PAM and to quantify its potency (EC₅₀) and efficacy (Emax). Calcium imaging assays are particularly well-suited for this purpose due to the high calcium permeability of the α7 nAChR.

Causality Behind Experimental Choices:

  • Cell Line: A cell line stably expressing the human α7 nAChR is crucial for a robust and reproducible assay.

  • Calcium Indicator: A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fluo-8 AM, or the dyes in FLIPR Calcium Assay Kits) is loaded into the cells. These dyes exhibit an increase in fluorescence intensity upon binding to free intracellular calcium.[8][9]

  • FLIPR Technology: A Fluorometric Imaging Plate Reader (FLIPR) allows for the simultaneous addition of compounds to all wells of a microplate and the kinetic reading of the fluorescence signal, enabling high-throughput screening and the characterization of rapid cellular responses.[7][10][11]

  • Assay Design for PAMs: To characterize a PAM, the assay is performed in the presence of a sub-maximal concentration of an α7 nAChR agonist (e.g., acetylcholine or a selective agonist like PNU-282987). The pyrazinylpropanamine is then added, and the potentiation of the agonist-induced calcium response is measured.

Protocol: FLIPR-Based Calcium Imaging Assay for α7 nAChR PAMs

  • Cell Plating:

    • Seed cells stably expressing the α7 nAChR into 96- or 384-well black-walled, clear-bottom microplates.

    • Culture the cells overnight to allow for attachment and recovery.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., from a FLIPR Calcium Assay Kit) in a physiological buffer (e.g., HBSS with 20 mM HEPES). An anion-exchange inhibitor like probenecid may be required for some cell lines to prevent dye leakage.[9]

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C or room temperature, as optimized for the specific cell line.[8]

  • Compound Plate Preparation:

    • Prepare a plate containing serial dilutions of the pyrazinylpropanamine test compound.

    • Prepare a solution of the α7 nAChR agonist at a concentration that elicits a sub-maximal response (e.g., EC₂₀).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters for kinetic reading of fluorescence (e.g., excitation at 470-495 nm and emission at 515-575 nm).

    • Establish a baseline fluorescence reading.

    • Initiate the automated addition of the agonist to all wells, followed shortly by the addition of the pyrazinylpropanamine test compound (or buffer as a control).

    • Record the fluorescence signal over time (typically for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone.

    • Plot the percentage of potentiation against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the PAM that produces 50% of its maximal effect) and the Emax (the maximum potentiation achieved).

Compound TypeTargetAssayKey ParametersTypical Values
Pyrazinylpropanamine PAMα7 nAChRRadioligand BindingKi (nM)1 - 1000
Pyrazinylpropanamine PAMα7 nAChRCalcium Imaging (FLIPR)EC₅₀ (nM)10 - 5000
Pyrazinylpropanamine PAMα7 nAChRCalcium Imaging (FLIPR)Emax (%)100 - 1000

Table 1: Summary of in vitro characterization parameters for pyrazinylpropanamine derivatives.

In Vivo Evaluation of Pyrazinylpropanamine Derivatives in Neurological Models

Following robust in vitro characterization, promising pyrazinylpropanamine compounds should be evaluated in animal models of neurological disorders to assess their therapeutic potential. Cognitive enhancement is a primary therapeutic goal for α7 nAChR PAMs.

Application Note: Pharmacokinetics and Brain Penetration

For a CNS-active drug, the ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain is paramount.[12][13][14] Pharmacokinetic (PK) studies are therefore essential.

Causality Behind Experimental Choices:

  • Route of Administration: The intended clinical route of administration (e.g., oral, intravenous) should be used in preclinical PK studies.

  • Sample Collection: Serial blood and brain tissue samples are collected at various time points after drug administration.

  • Bioanalysis: A sensitive and specific analytical method (e.g., LC-MS/MS) is required to quantify the concentration of the pyrazinylpropanamine in plasma and brain homogenates.

  • Key Parameters: Important PK parameters include the maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t₁/₂), and the area under the concentration-time curve (AUC). The brain-to-plasma concentration ratio (Kp) provides an initial indication of BBB penetration.[15] For a more accurate assessment, the unbound brain-to-unbound plasma ratio (Kp,uu) should be determined, as it is the unbound drug that is pharmacologically active.[15]

Application Note: Behavioral Assays for Cognitive Enhancement

Several well-validated behavioral assays in rodents can be used to assess the pro-cognitive effects of pyrazinylpropanamine derivatives. The choice of assay depends on the specific cognitive domain of interest.

Novel Object Recognition (NOR) Test: This test evaluates recognition memory, which is often impaired in Alzheimer's disease and schizophrenia. The NOR test is based on the innate tendency of rodents to explore a novel object more than a familiar one.[16][17]

Morris Water Maze (MWM) Test: This assay is a classic test of hippocampus-dependent spatial learning and memory.[3][18][19] It requires the animal to use distal visual cues to locate a hidden platform in a circular pool of water.

Protocol: Novel Object Recognition (NOR) Test

  • Habituation:

    • On day 1, place each mouse individually into an open-field arena (e.g., a 40x40x40 cm box) and allow it to explore freely for 5-10 minutes. This reduces anxiety and novelty-induced hyperactivity on the testing days.

  • Training (Familiarization) Phase:

    • On day 2, place two identical objects in the arena.

    • Administer the pyrazinylpropanamine compound or vehicle at a predetermined time before the training session.

    • Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as the nose of the mouse being within a certain distance (e.g., 2 cm) of the object and oriented towards it.

  • Testing (Choice) Phase:

    • After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), return the mouse to the arena.

    • One of the familiar objects is replaced with a novel object.

    • Record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

    • Compare the DI between the drug-treated and vehicle-treated groups. A significantly higher DI in the drug-treated group suggests cognitive enhancement.

G habituation Day 1: Habituation (Empty Arena) training Day 2: Training (Two Identical Objects) habituation->training testing Day 2: Testing (One Familiar, One Novel Object) training->testing analysis Data Analysis (Discrimination Index) testing->analysis

Figure 3: Workflow for the Novel Object Recognition test.

Conclusion and Future Directions

Pyrazinylpropanamines represent a promising chemical scaffold for the development of novel therapeutics for a range of neurological disorders. Their ability to act as positive allosteric modulators of the α7 nicotinic acetylcholine receptor offers a nuanced and potentially more physiological approach to enhancing cholinergic neurotransmission and improving cognitive function. The application notes and protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds, from initial in vitro characterization of their affinity and functional potency to in vivo assessment of their cognitive-enhancing effects.

Future research in this area should focus on expanding the structure-activity relationship (SAR) for the pyrazinylpropanamine scaffold to optimize potency, selectivity, and pharmacokinetic properties, particularly brain penetration.[18][19] Investigating the efficacy of these compounds in a wider range of animal models, including those for schizophrenia, ADHD, and age-related cognitive decline, will be crucial for defining their full therapeutic potential. Furthermore, exploring the long-term effects of chronic treatment with pyrazinylpropanamine-based PAMs on synaptic plasticity and neuronal health will provide valuable insights into their disease-modifying capabilities. The continued application of the rigorous methodologies outlined here will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • A-867744 has been extensively modified to discover novel α7-PAMs. Among the synthesized molecules, pyrazole 4 has proved to be particularly interesting. It shows a significant potency (EC50 = 1.2 μM at the hα7) and efficacy for the α7 receptor and ability to improve cognitive performance in vivo in rodent models.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • Bertrand, D., & Gopalakrishnan, M. (2007). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical pharmacology, 74(8), 1113–1122.
  • Gill-Thind, J. K., Dhankher, P., D'Oyley, J. M., Sheppard, T. D., & Millar, N. S. (2015). Structurally similar allosteric modulators of α7 nicotinic acetylcholine receptors exhibit five distinct pharmacological effects. The Journal of biological chemistry, 290(6), 3552–3568. [Link]

  • D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain research. Brain research reviews, 36(1), 60–90. [Link]

  • Hurst, R., Rollema, H., & Bertrand, D. (2013). Nicotinic acetylcholine receptors: from basic science to therapeutics. Pharmacology & therapeutics, 137(1), 22–54.
  • Molecular Devices. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Methods in molecular biology (Clifton, N.J.), 805, 191–204. [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]

  • Koszegi, Z., Fábián, Z., Tékus, V., Bölcskei, K., & Helyes, Z. (2020). Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats. Behavioural brain research, 384, 112547. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3115. [Link]

  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-9. [Link]

  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]

  • Arias, H. R., et al. (2016). Positive allosteric modulators of α7 nicotinic acetylcholine receptors affect neither the function of other ligand- and voltage-gated ion channels and acetylcholinesterase, nor β-amyloid content. The international journal of biochemistry & cell biology, 76, 19–30. [Link]

  • Main reaction pathways for the formation of pyrazine derivatives from two α-aminocarbonyl compounds.
  • Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. Molecular Devices. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]

  • Wang, H. Y., et al. (2020). Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway. Medical science monitor : international medical journal of experimental and clinical research, 26, e921351. [Link]

  • Sanap, S. N., et al. (2023). Recent update on pharmacokinetics and drug metabolism in CNS-based drug discovery. Current pharmaceutical design. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3115. [Link]

  • Smith, D. A. (2009). Drug metabolism and pharmacokinetics, the blood-brain barrier, and central nervous system drug discovery. CNS neuroscience & therapeutics, 15(3), 194–206. [Link]

  • Mensch, J., et al. (2021). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Pharmaceutics, 13(12), 2143. [Link]

  • Reichel, A. (2011). Pharmacokinetics of CNS Penetration. ResearchGate. [Link]

  • Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS).

Sources

Application Note: Characterizing N-methyl-1-pyrazin-2-ylpropan-2-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of N-methyl-1-pyrazin-2-ylpropan-2-amine as a potential kinase inhibitor.

Abstract Protein kinases are critical regulators of cellular processes, and their dysregulation is a known driver of numerous diseases, particularly cancer and inflammatory disorders.[1][2] Consequently, kinases have become one of the most important classes of therapeutic targets.[2][3] The pyrazine moiety is a common scaffold found in many clinically successful kinase inhibitors, valued for its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[2][4] This document provides a comprehensive set of protocols to investigate the potential of this compound, a novel compound containing this privileged scaffold, as a kinase inhibitor. We present a logical, multi-step workflow, beginning with direct enzymatic assays to determine potency and selectivity, followed by cell-based assays to confirm target engagement and functional effects on downstream signaling pathways. These protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

Compound Profile: this compound

Before commencing biological evaluation, it is crucial to understand the physicochemical properties of the test compound. This compound is a small molecule whose properties suggest it may be a suitable candidate for drug discovery programs.

PropertyValueSource
CAS Number 937642-61-0[5][6]
Molecular Formula C₈H₁₃N₃[5]
Molecular Weight 151.21 g/mol [7]
Appearance White powder[5]
Purity >95% (typical)[5]

Rationale and Hypothetical Target Pathway: JAK/STAT Signaling

The pyrazine ring is a key structural feature in numerous FDA-approved kinase inhibitors.[4] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine region of ATP and enabling potent binding to the kinase hinge region. Given this precedent, this compound is a rational candidate for screening against kinase targets.

For the purpose of this guide, we will hypothesize that the compound targets the Janus Kinase (JAK) family. The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and cell growth.[8] Its constitutive activation is linked to myeloproliferative neoplasms and autoimmune diseases. Selective inhibition of JAK family members (JAK1, JAK2, JAK3, TYK2) is a validated therapeutic strategy.[8] We will focus on assessing the inhibition of JAK1-mediated phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1_A JAK1 (Inactive) CytokineReceptor->JAK1_A 2. Receptor Dimerization & JAK Association JAK1_B JAK1 (Active) JAK1_A->JAK1_B 3. Autophosphorylation (Activation) STAT3_A STAT3 JAK1_B->STAT3_A 4. STAT3 Phosphorylation STAT3_B p-STAT3 STAT3_A->STAT3_B STAT3_Dimer p-STAT3 Dimer STAT3_B->STAT3_Dimer 5. Dimerization Gene Target Gene Transcription STAT3_Dimer->Gene 6. Nuclear Translocation & DNA Binding Cytokine Cytokine Cytokine->CytokineReceptor 1. Ligand Binding Compound N-methyl-1-pyrazin- 2-ylpropan-2-amine Compound->JAK1_B Inhibition

Caption: Hypothetical targeting of the JAK/STAT signaling pathway.

In Vitro Characterization: Potency and Selectivity Profiling

The first step in characterizing a potential inhibitor is to measure its direct effect on the enzymatic activity of the target kinase(s).[3] A luminescence-based assay that quantifies ATP consumption is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50).[1]

Principle of the ADP-Glo™ Kinase Assay This assay measures the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back into ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a light signal that is directly proportional to kinase activity. An inhibitor will reduce ADP production, leading to a lower luminescent signal.[1]

Protocol 3.1: In Vitro IC50 Determination using ADP-Glo™

This protocol describes how to measure the IC50 of this compound against a panel of kinases (e.g., JAK1, JAK2, JAK3, TYK2) to assess both potency and selectivity.

Materials:

  • Recombinant human kinases (JAK1, JAK2, JAK3, TYK2)

  • Kinase-specific substrate peptides

  • This compound

  • Staurosporine (positive control inhibitor)

  • ATP, Ultra-Pure

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • DMSO (vehicle control)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create an 11-point, 3-fold serial dilution series in DMSO. The final top concentration in the assay will be 100 µM.

    • Prepare a similar dilution series for Staurosporine (top final concentration of 1 µM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound, Staurosporine, or DMSO (for "no inhibitor" and "no enzyme" controls) to the appropriate wells.

    • Prepare a kinase/buffer solution. Add 2.5 µL of this solution to each well (except the "no enzyme" control).

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Kinase Reaction:

    • Prepare a substrate/ATP mixture in kinase buffer. The optimal ATP concentration should be empirically determined but is often near the Km for the specific kinase.

    • Add 5 µL of the substrate/ATP mixture to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the "no enzyme" control background from all other readings.

    • Normalize the data by setting the "no inhibitor" control (DMSO) as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity (%) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Caption: Workflow for in vitro IC50 determination.

Data Presentation: Summarize the results in a table to easily compare potency and selectivity.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
JAK1 855
JAK2 9507
JAK3 >10,0003
TYK2 1,2006
(Note: Data are hypothetical and for illustrative purposes only.)

Cellular Characterization: Target Engagement and Downstream Effects

While in vitro assays are essential for determining direct enzymatic inhibition, cell-based assays are critical to confirm that a compound can enter cells, engage its target in a physiological context, and produce a functional outcome.[9][10][11] A Western blot to measure the phosphorylation of a key downstream substrate is a standard method for this purpose.[12][13]

Experimental Rationale: We will use a human cell line (e.g., HEL 92.1.7) that harbors a constitutively active JAK/STAT pathway due to a JAK2 mutation. Treatment with an effective JAK inhibitor should decrease the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705) without affecting the total amount of STAT3 protein. This confirms on-target activity.

Protocol 4.1: Cell-Based Assay for Inhibition of STAT3 Phosphorylation

Materials:

  • HEL 92.1.7 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[13]

Procedure:

  • Cell Culture and Treatment:

    • Seed HEL 92.1.7 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight.

    • Prepare dilutions of this compound in complete medium at various concentrations (e.g., 0, 0.1, 0.3, 1, 3, 10 µM).

    • Remove the old medium and treat the cells with the compound-containing medium. Include a DMSO-only well as a vehicle control.

    • Incubate for a predetermined time (e.g., 2 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold supplemented Lysis Buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for Western Blot:

    • Based on the protein concentrations, normalize all samples by diluting them with Lysis Buffer.

    • Add 4x SDS-PAGE sample buffer to each normalized lysate to a final concentration of 1x.

    • Denature the samples by heating at 95°C for 5 minutes.

    • The samples are now ready for Western blot analysis as described in Protocol 5.1.

Protocol: Western Blot for Phospho-Protein Analysis

This protocol is optimized for the detection of phosphorylated proteins to assess the outcome of the cell-based assay.[12][14]

A Prepare Cell Lysates (Protocol 4.1) B Quantify & Normalize Protein A->B C SDS-PAGE Gel Electrophoresis B->C D Protein Transfer to PVDF Membrane C->D E Block Membrane (5% BSA in TBST) D->E F Incubate with Primary Ab (e.g., anti-p-STAT3) Overnight at 4°C E->F G Wash (3x TBST) F->G H Incubate with Secondary HRP-Ab G->H I Wash (3x TBST) H->I J Add ECL Substrate & Image Chemiluminescence I->J K Strip Membrane J->K L Re-probe with Total Ab (e.g., anti-Total STAT3) K->L L->E Re-block & Repeat Steps F-J

Sources

Application Notes and Protocols for Developing Assays for N-methyl-1-pyrazin-2-ylpropan-2-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-1-pyrazin-2-ylpropan-2-amine is a novel compound featuring a pyrazine ring, a structural motif present in numerous biologically active molecules with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and neurological activities.[1][2][3][4][5] The propan-2-amine side chain bears resemblance to known monoaminergic modulators. Given this structural composition, a primary investigative focus for elucidating the compound's mechanism of action is its potential interaction with key components of monoamine signaling pathways.

This guide provides a comprehensive framework for developing and executing primary screening assays to characterize the bioactivity of this compound. We will detail protocols for three fundamental assay types designed to investigate its potential as a Monoamine Oxidase (MAO) inhibitor, a G-Protein Coupled Receptor (GPCR) ligand, and a modulator of downstream second messenger signaling. The methodologies are selected to provide a robust, multi-faceted initial characterization of the compound's pharmacological profile.

Part 1: Monoamine Oxidase (MAO) Activity Assay

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the degradation of monoamine neurotransmitters.[6][7] Inhibition of MAO activity is a validated therapeutic strategy for depression and neurodegenerative diseases.[6][8] The structure of this compound suggests it could be a substrate or inhibitor for MAO. A fluorometric assay is a sensitive method to detect MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction.[8][9][10]

Experimental Workflow: MAO Activity Assay

Below is a diagram illustrating the workflow for the fluorometric monoamine oxidase activity assay.

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Assay Buffer, Substrate, Inhibitors) sample_prep Sample Preparation (Enzyme, Test Compound) plate_setup Plate Setup in 96-well Plate (Controls, Test Compound, Enzyme) reagent_prep->plate_setup sample_prep->plate_setup incubation1 Pre-incubation with Inhibitors (for isoform specificity) plate_setup->incubation1 reaction_start Initiate Reaction (Add Substrate/Probe Mix) incubation1->reaction_start incubation2 Incubation at 37°C (Protected from light) reaction_start->incubation2 read_plate Read Fluorescence (Ex/Em = 530-560/590 nm) incubation2->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC₅₀) read_plate->data_analysis

Caption: Workflow for the fluorometric MAO activity assay.

Protocol: Fluorometric MAO Activity Assay

This protocol is adapted from commercially available kits and provides a method to assess the inhibitory potential of this compound on MAO-A and MAO-B activity.[6][9][11][12]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: p-Tyramine

  • MAO-A specific inhibitor: Clorgyline

  • MAO-B specific inhibitor: Pargyline or Selegiline

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • This compound (Test Compound)

  • 96-well black, flat-bottom microplate

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorometric probe and HRP in Assay Buffer according to the manufacturer's specifications.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create serial dilutions in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare stock solutions of Clorgyline and Pargyline to be used as controls for isoform-specific inhibition.

  • Assay Setup:

    • In a 96-well plate, add reagents in the order specified in the table below. It is crucial to include wells for total activity, no-enzyme control, and positive control inhibitors.

    • To differentiate between MAO-A and MAO-B inhibition, set up parallel assays with each enzyme and their respective inhibitors.[13]

  • Pre-incubation:

    • Add 50 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to each well.

    • Add 10 µL of the test compound dilutions or control inhibitors.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the substrate/probe/HRP mixture to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically for 30-60 minutes at 37°C, with readings every 1-2 minutes. The excitation wavelength should be between 530-560 nm and the emission wavelength at approximately 590 nm.[9]

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Value Notes
Enzyme Concentration 5-20 mU/wellOptimize for a robust linear signal.
Substrate (p-Tyramine) 1 mMSubstrate for both MAO-A and MAO-B.[12]
Clorgyline (MAO-A inh.) 1 µMPositive control for MAO-A inhibition.[6]
Pargyline (MAO-B inh.) 1 µMPositive control for MAO-B inhibition.[9]
Test Compound Conc. 1 nM - 100 µMA wide range to determine potency.
Incubation Time 30-60 minMonitor kinetically to ensure linearity.
Temperature 37°COptimal for enzyme activity.

Part 2: G-Protein Coupled Receptor (GPCR) Functional Assay - cAMP Accumulation

Scientific Rationale: GPCRs are a major class of drug targets.[14] Many GPCRs modulate cellular activity by influencing the concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[15] Receptors coupled to Gs proteins stimulate adenylyl cyclase to increase cAMP levels, while those coupled to Gi proteins inhibit its production.[16] A cAMP accumulation assay is a robust method to determine if this compound acts as an agonist or antagonist at a GPCR of interest.[17]

Signaling Pathway: GPCR-cAMP Modulation

The diagram below illustrates how GPCRs can modulate intracellular cAMP levels.

GPCR_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR_s Gs-coupled GPCR AC Adenylyl Cyclase GPCR_s->AC + GPCR_i Gi-coupled GPCR GPCR_i->AC - cAMP cAMP AC->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Agonist_s Gs Agonist (e.g., Test Compound) Agonist_s->GPCR_s Agonist_i Gi Agonist (e.g., Test Compound) Agonist_i->GPCR_i ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC +

Caption: GPCR modulation of cAMP signaling pathway.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels in cells expressing a target GPCR.[15][18]

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the target GPCR

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (for Gi-coupled receptor assays)

  • Reference agonist and antagonist for the target GPCR

  • HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody)

  • Low-volume 384-well white microplate

Procedure:

  • Cell Preparation:

    • Culture cells expressing the target GPCR to ~80% confluency.

    • Harvest cells and determine cell density. Resuspend cells in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition (Agonist Mode):

    • Prepare serial dilutions of the test compound and a known reference agonist in stimulation buffer.

    • Add 10 µL of the compound dilutions to the cells. Include a vehicle control for basal cAMP levels.

    • Incubate at room temperature for 30 minutes.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound for 15 minutes.

    • Add a fixed concentration (EC₈₀) of a known reference agonist to all wells (except basal control).

    • For Gi-coupled receptors, pre-incubate with the test compound, then add a fixed concentration of forskolin to stimulate cAMP production.[16]

    • Incubate at room temperature for 30 minutes.

  • Cell Lysis and Detection:

    • Add 10 µL of the HTRF cAMP-d2 conjugate to the wells.

    • Add 10 µL of the HTRF anti-cAMP cryptate antibody to the wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis:

  • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

  • For agonist mode, plot the HTRF ratio against the log of compound concentration to determine EC₅₀ and Emax.

  • For antagonist mode, plot the HTRF ratio against the log of compound concentration to determine IC₅₀.

Part 3: GPCR Radioligand Binding Assay

Scientific Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[19][20] These assays measure the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. This provides a direct measure of the compound's binding affinity (Ki).

Protocol: Competition Binding Assay

Materials:

  • Cell membranes prepared from cells overexpressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., ³H- or ¹²⁵I-labeled)

  • Binding buffer (specific to the receptor)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Test compound (this compound)

  • Glass fiber filter mats

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, serial dilutions of the test compound, a fixed concentration of the radiolabeled ligand, and the cell membranes.

    • Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + high concentration of unlabeled ligand).[19]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium. This time must be determined empirically.[20]

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mats.

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Subtract the non-specific binding counts from all other counts to get specific binding.

  • Plot the percentage of specific binding against the log of the test compound concentration.

  • Fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Value Notes
Membrane Protein 5-50 µ g/well Must be optimized for each receptor.
Radioligand Conc. Equal to its KdEnsures sensitive detection of competition.
Test Compound Conc. 0.1 nM - 100 µMTo generate a full competition curve.
Incubation Time 30 min - 4 hoursMust be sufficient to reach equilibrium.[20]
Temperature Room Temp or 37°CReceptor-dependent.

Conclusion

The assays outlined in this document provide a foundational strategy for the initial characterization of this compound. By systematically evaluating its effects on monoamine oxidase activity and GPCR signaling, researchers can efficiently identify its primary biological targets and guide further drug development efforts. Positive results in any of these assays would warrant more detailed follow-up studies, such as investigating monoamine transporter interactions, assessing selectivity across receptor subtypes, and exploring in vivo efficacy.

References

  • Abcam. (n.d.). Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031).
  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • MDPI. (2023, November 5). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science. (2024, April 1). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7381. [Link]

  • antibodies-online.com. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-259. [Link]

  • Hauser, A. S., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 638, 127-149. [Link]

  • BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit (E-BC-K008-S). Retrieved from [Link]

  • Arigo Biolaboratories. (n.d.). Monoamine Oxidase Activity Assay Kit (Fluorometric) (ARG82183). Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-1-pyrazin-2-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-methyl-1-pyrazin-2-ylpropan-2-amine (CAS 937642-61-0). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key pyrazine derivative. Here, we provide in-depth troubleshooting guides, validated experimental protocols, and key analytical data to ensure the successful and reproducible synthesis of your target compound.

Primary Synthetic Strategy: Reductive Amination

The most direct and widely employed method for synthesizing this compound is the reductive amination of pyrazin-2-ylacetone with methylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity and the general availability of starting materials.

Synthetic Pathway Figure 1. Reductive Amination Pathway A Pyrazin-2-ylacetone C Imine Intermediate A->C Condensation (-H2O) B Methylamine (CH3NH2) B->C D This compound (Final Product) C->D Reduction [H]

Caption: Figure 1. Reductive Amination Pathway

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is very low, or I've failed to isolate any product. What are the common causes?

A1: Low or no yield is a frequent issue in pyrazine synthesis, often stemming from several critical factors.[1][2]

  • Purity of Starting Materials: The purity of pyrazin-2-ylacetone is paramount. Aldol condensation products or other impurities in the ketone can lead to a cascade of unwanted side reactions, consuming reagents and complicating purification.[1]

    • Solution: Verify the purity of your starting ketone via NMR or GC-MS before use. If necessary, purify it by distillation or column chromatography.

  • Suboptimal Reaction pH: Imine formation is a pH-dependent equilibrium. A pH that is too low will protonate the amine, rendering it non-nucleophilic. A pH that is too high will prevent the necessary protonation of the carbonyl oxygen.

    • Solution: For reductive aminations with reagents like sodium borohydride, maintaining a slightly acidic to neutral pH (typically 6-7) is often optimal. The use of methylamine hydrochloride can help buffer the reaction, or a mild acid like acetic acid can be added.

  • Ineffective Reduction: The choice and handling of the reducing agent are critical.

    • Solution:

      • Reagent Screening: While sodium borohydride (NaBH₄) is common, it can be sluggish. Consider more selective or powerful reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), which are particularly effective for reductive aminations.[3]

      • Reagent Viability: Ensure your reducing agent has not been deactivated by atmospheric moisture. Use freshly opened bottles or properly stored material.

      • Temperature Control: Add the reducing agent in portions at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent overheating, which can lead to byproduct formation.

  • Product Loss During Workup: The target amine may be partially water-soluble, leading to significant losses during aqueous extractions.

    • Solution: Perform multiple extractions (at least 3-4) with a suitable organic solvent like dichloromethane or ethyl acetate.[1] To minimize water solubility, ensure the aqueous layer is basic (pH > 10) using NaOH to deprotonate the amine fully before extraction.

Q2: I'm observing significant byproduct formation. What are these impurities and how can I prevent them?

A2: The primary impurities typically arise from competing reduction and side reactions.

  • Alcohol Byproduct: The most common impurity is 1-(pyrazin-2-yl)propan-2-ol, formed by the direct reduction of the starting ketone before imine formation can occur.

    • Causality & Prevention: This occurs when the reducing agent is added too quickly or before sufficient imine has formed. To favor imine formation, pre-stir the ketone and methylamine for a period (e.g., 30-60 minutes) before introducing the reducing agent. Using a milder, more selective reducing agent like NaBH(OAc)₃, which is less reactive towards ketones than imines, can significantly mitigate this.

  • Piperazine Formation: In some cases, over-reduction of the pyrazine ring can occur, leading to piperazine byproducts, especially under harsh conditions (e.g., high-pressure hydrogenation or excessively high temperatures).[1]

    • Causality & Prevention: This is less common with hydride reagents but can be a concern. Stick to mild reaction conditions and stoichiometric amounts of the reducing agent. Avoid unnecessarily high temperatures.

  • Degradation/Polymerization: Dark reaction mixtures often indicate degradation or polymerization, which can be initiated by impurities or harsh conditions.[1]

    • Causality & Prevention: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if intermediates are suspected to be air-sensitive.[1] Lowering the reaction temperature can also prevent degradation pathways.[1]

Side Reactions Figure 2. Common Side Reactions cluster_0 Main Reaction Path cluster_1 Side Reactions A Pyrazin-2-ylacetone C Imine Intermediate A->C + CH3NH2 E Alcohol Byproduct A->E Premature Reduction [H] F Degradation Products A->F Harsh Conditions (Temp, Air) D Desired Amine Product C->D [H] C->F Harsh Conditions (Temp, Air)

Caption: Figure 2. Common Side Reactions

Q3: How can I effectively purify my product? It appears to be an oil and is difficult to handle.

A3: this compound is often isolated as a pale yellow oil or low-melting solid, which can be challenging to purify.[4]

  • Acid-Base Extraction: This is a powerful preliminary purification step.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The amine will protonate and move to the aqueous layer, leaving non-basic impurities behind.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., 6M NaOH) to pH > 12.

    • Extract the free amine back into an organic solvent. Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield the purified freebase.

  • Conversion to a Salt: For a stable, crystalline solid that is easier to handle and purify, convert the amine to its hydrochloride (HCl) salt.

    • Procedure: Dissolve the purified freebase oil in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration and recrystallized.

  • Column Chromatography: If salt formation is not desired or further purification is needed, flash column chromatography on silica gel is effective.

    • Eluent System: A gradient system of dichloromethane (DCM) and methanol (MeOH) is a good starting point. For example, begin with 100% DCM and gradually increase the polarity by adding MeOH (e.g., 0-10% gradient). Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can prevent the product from tailing on the acidic silica gel.

Q4: My results are inconsistent, especially when scaling up. What should I consider?

A4: Reproducibility issues upon scale-up often relate to heat and mass transfer.

  • Exothermic Reaction: The reduction step, particularly with NaBH₄, can be highly exothermic. On a small scale, this heat dissipates quickly. On a larger scale, inadequate cooling can lead to a temperature spike, causing solvent boiling and promoting side reactions.

    • Solution: Use a jacketed reactor for better temperature control. Add the reducing agent slowly and portion-wise, carefully monitoring the internal temperature. Ensure efficient stirring to prevent localized hot spots.

  • Moisture Sensitivity: Many reducing agents react violently with water. On a larger scale, the increased surface area and longer reaction times provide more opportunity for contamination from atmospheric moisture.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination
  • To a round-bottom flask under a nitrogen atmosphere, add pyrazin-2-ylacetone (1.0 eq) and methanol (5-10 mL per mmol of ketone).

  • Add a solution of methylamine (1.5-2.0 eq, e.g., as a 40% solution in water or 2.0M solution in THF).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Carefully quench the reaction by slowly adding water, followed by acidification with 1M HCl to destroy excess borohydride.

  • Basify the mixture with NaOH solution to pH > 12 and proceed with aqueous workup and extraction as described in Q3.

Protocol 2: Conversion to Hydrochloride Salt
  • Dissolve the purified freebase amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Dry the white solid under vacuum to yield this compound hydrochloride.

Analytical Characterization

Proper characterization is essential to confirm product identity and purity. The following table provides expected analytical data, adapted from a monograph of a closely related structural analog.[4]

Analytical Method Expected Data
Appearance Pale yellow oil or white powder (as freebase/salt).[4][5]
¹H NMR (400 MHz) Expect signals corresponding to the pyrazine ring protons, the methyl group on the nitrogen, the methine proton, the methylene protons, and the terminal methyl group.
GC-MS (EI) Sample Prep: Dilute ~3 mg/mL in a suitable solvent (e.g., CHCl₃).[4] Expected m/z: Molecular Ion (M⁺) expected around 151. Key fragments would arise from cleavage alpha to the nitrogen.
FTIR Expect characteristic peaks for N-H stretching (secondary amine), C-H stretching (aliphatic and aromatic), and C=N/C=C stretching from the pyrazine ring.

Logical Troubleshooting Workflow

Use the following flowchart to diagnose and resolve common synthesis issues systematically.

Troubleshooting Flowchart Figure 3. Troubleshooting Workflow Start Reaction Start Check_Progress Monitor Reaction (TLC/LC-MS) Start->Check_Progress No_Reaction No Product Formation Check_Progress->No_Reaction No product spot Low_Yield Low Yield/ Incomplete Reaction Check_Progress->Low_Yield Starting material remains Impure_Product Product is Impure Check_Progress->Impure_Product Multiple spots/ byproducts Success Successful Synthesis Check_Progress->Success Clean conversion Action_Reagents Verify Reagent Purity & Activity No_Reaction->Action_Reagents Action_Conditions Optimize pH, Temperature, Time No_Reaction->Action_Conditions Low_Yield->Action_Conditions Action_Workup Optimize Workup & Extraction (pH, #) Low_Yield->Action_Workup Impure_Product->Action_Conditions Action_Purification Refine Purification (Chromatography, Salt) Impure_Product->Action_Purification Action_Reagents->Start Action_Conditions->Start Action_Workup->Success Action_Purification->Success

Caption: Figure 3. Troubleshooting Workflow

References

  • Technical Support Center: Synthesis of Pyrazine Derivatives. (n.d.). Benchchem.
  • Identifying common pitfalls in pyrazine synthesis and purification. (n.d.). Benchchem.
  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. (2017). SWGDRUG.org.
  • This compound CAS NO.937642-61-0. (n.d.). BOC Sciences.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Improving the Yield of Pyrazine Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazine Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of aminopyrazines. The pyrazine core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to advancing novel drug candidates.[1] This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Optimization

Q1: My pyrazine amine synthesis is resulting in a low yield. What are the most common causes?

A1: Low yields in pyrazine amine synthesis can be attributed to several factors, often related to the specific synthetic route employed. Here are the primary areas to investigate:

  • Suboptimal Reaction Conditions: Many classical methods for pyrazine synthesis are known for harsh reaction conditions, which can lead to product degradation.[2][3] For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may result in incomplete conversion to the desired pyrazine, yielding piperazine byproducts. Conversely, exceeding 450°C can cause decomposition of the pyrazine ring.[2]

  • Purity of Starting Materials: The purity of your reagents, such as halopyrazines and amines, is critical. Impurities can lead to undesirable side reactions and the formation of byproducts that complicate purification and reduce the overall yield.[3]

  • Inefficient Catalyst Systems (for Cross-Coupling Reactions): In modern catalytic methods like the Buchwald-Hartwig amination, the choice of catalyst, ligand, and base is paramount, especially when dealing with less reactive chloropyrazines.[4][5] An inactive catalyst or an inappropriate ligand can lead to little or no conversion.[6]

  • Incomplete Oxidation of Dihydropyrazine Intermediates: Several pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation to form the final aromatic product.[3] Incomplete oxidation will result in a mixture of products and a lower yield of the desired aminopyrazine.

  • Product Loss During Work-up and Purification: Aminopyrazines can be volatile or highly soluble in aqueous phases, leading to significant product loss during extraction and purification steps.[2][7]

Q2: I'm struggling with the Buchwald-Hartwig amination of a chloropyrazine. What are the key parameters to optimize for better conversion?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but chloropyrazines are notoriously less reactive than their bromo or iodo counterparts.[5][8] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.[5] Here’s a breakdown of critical optimization parameters:

  • Catalyst and Ligand Selection: This is arguably the most crucial factor.

    • Palladium Source: While Pd(OAc)₂ is common, pre-catalysts like G3 or G4 palladacycles often provide more consistent and efficient formation of the active Pd(0) species.[5]

    • Ligand Choice: Standard phosphine ligands are typically ineffective for chloropyrazines. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are essential to facilitate the challenging oxidative addition.[5]

  • Base Selection: A strong, non-nucleophilic base is generally required.

    • Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[5]

    • For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[4][5]

  • Reaction Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often necessary to drive the reaction to completion.[5]

  • Inert Atmosphere: Strict exclusion of oxygen is critical, as it can deactivate the Pd(0) catalyst. Ensure your reaction is performed under a robust inert atmosphere of argon or nitrogen.[5]

  • Solvent Purity: Use anhydrous, degassed solvents such as toluene, 1,4-dioxane, or THF. The presence of water can interfere with the catalytic cycle and promote side reactions.[5]

Q3: I am observing significant hydrodehalogenation as a side product in my Buchwald-Hartwig reaction. How can I minimize this?

A3: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that competes with the desired amination.[5] It often occurs when the reductive elimination step to form the C-N bond is slow. To suppress this:

  • Optimize the Ligand: The choice of ligand can significantly influence the rate of reductive elimination versus competing pathways. Experiment with different bulky, electron-rich ligands to find one that favors the desired coupling.

  • Ensure Anhydrous Conditions: Traces of water can be a source of protons for hydrodehalogenation. Thoroughly dry all reagents and solvents.[5]

  • Purity of the Base: Some batches of NaOtBu may contain impurities like sodium hydroxide, which can exacerbate the issue. Use a high-purity base.[5]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to push the equilibrium towards the desired amination product.[5]

Q4: Are there alternative methods to Buchwald-Hartwig for synthesizing aminopyrazines?

A4: Yes, several other methods can be employed, each with its own advantages and disadvantages:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often straightforward method, particularly for highly activated halopyrazines (e.g., those with strong electron-withdrawing groups).[9] The reaction typically involves heating the halopyrazine with an excess of the amine, sometimes in a sealed tube or under microwave irradiation.[10][11]

  • Chichibabin Amination: This reaction uses sodium amide (NaNH₂) or potassium amide (KNH₂) to directly aminate the pyrazine ring, typically at the 2-position.[12][13] It's a powerful method but requires careful handling of the highly reactive amide reagents. The reaction can be performed at high temperatures in an inert solvent or at low temperatures in liquid ammonia.[13][14]

  • Enzymatic Synthesis: Biocatalytic methods are emerging as greener and more efficient alternatives. For example, enzymes like Lipozyme® TL IM have been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines in a continuous-flow system.[15][16] Transaminases have also been employed to mediate the key amination step of ketone precursors, which then dimerize to form pyrazines.[17]

Troubleshooting Guide: A Deeper Dive

This section addresses specific, challenging scenarios you might encounter and provides a logical framework for resolving them.

Problem: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst System Run a positive control reaction with a more reactive substrate (e.g., an aryl bromide).For Buchwald-Hartwig, switch to a more active pre-catalyst and a sterically hindered, electron-rich ligand.[5] Increase catalyst loading if necessary.[5]
Low Reactivity of Starting Material Confirm the identity and purity of your halopyrazine via NMR and/or LC-MS.For chloropyrazines, consider switching to the corresponding bromopyrazine if synthetically feasible.[4] Alternatively, employ more forcing conditions (higher temperature, more active catalyst).[5]
Incorrect Base The pKa of the amine and the substrate can influence the choice of base.Screen a panel of bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) to find the optimal one for your specific substrate combination.[4]
Decomposition of Reagents or Product Monitor the reaction by TLC or LC-MS at regular intervals to check for the appearance of degradation products.Lower the reaction temperature and extend the reaction time. Ensure a strictly inert atmosphere to prevent oxidative degradation.[5]
Problem: Complex Product Mixture/Byproduct Formation
Potential Cause Diagnostic Check Recommended Solution
Di-substitution Analyze the crude reaction mixture by LC-MS to identify species corresponding to the di-aminated product.Use a stoichiometric amount of the amine or add it slowly to the reaction mixture. Lowering the reaction temperature can also improve selectivity for mono-amination.[9]
Formation of Regioisomers Characterize the product mixture using 1D and 2D NMR to identify the positions of substitution.Modify the synthetic strategy to a more regioselective method. For example, the regioselectivity of Buchwald-Hartwig amination can sometimes be controlled by the choice of ligand.[18]
Side Reactions with the Solvent Certain solvents can participate in side reactions, especially at elevated temperatures.Switch to a more inert solvent. For instance, in some enzymatic reactions, tert-amyl alcohol was found to give higher yields and fewer byproducts compared to other alcohols.[19]
Hydrolysis of Starting Material or Product The presence of water can lead to the formation of hydroxypyrazines.Use anhydrous reagents and solvents.[20] Perform the reaction under a dry, inert atmosphere.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrazine

This protocol provides a starting point for the optimization of the Buchwald-Hartwig amination of a generic 2-chloropyrazine.

  • Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the 2-chloropyrazine (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), a palladium pre-catalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%), and the appropriate ligand (if not using a pre-catalyst complex).

  • Addition of Base and Solvent: Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq). Then, add anhydrous, degassed toluene (or another suitable solvent like dioxane) (5 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[21]

Workflow for Troubleshooting Low Yield in Pyrazine Amine Synthesis

The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues in pyrazine amine synthesis.

G start Low Yield of Pyrazine Amine check_sm Are starting materials pure and dry? start->check_sm purify_sm Purify starting materials (distillation, recrystallization, use of desiccants). check_sm->purify_sm No check_conditions Are reaction conditions (temp, time, atmosphere) optimal? check_sm->check_conditions Yes purify_sm->check_sm Re-evaluate optimize_conditions Systematically vary temperature, reaction time, and ensure strict inert atmosphere. check_conditions->optimize_conditions No check_catalyst Is the catalyst system (catalyst, ligand, base) appropriate? check_conditions->check_catalyst Yes optimize_conditions->check_conditions Re-evaluate optimize_catalyst Screen different ligands, pre-catalysts, and bases. Increase catalyst loading. check_catalyst->optimize_catalyst No check_workup Is product being lost during work-up or purification? check_catalyst->check_workup Yes optimize_catalyst->check_catalyst Re-evaluate optimize_workup Perform multiple extractions. Consider alternative purification methods (e.g., distillation, cation-exchange chromatography). check_workup->optimize_workup Yes success Improved Yield check_workup->success No optimize_workup->check_workup Re-evaluate

Caption: A systematic workflow for troubleshooting low yields in pyrazine amine synthesis.

Purification Strategies

Q5: My aminopyrazine product is difficult to purify. What are some effective strategies?

A5: Purifying aminopyrazines can be challenging due to their polarity and potential for co-elution with byproducts. Here are some methods to consider:

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of triethylamine to the eluent can help to reduce tailing on silica gel for basic compounds.

    • Alternative Stationary Phases: If separation on silica is poor, consider using alumina (basic or neutral) or reverse-phase silica (C18).[21]

  • Liquid-Liquid Extraction (LLE): Effective LLE can be crucial for removing impurities before chromatography. Multiple extractions with solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may be necessary.[7][21] Be aware that highly polar aminopyrazines may have significant solubility in the aqueous layer.

  • Cation-Exchange Chromatography: This technique can be particularly useful for separating basic aminopyrazine derivatives from non-basic impurities and excess reagents.[22]

  • Distillation: For volatile aminopyrazines, distillation can be an effective method to separate them from non-volatile impurities.[21]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can provide a highly pure material.

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of N-substituted 3-aminopyrazine-2-amides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of substituted pyrazines. (n.d.). Google Patents.
  • Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Greener approach toward one pot route to pyrazine synthesis. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Chichibabin reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Chichibabin amination reaction. (2018). Scientific Update. Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). ACS Publications. Retrieved January 17, 2026, from [Link]

  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • The Chichibabin amination of diazines geometrical isomerism in anions of aromatic amines. (1982). Wageningen University & Research. Retrieved January 17, 2026, from [Link]

  • Preparation of 2-aminopyrazine. (n.d.). Google Patents.
  • Chichibabin Reaction. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. (2026). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Transition metal-catalyzed functionalization of pyrazines. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Chichibabin amination: Easy mechanism. (2022). Chemistry Notes. Retrieved January 17, 2026, from [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. (2025). Beilstein Archives. Retrieved January 17, 2026, from [Link]

  • Preparation method of 2-aminopyrazine derivatives. (n.d.). Google Patents.
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and reactions of Pyrazine. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2-aminopyrazine, 5049-61-6. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]

  • What are the mechanism of reaction in preparing pyrazine? (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimization of Pyrazine Derivative Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of pyrazine derivative reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and functionalization of pyrazine-containing molecules. Here, you will find practical, field-proven insights to navigate common experimental challenges and enhance your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Synthesis & Core Formation

Question 1: My pyrazine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in pyrazine synthesis are a frequent challenge and can often be attributed to several key factors. Classical synthesis methods, in particular, are sometimes associated with harsh reaction conditions and consequently, lower yields.[1] A systematic approach to troubleshooting is crucial for improving the efficiency of your reaction.

  • Suboptimal Reaction Conditions: The condensation of α-dicarbonyl compounds with 1,2-diamines, a common route to pyrazines, is highly sensitive to reaction parameters.[2]

    • Temperature: In gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, resulting in piperazine byproducts. Conversely, exceeding 450°C can lead to the decomposition of the pyrazine ring.[1] For solution-phase reactions, excessive heat can cause polymerization and degradation, often indicated by the reaction mixture turning dark brown or black.[1] It is essential to carefully optimize the temperature for your specific substrates.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can promote byproduct formation. Monitoring the reaction progress by TLC or LC-MS is critical.

  • Purity of Starting Materials: The purity of your α-amino ketones or α-dicarbonyls and diamines is paramount.[2] Impurities can participate in unwanted side reactions, leading to a complex mixture of byproducts and lowering the yield of the desired pyrazine.[2] Always ensure the purity of your starting materials, and consider purification before use if necessary.

  • Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation to form the aromatic pyrazine ring.[2] If this oxidation step is incomplete, your final product will be a mixture of the desired pyrazine and the dihydropyrazine intermediate, thus reducing the overall yield.[2] Ensure adequate aeration or the use of an appropriate oxidizing agent to drive the reaction to completion.

  • Choice of Base and Catalyst: For certain pyrazine syntheses, such as dehydrogenative coupling reactions, the choice of base is critical. For instance, potassium hydride (KH) has been shown to provide significantly higher yields compared to other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe).[1] Similarly, catalyst loading needs to be optimized; for some manganese-catalyzed reactions, a 2 mol% catalyst loading is optimal.[1]

Question 2: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

Answer:

A dark coloration of the reaction mixture is a strong indicator of byproduct formation, often through polymerization or degradation of starting materials or the product itself.[1] The primary causes include:

  • Excessive Heat: Overheating the reaction is a common culprit, leading to decomposition and the formation of polymeric tars.[1] Carefully control the reaction temperature and consider if a lower temperature for a longer duration could be effective.

  • Air Oxidation: Certain intermediates in pyrazine synthesis are sensitive to air and can oxidize, leading to complex side reactions and discoloration.[1] If you suspect air-sensitive intermediates, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Aldol Condensation: If your solvent (like denatured ethanol) or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, producing highly colored byproducts.[1] Using pure, anhydrous solvents is essential to minimize these side reactions.

Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Question 3: I am experiencing low or no yield in the Suzuki-Miyaura coupling of my chloropyrazine. How can I optimize this reaction?

Answer:

The Suzuki-Miyaura coupling is a powerful tool for the functionalization of pyrazines.[3] However, chloropyrazines are notoriously challenging substrates due to the strength of the C-Cl bond. Here’s how to troubleshoot:

  • Inappropriate Catalyst System: The choice of the palladium catalyst and ligand is critical for activating the C-Cl bond.

    • Catalyst: Standard catalysts like Pd(PPh₃)₄ may fail to give any coupled product with chloropyrazines.[3] More active, specialized catalysts are often required.

    • Ligand: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of the chloropyrazine to the palladium center, which is often the rate-limiting step.[4] Consider using sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[4]

  • Incorrect Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. For challenging couplings, a strong, non-nucleophilic base is often required. However, the choice of base should be optimized for each specific substrate combination.[5] Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective but may necessitate higher temperatures or longer reaction times.[4][5]

  • Low Reactivity of Chloropyrazines: Chloropyrazines are significantly less reactive than their bromo or iodo counterparts.[5] Employing more active, third-generation Buchwald-Hartwig catalysts and ligands can facilitate the coupling of these less reactive substrates.[5]

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition.[5] The use of specialized ligands can often mitigate this issue.

Question 4: My Buchwald-Hartwig amination of a chloropyrazine is not working. What should I do?

Answer:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of chloropyrazines is challenging due to the inertness of the C-Cl bond.[4] Here are some key areas to focus on for optimization:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard ligands are often ineffective.[4] Sterically hindered and electron-rich ligands are necessary to facilitate the oxidative addition. For challenging substrates, consider increasing the catalyst loading to as high as 5 mol%.[4]

  • Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to overcome the high activation energy of the C-Cl bond cleavage.[4]

  • Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these transformations.[4] If your substrate is sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this will likely require a more active catalyst system and higher reaction temperatures.[4]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[4] It is imperative to carry out the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[4]

Purification

Question 5: I am having difficulty purifying my pyrazine derivative and removing imidazole byproducts. What are the best strategies?

Answer:

The co-formation of imidazole derivatives is a common issue in some pyrazine syntheses, and their similar polarities can make separation challenging.[6] Here are some effective purification strategies:

  • Liquid-Liquid Extraction (LLE): Multiple extractions are often necessary to efficiently recover the pyrazine product from the aqueous reaction mixture.[1][6] The choice of extraction solvent is crucial. While solvents like methyl-t-butyl ether (MTBE) or ethyl acetate can be effective for extracting pyrazines, they may also co-extract imidazole byproducts.[6][7] Hexane has been shown to be a good solvent for selectively extracting pyrazines without co-extracting imidazoles.[6][7]

  • Column Chromatography:

    • Silica Gel: Passing the organic extracts through a silica gel column can effectively remove undesirable imidazoles, which are retained on the silica.[6][7] A solvent system such as a 90/10 mixture of hexane/ethyl acetate can be used to elute the desired pyrazines.[6][7]

    • C18-Bonded Silica: For pyrazines isolated from an aqueous distillate, a column packed with C18-bonded silica can be an excellent method for purification.[6][7]

  • Distillation: Distillation of the aqueous reaction mixture can be a viable method to isolate volatile pyrazines, leaving the less volatile imidazole byproducts behind in the undistilled portion.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the Gutknecht pyrazine synthesis and what are the key steps?

A1: The Gutknecht synthesis is a classical method for preparing pyrazines that involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to the corresponding pyrazines.[1] The α-amino ketones are typically generated in situ from α-oximino ketones.[1]

Q2: How does solvent choice affect pyrazine reactions?

A2: Solvents can significantly influence the reactivity and outcome of pyrazine reactions through solvation effects. In polar solvents, pyrazine can form hydrogen bonds or dipole-dipole interactions, which can alter its electronic distribution and reactivity.[8] For instance, in an acid-catalyzed reaction, a protic solvent can protonate the nitrogen atoms of the pyrazine ring, making it more reactive.[8] The solvent can also affect the activation energy of the reaction by stabilizing the transition state.[8] In some cases, the solvent can even act as a nucleophile or electrophile, influencing the reaction mechanism and product distribution.[8]

Q3: What are some common transition metal-catalyzed reactions for functionalizing pyrazines?

A3: Besides the Suzuki-Miyaura and Buchwald-Hartwig reactions, other important transition metal-catalyzed cross-coupling reactions for pyrazine functionalization include the Sonogashira, Heck, and Stille reactions.[3] These reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine ring.[3]

Q4: Can I use pyrazine trifluoroborates in Suzuki-Miyaura couplings?

A4: Yes, pyrazine trifluoroborates can be excellent coupling partners in Suzuki-Miyaura reactions. They often exhibit higher stability compared to the corresponding boronic acids, which can be prone to decomposition and side reactions like protodeboronation, especially with electron-deficient rings like pyrazine.[5]

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst, 0.01-2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water in a 4:1 ratio, 5 mL).

  • Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Data Summary: Base Selection in Dehydrogenative Coupling
BaseRelative Yield (%)
KHHigh
NaOEtLower
tBuOKLower
NaOMeLower

This table illustrates the significant impact of base selection on the yield of certain pyrazine syntheses, with KH showing superior performance in specific dehydrogenative coupling reactions.[1]

Visualizations

Workflow for Troubleshooting Low Yield in Pyrazine Synthesis

Caption: A logical workflow for diagnosing and resolving low yields in pyrazine synthesis.

Key Factors in Buchwald-Hartwig Amination of Chloropyrazines

Buchwald_Hartwig_Factors Reaction Buchwald-Hartwig Amination of Chloropyrazine Catalyst Catalyst & Ligand (Bulky, Electron-Rich) Reaction->Catalyst Crucial for C-Cl Activation Temperature Elevated Temperature (80-110 °C) Reaction->Temperature Overcomes Activation Energy Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Reaction->Base Promotes Catalytic Cycle Atmosphere Inert Atmosphere (N2 or Ar) Reaction->Atmosphere Prevents Catalyst Deactivation

Caption: Critical parameters for the successful Buchwald-Hartwig amination of chloropyrazines.

References

  • Benchchem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3493-3508. DOI:10.1039/C3OB40460A.
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-791. DOI:10.1093/chromsci/bmz059. Retrieved from [Link]

  • BIOSYNCE. (2025). What are the solvation effects of pyrazine?
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

Sources

Technical Support Center: N-methyl-1-pyrazin-2-ylpropan-2-amine Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of N-methyl-1-pyrazin-2-ylpropan-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this and structurally similar compounds. While literature specifically detailing the purification of this compound is limited, the principles outlined here are derived from the well-established chemistry of secondary amines and pyrazine derivatives.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your purification process.

Table of Contents

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound and similar basic compounds.

Issue 1: Low Recovery or No Elution from Silica Gel Chromatography

Question: I am attempting to purify my compound using standard silica gel chromatography, but I'm experiencing very low yield. In some cases, the compound doesn't seem to elute from the column at all. What is causing this and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like secondary amines on standard silica gel.

  • Root Cause Analysis: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Basic amines, such as your this compound, can interact strongly with these acidic sites through an acid-base interaction. This can lead to irreversible adsorption, significant peak tailing, or complete retention of your compound on the column.[1][2]

  • Immediate Solutions & Rationale:

    • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase. This base will "occupy" the acidic sites on the silica, preventing your target compound from strongly adsorbing.

      • Recommended Modifier: Triethylamine (Et₃N) is a popular choice. Start by adding 0.1-1% (v/v) of Et₃N to your eluent system (e.g., hexane/ethyl acetate).[2][3]

      • Alternative: If triethylamine is not suitable for your downstream applications, a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as part of a more polar mobile phase, such as dichloromethane/methanol.[1]

    • Use of Alternative Stationary Phases:

      • Amine-Functionalized Silica: This is an excellent option as the stationary phase is specifically designed for the purification of basic compounds. It eliminates the need for mobile phase modifiers.[1]

      • Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic or neutral alumina can be used to avoid the strong acidic interactions.

  • Experimental Workflow:

    Caption: Troubleshooting workflow for amine purification on silica gel.

Issue 2: Compound Degradation (Discoloration)

Question: After purification and solvent removal, my this compound sample, which was initially a light oil, has started to turn brown/dark. What is causing this degradation?

Answer: Amines and pyrazine derivatives can be susceptible to oxidative degradation.

  • Root Cause Analysis:

    • Oxidation of the Amine: Secondary amines can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This can lead to the formation of colored byproducts.[4]

    • Pyrazine Ring Reactivity: While generally stable, pyrazine rings can undergo oxidative pathways, which may involve hydroxylation or ring cleavage under certain conditions, leading to colored impurities.[5][6]

  • Preventative Measures:

    • Inert Atmosphere: Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during solvent evaporation (rotary evaporation) and storage.

    • Minimize Heat: Use the lowest possible temperature during solvent removal.

    • Storage: Store the purified compound in an amber vial at low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere.

    • Solvent Purity: Ensure that the solvents used for extraction and chromatography are free of peroxides, which can accelerate oxidation.

Issue 3: Difficulty in Separating Enantiomers

Question: My synthesis of this compound is not stereospecific, resulting in a racemic mixture. How can I separate the two enantiomers?

Answer: Separating enantiomers, a process known as chiral resolution, requires converting them into diastereomers, which have different physical properties.[7]

  • Core Principle: Enantiomers have identical physical properties (boiling point, solubility, etc.), making them inseparable by standard techniques like distillation or regular chromatography. To separate them, you must react the racemic mixture with a single enantiomer of a chiral resolving agent. This creates a mixture of diastereomeric salts, which now have different solubilities and can be separated.[7][8]

  • Recommended Technique: Diastereomeric Salt Formation & Crystallization

    • Selection of Resolving Agent: Since your target compound is a base, you will need a chiral acid as the resolving agent. Common choices include:

      • (+)-Tartaric acid

      • (-)-Mandelic acid

      • (+)-Camphorsulfonic acid[7][8]

    • Procedure: a. Dissolve your racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone). b. Add a solution of the chiral acid (typically 0.5 to 1.0 equivalents). c. The diastereomeric salts will form. Due to their different solubilities, one salt will preferentially crystallize out of the solution. d. The crystallized salt is collected by filtration. e. The pure enantiomer is then recovered by neutralizing the salt with a base (e.g., NaOH solution) and extracting the free amine into an organic solvent.[8]

  • Alternative Technique: Chiral Chromatography

    • For smaller scales or analytical purposes, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques. These methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method to remove non-basic impurities from my crude product before fine purification?

A1: Acid-base extraction is an excellent first step. [10]By dissolving your crude product in an organic solvent (like diethyl ether or dichloromethane) and extracting with an aqueous acid (e.g., 1M HCl), your basic amine will be protonated and move into the aqueous layer as a salt. Neutral and acidic impurities will remain in the organic layer. You can then separate the layers, basify the aqueous layer with a base like NaOH, and re-extract your purified amine back into an organic solvent. [11][12] Q2: My compound appears as an oil. How can I make it easier to handle and store?

A2: Converting the amine free-base into a stable, crystalline salt is a common and effective strategy. Bubbling dry HCl gas through an ethereal solution of your amine or adding a solution of HCl in isopropanol will often precipitate the hydrochloride salt, which is typically a solid that is easier to handle, weigh, and store than the corresponding oil.

Q3: Are there any specific safety precautions I should take when purifying this compound?

A3: Yes. Like most amines, this compound should be considered toxic and handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Pyrazine-containing compounds can also have strong odors.

Q4: Can I use distillation for purification?

A4: Distillation under reduced pressure (vacuum distillation) could be a viable option if the compound is thermally stable and has a sufficiently low boiling point. However, you must first determine its stability at elevated temperatures. Impurities with similar boiling points will not be effectively removed by this method. Often, distillation is used for bulk purification before a final chromatographic step. Secondary amines can be prone to decomposition at high temperatures, especially in the presence of air. [4]

Key Purification Protocols

Protocol 1: Acid-Base Extraction for Bulk Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with 1M hydrochloric acid (3 x 50 mL). Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent (20 mL) to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the pH is >12 (confirm with pH paper).

  • Re-extraction: Extract the now basic aqueous layer three times with the original organic solvent (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Chromatography with a Basic Modifier
  • Solvent System Selection: Using TLC, find a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3.

  • Modifier Addition: Prepare the bulk mobile phase by adding 0.5% (v/v) of triethylamine to the selected solvent system.

  • Column Packing: Pack a silica gel column using the modified mobile phase.

  • Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. It is advisable to co-evaporate with a solvent like methanol a few times to help remove residual triethylamine.

References

  • Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents.Journal of the American Chemical Society. (2013).
  • Pyrazines: Occurrence, formation and biodegradation. ResearchGate. (2010).

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. (2019).

  • Identifying a diastereomeric salt for a challenging chiral resolution.Unchained Labs. (n.d.).
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
  • Resolution of chiral amines.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. (2020).

  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • Chiral Resolution and Separ
  • Acid-Base Extraction. Chemistry LibreTexts. (2022).

  • Systematic Approach for Chiral Separation Via Diastereomeric Salt Formation. ResearchGate. (n.d.).

  • Troubleshooting LC, basics.Chromedia. (n.d.).
  • Biodegradation of atrazine and related s-triazine compounds:
  • Acid–base extraction. Wikipedia. (n.d.).

  • Pyrazines: occurrence, formation and biodegradation. PubMed. (2010).

  • Is there an easy way to purify organic amines?.Biotage. (2023).
  • Amine workup.Reddit. (2022).
  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound.
  • Main reaction pathways for the formation of pyrazine derivatives
  • LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES
  • Selective separation of amines from continuous processes using automated pH controlled extraction.RSC Publishing. (2021).
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Tips and Tricks of HPLC System Troubleshooting.Agilent. (n.d.).
  • Troubleshooting Guide.Phenomenex. (n.d.).
  • N-methyl-1-pyridin-2-ylpropan-2-amine. PubChem. (n.d.).

  • Troubleshooting Flash Column Chromatography.University of Rochester Department of Chemistry. (n.d.).
  • N-Methyl-1-pyridin-2-ylpropan-2-amine DiscoveryCPR 55496-56-5.Sigma-Aldrich. (n.d.).
  • Purification of secondary alkyl amines.
  • 2-N-Methyl-2-N-(prop-2-yn-1-yl)pyrazine-2,5-diamine. PubChem. (n.d.).

  • purifying secondary amine.Sciencemadness Discussion Board. (2012).
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.Oxford Academic. (2019).
  • Trichloroacetic acid fueled practical amine purific
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. (2019).

  • Chromatography Troubleshooting.YouTube. (2019).
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. (n.d.).

  • N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine. PubChem. (n.d.).

  • Greener approach toward one pot route to pyrazine synthesis.Taylor & Francis Online. (n.d.).
  • Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024).
  • N-(Pyrazin-2-ylmethyl)propan-2-amine.BLDpharm. (n.d.).

Sources

"side reaction products in N-alkyl pyrazine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Alkyl Pyrazine Synthesis

Welcome to the technical support center for N-alkyl pyrazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in N-alkyl pyrazine synthesis, and what causes them?

A1: The formation of side products is a frequent challenge in N-alkyl pyrazine synthesis. The primary culprits often stem from over-alkylation, reactions with solvents or impurities, and undesired reactivity of starting materials or intermediates.

  • Over-alkylation: Due to the presence of two nitrogen atoms in the pyrazine ring, di-alkylation can occur, leading to the formation of pyrazinium salts. This is especially prevalent when using reactive alkylating agents or when the reaction stoichiometry is not carefully controlled. The nucleophilicity of the second nitrogen can sometimes be enhanced after the first alkylation, making the product more susceptible to a second reaction.[1]

  • C-Alkylation: While N-alkylation is the desired pathway, under certain conditions, alkylation can occur at a carbon atom on the pyrazine ring. This is more likely if the reaction proceeds through a radical mechanism or if there are strong activating groups on the ring.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the alkylating agent or the pyrazine derivative can lead to the formation of alcohols and other undesired byproducts.

  • Solvent-Related Byproducts: Some solvents, particularly nucleophilic ones like dimethylformamide (DMF), can react with the alkylating agent or intermediates, especially at elevated temperatures in the presence of a base.[2]

  • Products from Starting Material Degradation: The stability of both the pyrazine starting material and the alkylating agent is crucial. Decomposition can lead to a complex mixture of impurities.

Q2: I'm observing a significant amount of di-alkylation. How can I improve the selectivity for mono-N-alkylation?

A2: Achieving selective mono-N-alkylation is a key challenge. Here are several strategies to enhance selectivity:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the pyrazine to the alkylating agent. In some cases, a slight excess of the pyrazine can help to minimize di-alkylation by ensuring the alkylating agent is consumed before it can react a second time.

  • Choice of Alkylating Agent: Less reactive alkylating agents, such as alkyl chlorides or bromides, are generally preferred over more reactive alkyl iodides. The reactivity of the leaving group should be sufficient for the reaction to proceed but not so high as to promote over-alkylation.[3]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled mono-alkylation product over the thermodynamically favored di-alkylation product.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like acetonitrile (ACN) or acetone are commonly used. Protic solvents should generally be avoided as they can solvate the nucleophile and reduce its reactivity.

Q3: My reaction is sluggish and gives a low yield. What can I do to improve the reaction rate and conversion?

A3: Low reactivity can be a significant hurdle. Here are some approaches to drive your reaction to completion:

  • Increase Temperature: For sluggish reactions, increasing the temperature can significantly enhance the reaction rate. Using a sealed tube or microwave reactor can allow for heating above the solvent's boiling point.[2]

  • Use a More Reactive Alkylating Agent: If an alkyl bromide is not reactive enough, consider using the corresponding alkyl iodide. The iodide is a better leaving group and will accelerate the SN2 reaction.

  • Catalytic Additives: The addition of a catalytic amount of sodium or potassium iodide can in situ convert an alkyl chloride or bromide to the more reactive alkyl iodide, a strategy known as the Finkelstein reaction.[2]

  • Choice of Base: A suitable base is often required to neutralize the acid generated during the reaction. The choice of base can be critical. For instance, insoluble inorganic bases like potassium carbonate (K2CO3) are often effective and can be easily removed by filtration.[2] More soluble and stronger bases like cesium carbonate can also be employed.

  • Solvent Choice: Highly polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) can accelerate SN2 reactions by effectively solvating the cation of the base and leaving the anion more nucleophilic.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during N-alkyl pyrazine synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Formation of multiple side products.1. Increase reaction temperature or time. Consider using a microwave reactor.[2] 2. Ensure the use of pure, dry reagents and solvents. Run the reaction under an inert atmosphere (N2 or Ar). 3. Optimize reaction conditions (stoichiometry, temperature, solvent) to favor the desired product.
Formation of Di-alkylated Product 1. Excess alkylating agent. 2. Highly reactive alkylating agent. 3. High reaction temperature.1. Use a 1:1 or slightly less than 1:1 ratio of alkylating agent to pyrazine. 2. Use a less reactive alkylating agent (e.g., alkyl bromide instead of iodide). 3. Lower the reaction temperature.
Presence of Unreacted Starting Material 1. Insufficiently reactive alkylating agent. 2. Low reaction temperature. 3. Ineffective base.1. Switch to a more reactive alkylating agent or add a catalytic amount of iodide salt.[2] 2. Increase the reaction temperature. 3. Use a stronger or more soluble base.
Formation of Colored Impurities 1. Decomposition of reagents or solvent. 2. Air oxidation of intermediates.1. Use high-purity reagents and solvents. Avoid overheating DMF in the presence of a base.[2] 2. Perform the reaction under an inert atmosphere.
Difficulty in Product Purification 1. Similar polarity of product and byproducts. 2. Formation of salts that are difficult to separate.1. Employ alternative purification techniques such as crystallization, distillation, or preparative HPLC.[4][5] 2. Use an appropriate workup procedure to remove salts, such as washing with water or brine.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of a Pyrazine

This protocol provides a starting point for the synthesis of mono-N-alkyl pyrazines. Optimization may be required for specific substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazine derivative (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile, acetone, or DMF).

  • Addition of Base: Add the base (e.g., K2CO3, 1.5 eq).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl bromide, 1.0-1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, crystallization, or distillation to obtain the desired N-alkyl pyrazine.[4][5]

Protocol 2: Analysis of Reaction Mixture by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying the components of your reaction mixture, including the desired product and any side products.[6]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Inject the sample into a GC-MS system equipped with an appropriate column (e.g., a non-polar DB-5ms or a polar DB-WAX column).

  • Data Analysis: Identify the components by comparing their mass spectra with a library database (e.g., NIST) and their retention times with authentic standards if available. Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways in N-alkyl pyrazine synthesis.

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction: Over-alkylation Pyrazine Pyrazine MonoNAlkylPyrazine Mono-N-Alkyl Pyrazine Pyrazine->MonoNAlkylPyrazine + R-X AlkylHalide Alkyl Halide (R-X) MonoNAlkylPyrazine_side Mono-N-Alkyl Pyrazine DiNAlkylPyrazinium Di-N-Alkyl Pyrazinium Salt MonoNAlkylPyrazine_side->DiNAlkylPyrazinium + R-X AlkylHalide_side Alkyl Halide (R-X)

Caption: Desired vs. side reaction pathways in N-alkylation.

G Start Start Synthesis LowYield Low Yield? Start->LowYield OverAlkylation Over-alkylation? LowYield->OverAlkylation No Optimize Conditions\n(Temp, Time, Reagents) Optimize Conditions (Temp, Time, Reagents) LowYield->Optimize Conditions\n(Temp, Time, Reagents) Yes PurificationIssue Purification Issues? OverAlkylation->PurificationIssue No Adjust Stoichiometry\n& Temperature Adjust Stoichiometry & Temperature OverAlkylation->Adjust Stoichiometry\n& Temperature Yes Success Successful Synthesis PurificationIssue->Success No Alternative Purification\n(Crystallization, HPLC) Alternative Purification (Crystallization, HPLC) PurificationIssue->Alternative Purification\n(Crystallization, HPLC) Yes Optimize Conditions\n(Temp, Time, Reagents)->Start Adjust Stoichiometry\n& Temperature->Start Alternative Purification\n(Crystallization, HPLC)->Success

Caption: Troubleshooting workflow for N-alkyl pyrazine synthesis.

References

  • Kelly, C. B., & Padilla-Salinas, R. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. Chemical Society Reviews, 49(20), 7105-7155. [Link]

  • Solomons, T. W. G., & Fryhle, C. B. (2016). Organic Chemistry. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Hosey, A. L. (2021). REGIODIVERGENT DEAROMATIZATION OF N-ALKYL PYRAZINIUM SALTS. Auburn University. [Link]

  • Wexler, R. S. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12066-12074. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • Kim, D. W., et al. (2012). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. Journal of the Korean Society for Applied Biological Chemistry, 55(5), 639-645. [Link]

  • Reddit. (2018). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

Sources

"N-methyl-1-pyrazin-2-ylpropan-2-amine stability and degradation issues"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-1-pyrazin-2-ylpropan-2-amine

A Foreword from the Application Science Team:

Welcome to the technical support guide for this compound. This document is designed for our scientific partners in research and drug development. It is important to note that this compound is a specialized molecule, and publicly available stability data is limited. Therefore, this guide is built upon foundational principles of chemical stability, drawing parallels from structurally similar compounds—specifically those containing pyrazine and secondary amine functional groups. Our recommendations are grounded in established best practices for pharmaceutical stability testing, such as those outlined in the ICH Q1A(R2) guidelines.[1][2][3][4][5] We aim to provide you with the causal reasoning behind our recommendations to empower you to design robust experiments and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability profile is dictated by two key functional groups:

  • The Pyrazine Ring: This aromatic heterocycle is generally stable but can be susceptible to photodegradation and strong oxidation.[6][7] The nitrogen atoms make the ring electron-deficient and can be sites for unwanted reactions under harsh conditions.

  • The Secondary Amine: The N-methyl-propan-2-amine side chain is a significant site of potential degradation. Secondary amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides, nitrones, or even cleavage of the N-C bond.[8][9] As a basic center, it readily reacts with acids and may be incompatible with acidic excipients.

Q2: What are the recommended storage conditions for this compound in its solid state?

A2: To maximize shelf life, the solid compound should be stored under conditions that mitigate oxidative, hydrolytic, and photolytic degradation.

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential solid-state degradation reactions.
Atmosphere Under inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation of the secondary amine.[8][10][11]
Light Protected from light (Amber vial)The pyrazine ring may be photolabile, and UV/visible light can catalyze oxidative processes.[6][7]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and minimizes water-catalyzed degradation.

Q3: Is this compound stable in aqueous solutions? What is the optimal pH?

A3: The compound's stability in solution is highly pH-dependent. As a basic compound, it will be protonated and more soluble in acidic pH. However, extremely low pH can catalyze hydrolysis of other functional groups if present, though this specific molecule is less susceptible. In neutral to basic conditions, the free base is more prevalent, which is more prone to oxidation. Therefore, a weakly acidic pH (typically pH 4-6) often represents the best compromise between solubility and stability for amine-containing compounds. A formal pH-rate profile study is essential for any aqueous formulation development.

Q4: What are the most likely degradation products I might observe?

A4: Based on its structure, the most probable degradation pathways are oxidation and photodegradation.

  • Oxidative Degradants: Expect to see N-oxide formation at the secondary amine. Under more aggressive oxidative stress, C-N bond cleavage could lead to the formation of pyrazin-2-ylacetone and methylamine.

  • Photodegradation: Light exposure could lead to complex reactions involving the pyrazine ring, potentially resulting in ring-opened products or polymeric species.[12][13]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted to help you diagnose and resolve specific problems encountered during your work.

Issue 1: I'm observing new, unexpected peaks in my HPLC chromatogram after storing the compound in a methanol-based solution for a few days.

  • Potential Cause 1: Oxidation. Methanol, unless properly degassed, contains dissolved oxygen which can oxidize the secondary amine. The rate of oxidation can be accelerated by trace metal impurities, which can be present in the solvent or leached from containers.

  • Scientific Explanation: The lone pair of electrons on the secondary amine's nitrogen atom is susceptible to attack by oxidizing species. This can lead to the formation of an N-oxide, which is more polar and would likely have a shorter retention time on a reverse-phase HPLC column.

  • Recommended Actions:

    • Use High-Purity Solvents: Always use freshly opened, HPLC-grade or higher solvents.

    • Degas Solvents: Before preparing your solution, sparge the methanol with an inert gas like helium, nitrogen, or argon for 15-20 minutes to remove dissolved oxygen.

    • Incorporate an Antioxidant: For long-term solution storage, consider adding a small amount (e.g., 0.01-0.1%) of an antioxidant like butylated hydroxytoluene (BHT).

    • Control for Metals: Use high-quality glassware or HPLC vials and consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01%) to sequester any catalytic metal ions.

Issue 2: The potency of my compound appears to decrease when formulated in an aqueous buffer at neutral pH.

  • Potential Cause: Base-Catalyzed Degradation or Oxidation. At neutral or slightly basic pH, the secondary amine is in its more reactive, unprotonated "free base" form. This form is significantly more susceptible to oxidation than its protonated (salt) form.

  • Scientific Explanation: The protonated amine has a reduced electron density on the nitrogen, making it less nucleophilic and less prone to oxidation. The free base form has a readily available lone pair of electrons, making it a prime target for oxidative attack.[8][11]

  • Recommended Actions:

    • Perform a pH-Rate Profile Study: Prepare your formulation in a series of buffers (e.g., from pH 3 to pH 8) and monitor the compound's stability over time at a stressed temperature (e.g., 40-50°C). This will empirically determine the pH of maximum stability.

    • Adjust Formulation pH: Based on the study, adjust the formulation to a more acidic pH (e.g., pH 5.0) where the compound exists predominantly in its more stable protonated form.

    • Inert Gas Overlay: When preparing and storing the formulation, blanket the headspace of the container with nitrogen or argon to minimize exposure to oxygen.

Issue 3: My solid material has developed a slight discoloration and clumping after several months of storage.

  • Potential Cause: Exposure to Light, Moisture, and/or Oxygen. This is a classic sign of slow degradation in the solid state. Discoloration often points towards photolytic or oxidative degradation, while clumping suggests moisture uptake.

  • Scientific Explanation: Even in the solid state, surface molecules are exposed to the container's headspace. Over time, slow reactions with oxygen, moisture, and ambient light can lead to the formation of colored degradants. Pyrazine-containing compounds, in particular, can form colored products upon degradation.[6][7]

  • Recommended Actions:

    • Re-evaluate Storage Conditions: Ensure the compound is stored according to the recommendations in FAQ Q2 (refrigerated, under inert gas, protected from light, and dry).

    • Aliquot the Material: Upon receiving a new batch, aliquot the material into smaller, single-use vials. This prevents the entire stock from being repeatedly exposed to the atmosphere every time a sample is taken.

    • Characterize the Discolored Material: Use techniques like LC-MS to identify the impurities in the discolored material. This can confirm the degradation pathway and help in developing strategies to prevent it.

Part 3: Protocols for Stability Assessment

To formally characterize the stability of this compound, a forced degradation study is essential. This is a standard practice in drug development as outlined by ICH guidelines.[1][2][3]

Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under a variety of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Establish Stress Conditions: Aliquot the stock solution into separate, labeled vials for each stress condition.

Stress ConditionProtocolPurpose
Acid Hydrolysis Add 1N HCl to the sample to a final concentration of 0.1N. Heat at 60°C for 24 hours.To test susceptibility to acid-catalyzed degradation.
Base Hydrolysis Add 1N NaOH to the sample to a final concentration of 0.1N. Heat at 60°C for 24 hours.To test susceptibility to base-catalyzed degradation.[14]
Oxidation Add 30% H₂O₂ to the sample to a final concentration of 3%. Keep at room temperature for 24 hours.To identify oxidative degradation products.[8][15]
Thermal Heat a solution of the compound at 80°C for 72 hours. Also, heat the solid powder at 80°C.To assess thermal stability in solution and solid state.
Photolytic Expose a solution and solid sample to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).To identify photolytic degradation products.
Control Store a sample of the stock solution at 2-8°C, protected from light.To provide a baseline for comparison.
  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples, including the control, by a suitable stability-indicating method, typically HPLC with UV and Mass Spectrometric (LC-MS) detection.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Use the mass spectrometry data to propose structures for the major degradation products.

Part 4: Visualizations

Diagram 1: Potential Degradation Pathways

This diagram illustrates the most likely chemical transformations this compound may undergo when exposed to common stress factors.

G cluster_main cluster_products parent This compound n_oxide N-Oxide parent->n_oxide Oxidation (e.g., H₂O₂) imine Iminium Intermediate parent->imine Further Oxidation photodegradant Ring-Opened/Polymeric Products parent->photodegradant Photolysis (UV/Vis Light) ketone Pyrazin-2-ylacetone imine->ketone Hydrolysis

Caption: Predicted degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Investigation

This workflow outlines the logical steps for systematically investigating a stability issue with the compound.

observe Observe Instability (e.g., new peak, potency loss) hypothesize Formulate Hypothesis (Oxidation? Hydrolysis? Photolysis?) observe->hypothesize forced_degradation Perform Forced Degradation Study (ICH Q1A/Q1B) hypothesize->forced_degradation Systematic Test analytical Develop Stability-Indicating Analytical Method (e.g., LC-MS) forced_degradation->analytical Requires Method identify Identify Degradants (Mass Spec, NMR) analytical->identify Provides Data For reformulate Reformulate / Adjust Storage (Change pH, add antioxidant, protect from light) identify->reformulate Informs Strategy confirm Confirm Stability of New Formulation/Condition reformulate->confirm Validate Solution

Sources

Technical Support Center: Optimizing HPLC Separation of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pyrazine isomers. Pyrazines are a critical class of heterocyclic aromatic compounds, significant as flavor components in the food industry and as building blocks in pharmaceuticals.[1][2] Their structural similarity, particularly among positional and geometric isomers, presents a considerable challenge for chromatographic separation.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, analytical scientists, and drug development professionals to provide both foundational knowledge and actionable solutions for resolving co-eluting pyrazine isomers and optimizing their separation by High-Performance Liquid Chromatography (HPLC).

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental challenges and initial considerations for separating pyrazine isomers.

Q1: What makes pyrazine isomers so difficult to separate by HPLC?

Pyrazine isomers, such as positional isomers (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine), possess the same molecular weight and elemental composition. Their physicochemical properties—including polarity, hydrophobicity (LogP), and molecular shape—are often nearly identical.[3] This leads to very similar interactions with both the stationary phase and the mobile phase in a chromatographic system, resulting in poor resolution or complete co-elution.[3] Achieving separation requires an analytical method that can exploit the subtle differences in their molecular structure and dipole moments.

Q2: I see a single, sharp peak in my chromatogram. How can I be sure it's not multiple co-eluting isomers?

Confirming peak purity is a critical step in method validation.[4][5] A symmetrical peak is not a guarantee of a single component. Here are three authoritative methods to verify peak purity:

  • Diode Array Detector (DAD) Analysis: A DAD or PDA detector acquires UV-Vis spectra across the entire peak. The peak purity function within your chromatography data system (CDS) software compares these spectra. If the spectra across the peak's upslope, apex, and downslope are identical, the peak is likely pure. Spectral differences indicate the presence of one or more co-eluting impurities.[3]

  • Mass Spectrometry (MS) Analysis: Coupling your HPLC to a mass spectrometer is the most definitive method. By examining the mass spectra at different points across the chromatographic peak, you can identify if more than one component (with potentially the same nominal mass but different fragmentation) is present.[3]

  • Change Chromatographic Conditions: Altering the selectivity (α) of your system can often resolve hidden peaks. A simple way to do this is to change the organic modifier in your mobile phase (e.g., from acetonitrile to methanol) or adjust the mobile phase pH. If the peak shape changes or splits under new conditions, co-elution was likely occurring.

Part 2: Method Development & Optimization Strategies

This section provides in-depth guidance on manipulating chromatographic parameters to achieve separation.

Q3: My pyrazine isomers are co-eluting on a standard C18 column. What are the first parameters I should adjust?

When facing co-elution on a C18 column, the mobile phase composition is the most powerful and accessible tool for altering selectivity.

  • Step 1: Modify the Organic Solvent: The choice between acetonitrile (ACN) and methanol (MeOH) is a critical first step. These solvents have different properties and engage in unique intermolecular interactions (dipole-dipole, hydrogen bonding) with both the analytes and the stationary phase.[1] If you are using ACN, switch to MeOH, or try a ternary mixture of Water/ACN/MeOH. This change in solvent selectivity is often sufficient to resolve closely eluting compounds.

  • Step 2: Adjust the Mobile Phase pH: Pyrazine and its derivatives are weakly basic.[6] Adjusting the pH of the mobile phase can alter the degree of ionization of the analytes and the charge of residual silanol groups on the stationary phase surface.[7][8]

    • Causality: For basic compounds like pyrazines, working at a mid-range or slightly basic pH (e.g., pH 7-8, if your column allows) can suppress the protonation of the analyte, leading to better retention and potentially altered selectivity in reversed-phase mode. Conversely, working at a low pH (e.g., pH 2.5-3.5) with a buffer like formic or phosphoric acid can ensure complete protonation, which may improve peak shape by minimizing secondary interactions with silanols.[8][9] It is crucial to operate at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic state, which prevents peak splitting and broadening.[8][10]

Q4: How does column temperature affect the separation of pyrazine isomers? This seems to be a unique parameter for these compounds.

Temperature plays a fascinating and counter-intuitive role in the reversed-phase separation of pyrazines. In most RP-HPLC separations, increasing the column temperature decreases retention time. However, for pyrazines and other diazines, an abnormal temperature effect is often observed when using an acetonitrile/water mobile phase.[1][11]

  • The Phenomenon: With an ACN/water mobile phase, increasing the column temperature can lead to an increase in the retention of pyrazine isomers.[11][12]

  • Scientific Rationale: This effect is linked to complex thermodynamic changes, specifically the enthalpy of solute transfer from the mobile phase to the stationary phase.[1] It is believed to be induced by specific interactions with the acetonitrile-based mobile phase.[12]

  • Practical Application: This "abnormal" behavior is a powerful tool for method optimization. By carefully controlling the column temperature, you can fine-tune selectivity and potentially achieve separation where it was not possible at ambient temperature.[1] It is important to note that this effect is typically not observed when using a methanol/water mobile phase.[11][12]

Q5: I've exhausted my options in reversed-phase. When should I consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC)?

You should consider HILIC when your pyrazine isomers are highly polar and exhibit poor retention in reversed-phase (RP-HPLC), even with highly aqueous mobile phases.[13][14] HILIC is an excellent alternative that provides an orthogonal (different) separation mechanism.

  • HILIC Mechanism: In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically >80% acetonitrile).[15] The mobile phase water content creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer, and elution is based on their hydrophilicity—more polar compounds are retained longer.[14][16]

  • Key Advantages for Pyrazine Isomers:

    • Orthogonal Selectivity: Since the separation mechanism is fundamentally different from RP-HPLC, HILIC can often resolve isomers that co-elute in reversed-phase.[17]

    • Enhanced MS Sensitivity: The high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the mass spectrometer source, leading to significant gains in sensitivity.[16]

Q6: My pyrazine derivative is chiral. How can I separate the enantiomers?

Separating enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP). Standard C18 or HILIC columns cannot distinguish between enantiomers.

  • Recommended Approach: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including heterocyclic molecules.[18] Cyclodextrin-based CSPs are another excellent option, where chiral recognition occurs via the formation of inclusion complexes.[19]

  • Method Development:

    • Screening: Test both cellulose- and amylose-based columns under normal phase, polar organic, and reversed-phase conditions to find the best initial selectivity.

    • Mobile Phase Optimization: The choice of solvent (e.g., Heptane/Isopropanol in normal phase) and additives (e.g., trifluoroacetic acid, diethylamine) is critical for achieving resolution.[18] The mobile phase components compete with the analyte for interaction sites on the CSP, directly influencing chiral recognition.[18]

Part 3: Troubleshooting Common HPLC Issues

This section provides a quick-reference guide to resolving common problems encountered during the analysis of pyrazines.

Q7: My pyrazine peaks are tailing or fronting. What are the likely causes and solutions?

Poor peak shape compromises resolution and quantification accuracy.[20]

ProblemCommon CausesRecommended Solutions
Peak Tailing 1. Secondary Interactions: Analyte interacting with acidic silanol groups on the silica stationary phase.[21] 2. Mobile Phase pH near pKa: Both ionized and neutral forms of the analyte exist.[10] 3. Column Overload: Injecting too much sample mass.[20]1. Add a buffer (e.g., 0.1% formic acid) or a competing base to the mobile phase.[7] Or, use a modern, high-purity, end-capped column with minimal silanol activity.[22] 2. Adjust mobile phase pH to be >2 units away from the analyte's pKa.[8] 3. Reduce the injection volume or sample concentration.[23]
Peak Fronting 1. Sample Solvent Stronger than Mobile Phase: The sample solvent carries the analyte too quickly through the column head. 2. Column Overload: High concentration leads to saturation of the stationary phase.1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Dilute the sample or reduce the injection volume.[20]
Split Peaks 1. Clogged Column Inlet Frit: Particulate matter creates a channel in the stationary phase. 2. Column Void: A void has formed at the head of the column. 3. Sample Solvent Mismatch: Severe incompatibility between sample solvent and mobile phase.1. Filter all samples and mobile phases. Try back-flushing the column (if permitted by the manufacturer).[20] 2. Replace the column. Avoid pressure shocks.[24] 3. Prepare the sample in the mobile phase.
Q8: My retention times are shifting from one injection to the next. How do I stabilize my method?

Retention time instability is a common issue that undermines method reliability.[25]

  • Insufficient Column Equilibration: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection, especially after changing the mobile phase or after the system has been idle.[23]

  • Mobile Phase Preparation: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed. Inconsistent composition, especially of the buffer or additive, will cause drift.[20]

  • Temperature Fluctuations: Use a thermostatted column compartment. Even minor changes in ambient temperature can affect retention, particularly for pyrazines.[20][23]

  • Pump Performance: Check for leaks in the pump or flow path.[24][25] A malfunctioning pump can deliver an inconsistent flow rate, leading directly to retention time shifts.

Workflow for Troubleshooting Co-eluting Pyrazine Isomers

The following diagram outlines a logical workflow for tackling the challenge of co-eluting pyrazine isomers.

HPLC_Troubleshooting_Pyrazine_Isomers cluster_mp Mobile Phase Adjustments start Problem: Co-eluting Pyrazine Isomers check_purity Step 1: Confirm Co-elution (DAD Purity / MS) start->check_purity optimize_mp Step 2: Optimize Mobile Phase (Reversed-Phase) check_purity->optimize_mp change_solvent optimize_mp->change_solvent Initial Step adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5 vs. pH 7.5) optimize_mp->adjust_ph If Needed optimize_temp Step 3: Optimize Temperature (Exploit Abnormal Effect with ACN) change_solvent->optimize_temp If still co-eluting resolved Resolution Achieved change_solvent->resolved adjust_ph->optimize_temp If still co-eluting adjust_ph->resolved change_column Step 4: Change Stationary Phase optimize_temp->change_column optimize_temp->resolved hilic Try HILIC (Orthogonal Selectivity) change_column->hilic Select based on analyte chiral Use Chiral Column (For Enantiomers) change_column->chiral Select based on analyte hilic->resolved chiral->resolved

Caption: A systematic workflow for resolving co-eluting pyrazine isomers.

Part 4: Experimental Protocols & Data
Protocol 1: General-Purpose Reversed-Phase HPLC Method for Pyrazine Isomer Screening

This protocol provides a robust starting point for separating common alkylpyrazines. Method validation must be performed to ensure it is suitable for its intended purpose.[4][26]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, thermostatted column compartment, and DAD.

    • Analytical column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column).

  • Reagents and Materials:

    • Acetonitrile (HPLC or MS-grade).

    • Methanol (HPLC or MS-grade).

    • Water (Type I, 18.2 MΩ·cm).

    • Formic acid (MS-grade).

    • Pyrazine isomer standards.

  • Chromatographic Conditions:

ParameterCondition A (Acetonitrile)Condition B (Methanol)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Gradient 5% B to 50% B over 15 minutes10% B to 60% B over 15 minutes
Flow Rate 0.3 mL/min0.3 mL/min
Column Temp. 30 °C (can be optimized from 25-60 °C)30 °C
Detection DAD, 270 nm[1][27]DAD, 270 nm
Injection Vol. 2 µL2 µL
Sample Diluent 95:5 Water:Acetonitrile90:10 Water:Methanol
  • Procedure:

    • Prepare mobile phases and prime the HPLC system.

    • Equilibrate the column at initial conditions for at least 15 minutes.

    • Prepare a standard mixture of the target pyrazine isomers at ~10 µg/mL in the appropriate sample diluent.

    • Inject the standard mixture and evaluate the chromatogram from both Condition A and Condition B to determine the best starting selectivity.

    • Systematically adjust the gradient slope, temperature, and pH to optimize the resolution (Rs) to >1.5.[4]

References
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). JAIST Repository. Retrieved from [Link]

  • Ueta, I., et al. (2011). An abnormal temperature dependence of alkylpyrazines' retention in reversed-phase liquid chromatography. Analytical Sciences, 27(12), 1257-60. Retrieved from [Link]

  • Wait, R., & Rathbone, D. R. (1993). ENANTIOMERIC SEPARATION OF SUBSTITUTED QUINUCLIDINYL-PYRAZINES BY HPLC USING AN ACETYLATED p-CYCLODEXTRIN CHIRAL STATIONARY PHASE. Journal of Liquid Chromatography, 16(16), 3423-3435. Retrieved from [Link]

  • Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]

  • Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Takemura, C., et al. (2012). Effect of Temperature on Retention of Diazines in Reversed-Phase Liquid Chromatography. Analytical Sciences, 28(1), 55-59. Retrieved from [Link]

  • HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. (2024). ACS Omega. Retrieved from [Link]

  • Takemura, C., et al. (2012). Effect of Temperature on Retention of Diazines in ReversedaPhase Liquid Chromatography. J-Stage. Retrieved from [Link]

  • Al-Majdhoub, M. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(45), 30567–30578. Retrieved from [Link]

  • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). (2018). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Sharp, B. (n.d.). Troubleshooting Common HPLC Issues. Labcompare. Retrieved from [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide. (n.d.). Maxi Scientific. Retrieved from [Link]

  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). ResearchGate. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-37. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Effect of the pH of the mobile phase on the separation efficiency of QN. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Pyrazine. (n.d.). PubChem. Retrieved from [Link]

  • Pyrazine. (n.d.). Wikipedia. Retrieved from [Link]

  • The structure of pyridazine and pyrazine molecules and the atomic labels. (n.d.). ResearchGate. Retrieved from [Link]

  • Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Retrieved from [Link]

  • Pyrazine. (n.d.). Britannica. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1698. Retrieved from [Link]

  • Solubility of Pyrazine. (n.d.). Solubility of Things. Retrieved from [Link]

  • D'Autry, W., & De Villiers, A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(3), 897-910. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Llorach-Pares, L., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(10), 209. Retrieved from [Link]

  • HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Kumar, P., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(17), 6393. Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Separation of Pyrazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Greco, G., & Letzel, T. (2013). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe. Retrieved from [Link]

  • What analytical methods are used for pyrazine detection? (n.d.). BIOSYNCE. Retrieved from [Link]

  • Highly Efficient Separation of Hexane Isomers by Rigid-Flexible Pyrazine-Pillar Ultramicroporous Metal–Organic Framework. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved from [Link]

  • Gjorgieva, E., et al. (2020). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 66(1), 25-33. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting pyrazine compound bioactivity. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected biological activity with their synthesized pyrazine derivatives. As a Senior Application Scientist, my goal is to provide you with a structured, in-depth, and logical approach to diagnosing and resolving these common experimental challenges. This guide is built on the pillars of scientific integrity, providing causal explanations for experimental choices and self-validating protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you might be facing in a question-and-answer format. We will begin with foundational checks of your compound's integrity and move toward more complex biological and assay-specific considerations.

Category 1: Compound Identity, Purity, and Stability

Question 1: I've synthesized a novel pyrazine compound, but it shows no activity in my primary assay. Where do I start troubleshooting?

Answer: The first and most critical step is to rigorously verify the identity and purity of your synthesized compound. An inactive compound could be the result of a failed synthesis, the presence of inhibitory impurities, or degradation.

Expertise & Experience: In many instances of "inactive" compounds, the issue lies not with the intended molecule but with what is actually in the vial. Synthesis of heterocyclic compounds like pyrazines can sometimes yield a complex mixture of products, including isomers and byproducts that may not be easily separable.[1]

Troubleshooting Workflow:

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of your compound using ¹H and ¹³C NMR. The observed chemical shifts and coupling constants should be consistent with the expected structure of your pyrazine derivative.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition of your compound. This will help to rule out the presence of unexpected adducts or impurities.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of your compound.[2][3] An ideal result is a single, sharp peak. The presence of multiple peaks indicates impurities. It is recommended to use a diode-array detector (DAD) to assess peak purity.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile pyrazine derivatives, GC-MS is an excellent method for both separation and identification of components in your sample.[3][4]

  • Investigate Starting Materials: The purity of your starting materials is crucial for a successful synthesis.[1] Impurities in reactants can lead to the formation of undesired side products.

Question 2: My compound's structure and purity are confirmed, but the bioactivity is still low. Could stability be an issue?

Answer: Absolutely. Pyrazine rings themselves are generally stable aromatic systems; however, the substituents on the ring can significantly influence the compound's stability under experimental conditions.[5][6]

Expertise & Experience: Degradation can occur during storage, in the assay medium, or upon interaction with cellular components. It's a common oversight to assume that a compound remains intact throughout the duration of a biological experiment.

Troubleshooting Protocol: Assessing Compound Stability

  • Stability in Assay Buffer:

    • Dissolve your pyrazine compound in the assay buffer at the final concentration used in your experiment.

    • Incubate the solution under the same conditions as your bioassay (e.g., temperature, CO₂, time).

    • At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot and analyze it by HPLC to check for the appearance of degradation products.

  • Freeze-Thaw Stability:

    • Subject a stock solution of your compound (typically in DMSO) to multiple freeze-thaw cycles.

    • After each cycle, analyze an aliquot by HPLC to assess for degradation.

  • Light Sensitivity:

    • Some compounds are light-sensitive. Prepare two samples of your compound in solution. Wrap one in aluminum foil and expose the other to ambient light for the duration of your assay.

    • Compare the purity of the two samples by HPLC.

Table 1: Example Stability Data for a Hypothetical Pyrazine Derivative

Time (hours)Purity by HPLC (%) - DarkPurity by HPLC (%) - Light Exposed
099.599.5
2499.392.1
4899.185.4

This table illustrates how to present stability data, highlighting potential light sensitivity.

Category 2: Physicochemical Properties and Assay Conditions

Question 3: I've confirmed my compound is pure and stable, but the bioactivity remains poor. What other compound-related factors should I consider?

Answer: The physicochemical properties of your compound, particularly its solubility and potential for aggregation, can dramatically impact its observed bioactivity.

Expertise & Experience: A compound that is not sufficiently soluble in the assay medium will not be available to interact with its biological target.[7] Similarly, compound aggregation can lead to non-specific effects and a misinterpretation of bioactivity.

Troubleshooting Workflow:

start Low Bioactivity Observed solubility Assess Aqueous Solubility start->solubility aggregation Evaluate Compound Aggregation solubility->aggregation If soluble sol_issue Issue: Poor Solubility Solution: Use co-solvents (e.g., DMSO), modify compound structure. solubility->sol_issue logp Determine LogP/LogD aggregation->logp If non-aggregating agg_issue Issue: Aggregation Solution: Include detergents (e.g., Triton X-100) in assay buffer, lower compound concentration. aggregation->agg_issue logp_issue Issue: High Lipophilicity Solution: Redesign compound to improve physicochemical properties. logp->logp_issue

Caption: Troubleshooting workflow for physicochemical properties.

Step-by-Step Protocols:

  • Aqueous Solubility Assessment:

    • Prepare a saturated solution of your compound in the assay buffer.

    • After equilibration (e.g., 24 hours of shaking), centrifuge the solution to pellet any undissolved solid.

    • Measure the concentration of the compound in the supernatant using a calibrated HPLC method or UV-Vis spectroscopy.

  • Evaluation of Compound Aggregation:

    • Dynamic Light Scattering (DLS): DLS can be used to detect the presence of aggregates in your compound solution.

    • Assay with Detergent: Run your bioassay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant increase in potency in the presence of the detergent may suggest that aggregation was limiting the activity.

  • Lipophilicity (LogP/LogD):

    • High lipophilicity can lead to poor solubility and non-specific binding. While this is often a design consideration, if your compound is highly lipophilic (LogP > 5), it may be a contributing factor to low bioactivity.[8][9]

Category 3: Biological Assay and Target Interaction

Question 4: My compound is pure, stable, and soluble, yet the bioactivity is weak. Could the problem be with my biological assay?

Answer: Yes, it is crucial to rule out experimental artifacts and ensure that the assay is appropriate for your compound and its intended target.

Expertise & Experience: The choice of assay, the cell line used, and even the concentration of vehicle (like DMSO) can all influence the outcome. It's also possible that your compound is active, but not through the mechanism you are primarily testing for.

Troubleshooting Decision Tree:

start Low Bioactivity in Primary Assay assay_type Is the assay appropriate? (e.g., biochemical vs. cell-based) start->assay_type cell_line Is the cell line appropriate? (e.g., target expression) assay_type->cell_line Yes assay_issue Consider orthogonal assays. (e.g., proliferation, apoptosis) assay_type->assay_issue No dmso Is DMSO concentration too high? cell_line->dmso Yes cell_line_issue Verify target expression in cell line. Test in multiple cell lines. cell_line->cell_line_issue No target Is the compound engaging the target? dmso->target Yes dmso_issue Keep final DMSO concentration low (<0.5%). Run vehicle controls. dmso->dmso_issue No target_issue Perform target engagement assays. (e.g., CETSA, kinase profiling) target->target_issue No

Caption: Decision tree for troubleshooting biological assay issues.

Key Considerations:

  • Orthogonal Assays: If you are using a specific reporter assay, validate your findings with an orthogonal assay that measures a different endpoint. For example, if a kinase inhibitor shows low activity in an enzymatic assay, test its effect on cell proliferation or a downstream signaling event.[10][11]

  • Target Expression: If using a cell-based assay, confirm that your cell line expresses the biological target of interest at a sufficient level.

  • Vehicle Effects: High concentrations of solvents like DMSO can be toxic to cells and interfere with assays.[12] Always include a vehicle control and aim to keep the final solvent concentration as low as possible (typically ≤ 0.5%).

  • Target Engagement: A lack of bioactivity could mean your compound is not interacting with its intended target. Consider performing target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), to confirm binding in a cellular context.

Category 4: Structure-Activity Relationship (SAR) and Compound Design

Question 5: I have a series of pyrazine analogs, and only some show activity. How can I use this information to troubleshoot the inactive compounds?

Answer: This is a classic Structure-Activity Relationship (SAR) challenge. The differences in activity across your analogs provide crucial clues about the structural requirements for bioactivity.

Expertise & Experience: Minor structural modifications can lead to significant changes in biological activity.[13][14] This can be due to altered binding to the target, changes in physicochemical properties, or different metabolic liabilities. The stereochemistry of your compound can also play a pivotal role in its biological activity.[15]

SAR Analysis Workflow:

  • Systematic Comparison: Create a table comparing the structures of your active and inactive analogs. Identify the specific structural features that differ.

  • Hypothesize Key Moieties: Based on this comparison, hypothesize which functional groups or structural features are essential for activity.

  • Consider Stereochemistry: If your compounds have stereocenters, ensure they have been synthesized and tested as single enantiomers or diastereomers. Biological targets are often stereoselective.[15]

  • Computational Modeling: If you have a known target structure, use molecular docking to predict how your active and inactive analogs bind. This can provide insights into key interactions that may be missing in the inactive compounds.[16][17]

Table 2: Example SAR Data for a Hypothetical Pyrazine Kinase Inhibitor Series

CompoundR1 GroupR2 GroupIC₅₀ (µM)
1a -H-NH₂0.5
1b -CH₃-NH₂0.8
1c -H-OH> 50
1d -H-NH-CH₃2.1

From this hypothetical data, one might hypothesize that the primary amine at the R2 position is critical for activity.

By systematically working through these troubleshooting categories, you can effectively diagnose the root cause of low bioactivity in your synthesized pyrazine compounds and make informed decisions to advance your research.

References
  • Benchchem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Müller, R., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. PubMed. Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Semantic Scholar. Retrieved from [Link]

  • BIOSYNCE. (2025). What analytical methods are used for pyrazine detection?
  • Benchchem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
  • Bağdat, E. Ş., Ilıkkan, Ö. K., Arslan, E. O., & Güngör, N. D. (n.d.). Analytical methods for pyrazine detection. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. PubMed. Retrieved from [Link]

  • Benchchem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC - NIH. Retrieved from [Link]

  • IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. Retrieved from [Link]

  • Ondrejkovičová, I., et al. (2003). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][5][18]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. NIH. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis and Biological Activity Evaluation of Pyrazine SHP2 Inhibitors. Retrieved from [Link]

  • Benchchem. (n.d.). Navigating the Analytical Landscape for Pyrazine-d4 Detection: A Comparative Guide.
  • Various Authors. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Klocker, J., et al. (2002). Aroma quality differentiation of pyrazine derivatives using self-organizing molecular field analysis and artificial neural network. PubMed. Retrieved from [Link]

  • Preprints.org. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Retrieved from [Link]

  • Various Authors. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives.
  • Haviernik, J., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central. Retrieved from [Link]

  • van der Burg, B., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. FEMS Microbiology Letters, Oxford Academic. Retrieved from [Link]

  • Various Authors. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC - PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC - PubMed Central. Retrieved from [Link]

  • Various Authors. (n.d.). PYRAZINES. Infowine. Retrieved from [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Retrieved from [Link]

  • Haviernik, J., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Retrieved from [Link]

  • Benchchem. (n.d.). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide.
  • Patlewicz, G., et al. (2023). Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. ACS Publications. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. NIH. Retrieved from [Link]

  • Eller, F. J., & Taylor, S. L. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazine Derivatives. Retrieved from [Link]

  • Bohrium. (2023). pharmacological-activity-and-mechanism-of-pyrazines. Retrieved from [Link]

  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • Atlantis Press. (n.d.). Optical properties of pyrazine derivatives compared with their s-triazine analogs. Retrieved from [Link]

Sources

Technical Support Center: Refining Protocols for N-methyl-1-pyrazin-2-ylpropan-2-amine Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers investigating the functional activity of N-methyl-1-pyrazin-2-ylpropan-2-amine. This guide is designed for drug development professionals, researchers, and scientists. Given that this compound is a novel investigational compound, this document provides a foundational framework for establishing robust and reliable functional assays by adapting well-established pharmacological principles.

The pyrazine core is a key structural motif in numerous biologically active compounds, including several approved drugs, known for its role in diverse molecular interactions.[1][2][3] This guide offers detailed protocols, troubleshooting advice, and the scientific rationale behind experimental design to empower you to confidently characterize the biological activity of this and similar novel molecules.

Part 1: Preliminary Considerations & Compound Handling

Before initiating any functional assay, meticulous preparation and characterization of the test compound are paramount to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper handling is critical to prevent degradation and ensure accurate concentrations.

  • Solubility Testing: First, determine the optimal solvent. Start with Dimethyl Sulfoxide (DMSO), as it is compatible with most cell-based assays at low final concentrations (typically ≤0.5%). If solubility is an issue, test other organic solvents or aqueous buffers, always verifying their compatibility with your chosen assay system.

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in your validated solvent. Use a calibrated analytical balance for accurate weighing and high-purity solvent.

  • Aliquoting and Storage: Aliquot the primary stock into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light. For daily use, a working stock can be prepared from the primary stock and stored at 4°C for a short period, though stability at this temperature should be verified.

Q2: Why is it essential to check the purity of the compound before starting experiments?

A2: Compound purity directly impacts the accuracy of your results. Impurities could have their own biological activity, leading to confounding results or false positives. They can also compete with your compound for binding to the target, altering the measured potency (EC50/IC50). Always obtain a Certificate of Analysis (CoA) from the supplier or perform an in-house purity assessment using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow: Initial Compound Triage

This workflow outlines the essential first steps before proceeding to functional screening.

G cluster_0 Phase 1: Compound Qualification cluster_1 Phase 2: Assay Readiness A Receive Compound (this compound) B Verify Purity & Identity (LC-MS, NMR, CoA) A->B Quality Control C Determine Solubility (DMSO, PBS, Ethanol) B->C Proceed if >95% pure D Prepare High-Conc. Stock (e.g., 20 mM in 100% DMSO) C->D Select optimal solvent E Aliquot & Store (-80°C, protected from light) D->E F Prepare Serial Dilutions (Assay Buffer) E->F Start Experiment G Validate Vehicle Tolerance (Run assay with DMSO only) F->G Control Experiment H Proceed to Functional Assays G->H Proceed if no effect

Caption: Initial workflow for compound qualification and preparation.

Part 2: Selecting the Appropriate Functional Assay

The structural features of this compound suggest it may interact with G-protein coupled receptors (GPCRs). The choice of assay depends on the G-protein subunit (Gαs, Gαi, Gαq) the putative receptor couples to. A logical screening cascade is essential for efficient characterization.[4][5]

Frequently Asked Questions (FAQs)

Q1: I don't know the target of my compound. Which assay should I start with?

A1: When the target is unknown, a common strategy is to screen against a panel of common signaling pathways. Since many GPCRs signal through either cAMP or calcium pathways, these are excellent starting points.[4]

  • cAMP Accumulation Assay: This will detect activity at Gαs-coupled (cAMP increase) and Gαi-coupled (cAMP decrease, measured by inhibiting forskolin-stimulated cAMP) receptors.[6][7]

  • Calcium Mobilization Assay: This will detect activity at Gαq-coupled receptors, which signal via the release of intracellular calcium stores.[8][9]

If these assays yield no signal, the compound may act on a different target class (e.g., ion channels, enzymes) or a GPCR that signals through a different pathway (e.g., Gα12/13).

Decision Tree: Primary Assay Selection

G Start Hypothesized Target for This compound Unknown Target Unknown / De-orphaning Start->Unknown KnownGPCR Known GPCR Target Start->KnownGPCR cAMP_assay Perform cAMP Assay (Agonist Mode) Unknown->cAMP_assay Screen Gs Pathway Ca_assay Perform Calcium Mobilization Assay Unknown->Ca_assay Screen Gq Pathway Gs Gαs-coupled? KnownGPCR->Gs Gi Gαi-coupled? KnownGPCR->Gi Gq Gαq-coupled? KnownGPCR->Gq Gs->cAMP_assay Yes cAMP_inhib_assay Perform cAMP Assay (Forskolin Inhibition) Gi->cAMP_inhib_assay Yes Gq->Ca_assay Yes cAMP_assay->cAMP_inhib_assay Screen Gi Pathway Binding_assay Perform Radioligand Binding Assay cAMP_assay->Binding_assay Confirm Direct Interaction cAMP_inhib_assay->Binding_assay Other Consider other pathways (e.g., β-arrestin, GTPγS) cAMP_inhib_assay->Other If Negative Ca_assay->Binding_assay Ca_assay->Other If Negative

Caption: Decision tree for selecting a primary functional assay.

Table 1: Comparison of Primary Functional Assays
Assay TypeTarget PathwayPrincipleTypical ReadoutProsCons
cAMP Accumulation Gαs / GαiCompetitive immunoassay or engineered biosensor measures intracellular cAMP levels.[6]Luminescence, FRET, or TR-FRETHigh-throughput, direct measure of 2nd messenger, detects both Gs and Gi agonism/antagonism.Can be susceptible to off-target effects on adenylyl cyclase or phosphodiesterases.
Calcium Mobilization GαqA fluorescent dye binds to intracellular Ca2+, and the change in fluorescence intensity is measured upon receptor activation.[10][11]Fluorescence IntensityHigh-throughput, robust signal window, real-time kinetics.Can be prone to artifacts from cytotoxic compounds; requires specific instrumentation (e.g., FLIPR, FlexStation).
Radioligand Binding Direct Receptor InteractionA radiolabeled ligand competes with the test compound for binding to the receptor.[12]Scintillation CountingGold standard for affinity (Ki), confirms direct target engagement.Requires radioactivity, lower throughput, does not provide functional information (agonist vs. antagonist).
Part 3: Detailed Protocols & Troubleshooting

This section provides step-by-step methodologies and troubleshooting guides for the most common functional assays.

3.1 cAMP Accumulation Assay (HTRF Format)

This protocol is adapted for measuring Gs agonism. For Gi agonism, a co-stimulation with an adenylyl cyclase activator like forskolin is required.[6]

  • Cell Plating: Seed cells expressing the target receptor into a 384-well white assay plate at a pre-optimized density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX. This prevents the degradation of cAMP and enhances the assay signal.[13]

  • Cell Stimulation: Remove culture media from the cells and add the compound dilutions. Include wells for a positive control agonist and a vehicle-only (e.g., 0.1% DMSO) negative control. Incubate for a pre-optimized time (e.g., 30 minutes) at 37°C.[14]

  • Cell Lysis & Detection: Add the HTRF lysis buffer containing the two detection reagents: an anti-cAMP antibody labeled with a donor fluorophore (Eu3+ cryptate) and cAMP labeled with an acceptor fluorophore (d2).[6]

  • Incubation & Reading: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the 665/620 ratio and normalize the data to the vehicle control. Plot the normalized response against the log of the compound concentration and fit with a four-parameter logistic equation to determine the EC50.

G A Seed Cells in 384-well plate C Stimulate Cells (Compound + PDE Inhibitor) A->C B Prepare Compound Serial Dilutions B->C D Lyse Cells & Add HTRF Reagents C->D E Incubate (60 min, RT) D->E F Read Plate (620nm & 665nm) E->F G Calculate Ratio & Determine EC50 F->G

Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) cAMP assay.

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors, especially with small volumes; Edge effects in the plate.Use an automated cell dispenser for plating; Calibrate pipettes and use reverse pipetting for viscous solutions; Avoid using the outer wells of the plate or fill them with buffer.
Low Signal-to-Background (S/B) Ratio Low receptor expression; Inefficient G-protein coupling; Suboptimal PDE inhibitor concentration or stimulation time; Low cell number.Optimize cell density per well[13]; Increase stimulation time or PDE inhibitor concentration; Confirm receptor expression via a binding assay or Western blot.
No Response to Positive Control Poor cell health; Incorrect agonist concentration; Degraded reagents.Check cell viability with Trypan Blue; Prepare fresh agonist dilutions; Verify the expiration dates and storage conditions of assay kit components.
High Background Signal Autofluorescence from the test compound; Contamination of reagents or buffer.Test the compound in a buffer-only plate to check for interference; Use fresh, sterile buffers and reagents.
3.2 Calcium Mobilization Assay

This protocol describes a fluorescent-based assay for detecting Gq-mediated calcium release.

  • Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom assay plate. Allow cells to adhere overnight.[11]

  • Dye Loading: Remove the culture medium. Add assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5). For cell lines with active organic anion transporters (like CHO or HEK293), include probenecid in the loading buffer to prevent premature dye extrusion from the cells.[10][11]

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light. This allows for de-esterification of the AM ester, trapping the active dye inside the cells.[8]

  • Compound Plate Preparation: In a separate plate, prepare 3x-5x final concentrations of this compound, a positive control agonist, and a vehicle control.

  • Signal Measurement: Place both the cell plate and the compound plate into an automated fluorescence plate reader (e.g., FlexStation or FLIPR). The instrument will add the compounds from the source plate to the cell plate and immediately begin measuring fluorescence intensity over time (e.g., every 1-2 seconds for 90-120 seconds).

  • Data Analysis: The response is typically measured as the maximum peak fluorescence minus the baseline fluorescence. Normalize this response to the vehicle control and plot against the log of the compound concentration to determine the EC50.

G cluster_0 Cell Plate Prep cluster_1 Compound Plate Prep cluster_2 Measurement & Analysis A Seed Cells in black-walled plate B Load with Calcium Dye (+/- Probenecid) A->B C Incubate (37°C then RT) B->C E Read on FLIPR/FlexStation (Inject compound & read fluorescence) C->E D Prepare Compound Dilutions (3x-5x) D->E F Analyze Kinetic Data (Peak - Baseline) E->F G Calculate EC50 F->G

Caption: Workflow for a fluorescent-based calcium mobilization assay.

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence Dye overload; Cell death releasing dye/calcium; Autofluorescent compound.Optimize dye concentration and loading time; Check cell viability before the assay; Run a compound-only control to assess autofluorescence.
No Response, or Weak Response, to Agonist Insufficient receptor expression or Gq coupling; Cells not loaded with dye properly; Low intracellular calcium stores.Confirm receptor expression; Optimize dye loading conditions (time, temp); Ensure cells are healthy and not calcium-depleted. Co-transfect with a promiscuous G-protein like Gα16 to force coupling.[8]
"Leaky" Cells (Baseline Drifts Upward) Cells are stressed or dying, leading to a slow, continuous release of calcium.Ensure gentle handling during media changes and dye loading; Optimize cell seeding density to avoid over-confluence.
Signal Fades Too Quickly Photobleaching of the fluorescent dye.Reduce the excitation light intensity or the frequency of measurements if the instrument allows.
3.3 Radioligand Binding Assay (Filtration Format)

This protocol determines the ability of a test compound to displace a known radiolabeled ligand from a receptor, allowing for the calculation of binding affinity (Ki).

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor. Homogenize cells and isolate the membrane fraction via centrifugation. Determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a single concentration of a suitable radioligand (typically at or below its Kd value), and a serial dilution of this compound.[12]

  • Control Wells:

    • Total Binding: Membranes + Radioligand + Assay Buffer (no competitor).

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, unlabeled ligand (e.g., 1000x its Ki).[12]

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature). This time must be determined experimentally.

  • Filtration: Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through). Wash the filters quickly with ice-cold wash buffer to remove residual unbound ligand.

  • Counting: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity for each spot using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Combine Membranes, Radioligand & Competitor B Incubate to Equilibrium A->B C Harvest onto Filter Plate B->C D Wash to Remove Unbound Ligand C->D E Add Scintillant & Count D->E F Calculate IC50 & Ki E->F

Caption: Workflow for a competitive radioligand binding assay using filtration.

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand is "sticky" or binding to the filter; Too much membrane protein or radioligand.Add a blocking agent like BSA to the assay buffer; Reduce the amount of membrane protein per well; Ensure radioligand concentration is at or below Kd.[12] Consider using a different filter type (e.g., polyethyleneimine-treated).
Low Specific Binding Signal Not enough receptor in the membrane prep; Radioligand has low affinity or specific activity; Incubation time is too short to reach equilibrium.Increase the amount of membrane protein; Use a higher affinity radioligand if available; Perform a time-course experiment to determine the time to equilibrium.
Failure to Achieve 100% Displacement The competitor (test compound) may be binding to a different site (allosteric) or may not fully displace the radioligand at the concentrations tested.Extend the concentration range of the test compound; Consider if the compound is an allosteric modulator rather than a direct competitive antagonist.
Dissociation Curve Plateaus Above Zero This can occur with agonist radioligands where a stable, high-affinity receptor-G protein complex forms.[15]Add GTP or a non-hydrolyzable analog like GTPγS to the assay buffer to uncouple the receptor from the G-protein, promoting a single, lower-affinity state.[15]
References
  • cAMP-Glo™ Assay Protocol. Promega Corporation. [URL: https://www.promega.com/protocols/technical-manuals/101/camp-glo-assay-protocol-tm358]
  • Unal, H., et al. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(4): e2142. [URL: https://bio-protocol.org/e2142]
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol, 2(19): e262. [URL: https://bio-protocol.org/e262]
  • cAMP-Glo™ Max Assay Protocol. Promega Corporation. [URL: https://www.promega.com/protocols/technical-manuals/101/camp-glo-max-assay-protocol-tm397]
  • Application Notes and Protocols for Calcium Mobilization Assay with ACT-389949. BenchChem. [URL: https://www.benchchem.
  • Unal, H. (2012). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 2(21): e297. [URL: https://bio-protocol.org/e297]
  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Troubleshooting Dissociation Rate Constant Measurement URL: https://www.ncbi.nlm.nih.gov/books/NBK133413/]
  • Inge, C., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [URL: https://www.jove.com/t/51516/characterization-g-protein-coupled-receptors-a-fluorescence-based]
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK487847/]
  • Smith, M. A., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PLoS One, 12(3): e0174126. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0174126]
  • cAMP Accumulation Assay. Creative BioMart. [URL: https://www.creativebiomart.
  • Stahl, A., & Sexton, D. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK92003/]
  • Technical Support Center: GPCR Assay Development and Optimization. BenchChem. [URL: https://www.benchchem.com/technical-support/ad-0261]
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2023). Fluidic Sciences. [URL: https://www.fluidic.com/resources/ligand-binding-assays-definitions-techniques-and-tips-to-avoid-pitfalls]
  • Ellis, C. Z., & Kolar, C. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 667, 107–130. [URL: https://www.sciencedirect.com/science/article/pii/S007668792200052X]
  • Protein-Protein Interactions Support—Troubleshooting. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/protein-biology-support-centers/protein-protein-interactions-support-center/protein-protein-interactions-troubleshooting.html]
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-pharmacology/target-based-assays/gpcrs/gpcr-functional-assays/]
  • Gain in accuracy by optimizing your Gαs coupled GPCR assays. (2021). Revvity. [URL: https://www.revvity.com/blogs/all/gain-in-accuracy-by-optimizing-your-gs-coupled-gpcr-assays]
  • Is there a quick and easy way to check if my GPCRs are getting activated? ResearchGate. [URL: https://www.researchgate.
  • The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers. BenchChem. [URL: https://www.benchchem.
  • Receptor Binding Assays. MilliporeSigma. [URL: https://www.emdmillipore.com/US/en/applications/drug-discovery/screening-profiling-services/multiwell-plates/receptor-binding-assays/a2.b.qB.pFEAAAE_pQVI_I.s,nav]
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2015). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 13(12), 4323. [URL: https://efsa.onlinelibrary.wiley.com/doi/full/10.2903/j.efsa.2015.4323]
  • A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. UCHEM. [URL: https://www.u-chem.
  • N-methyl-1-pyridin-2-ylpropan-2-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/203877]
  • N-Methyl-1-pyridin-2-ylpropan-2-amine DiscoveryCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d82185]
  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(14), 5369. [URL: https://www.mdpi.com/1420-3049/28/14/5369]
  • Miller, M. J., & Miller, J. M. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 25(18), 4296. [URL: https://www.mdpi.com/1420-3049/25/18/4296]
  • N-(Pyrazin-2-ylmethyl)propan-2-amine. BLDpharm. [URL: https://www.bldpharm.com/products/1094512-02-3.html]
  • N-methyl-N-(2-phenylethyl)-1-pyrazin-2-ylpropan-2-amine. ChemBridge. [URL: https://www.hit2lead.com/chembridge-compounds/SC-40566988.html]
  • Quiroga, J., & Abonía, R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 743-772. [URL: https://www.mdpi.com/2624-8549/4/3/51]
  • Al-Ghorbani, M., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 14(20), 14040-14051. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00879d]
  • Al-Hujaily, E. M., et al. (2020). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 25(16), 3583. [URL: https://www.mdpi.com/1420-3049/25/16/3583]
  • methyl({2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-yl})amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/82613748]
  • One synthetic method for producing N-methyl-1-phenylpropan-2-amine. Pearson+. [URL: https://plus.pearson.com/courses/9780134524244/products/Ff7Y3aGMRK/pages/a91266042971842000000000000010c71?
  • N-methyl-1-phenylpropan-2-amine;1-phenylpropan-2-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21932866]
  • N-Methyl-N-((1R)-1-methyl-2-phenylethyl)prop-2-EN-1-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5288103]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of N-methyl-1-pyrazin-2-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a novel compound like N-methyl-1-pyrazin-2-ylpropan-2-amine, a molecule with potential applications stemming from its heterocyclic pyrazine core and secondary amine functionality, rigorous structural validation is not merely a formality but a critical checkpoint. This guide provides a comprehensive comparison of the primary analytical techniques for validating its structure, offering insights into not just the "how," but the "why" behind our experimental choices.

The Imperative of Orthogonal Validation

The structure of this compound, with its distinct pyrazine ring, a chiral center at the second carbon of the propane chain, and an N-methyl group, presents several key features that must be unequivocally confirmed. A single analytical technique, however powerful, is seldom sufficient for absolute structural elucidation.[1] We advocate for an orthogonal approach, where multiple, independent methods are employed to corroborate the molecular structure. This guide will focus on the "big three" of structural characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by considerations for further validation.

Core Validation Workflow

The logical flow for validating the structure of this compound is a multi-step, iterative process. It begins with the most information-rich techniques and uses subsequent analyses to confirm and refine the structural hypothesis.

Structural_Validation_Workflow cluster_primary Primary Validation cluster_secondary Secondary & Orthogonal Confirmation Molecular_Formula High-Resolution Mass Spectrometry (HRMS) for Molecular Formula NMR_Spectroscopy 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Molecular_Formula->NMR_Spectroscopy Provides Elemental Composition Functional_Groups Infrared (IR) Spectroscopy for Functional Group Identification NMR_Spectroscopy->Functional_Groups Suggests Connectivity & Environment Fragmentation_Analysis Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern NMR_Spectroscopy->Fragmentation_Analysis Corroborates Fragment Structures Functional_Groups->Fragmentation_Analysis Confirms Key Bonds Chromatographic_Purity Chromatography (GC/LC) Coupled with MS Fragmentation_Analysis->Chromatographic_Purity Confirms Molecular Weight & Purity

Caption: A typical workflow for the structural validation of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[1] For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential.

Expected ¹H and ¹³C NMR Data

Based on the principles of chemical shifts and spin-spin coupling observed in similar pyrazine and N-methylated compounds, we can predict the approximate spectral data for our target molecule.[2][3][4] The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring will deshield adjacent protons and carbons, shifting their signals downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Pyrazine-H3~8.5s~145
Pyrazine-H5~8.4d~143
Pyrazine-H6~8.4d~142
CH (propan-2-yl)~3.0-3.2m~55-60
CH₂ (propan-1-yl)~2.8-3.0m~40-45
N-CH₃~2.4s~33-38
C-CH₃ (propan-2-yl)~1.1-1.3d~18-22
NH~1.5-2.5br s-
Causality Behind Experimental Choices:
  • ¹H NMR: Provides the initial proton count and information on the electronic environment and neighboring protons through chemical shifts and coupling patterns.

  • ¹³C NMR: Reveals the number of unique carbon environments. A proton-decoupled experiment is standard for simplicity.[2]

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, crucial for identifying the propyl chain spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, definitively assigning the signals for the CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting the propyl chain to the pyrazine ring and the methyl group to the nitrogen.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024-4096.[2]

  • 2D NMR Acquisition: Utilize standard instrument programs for COSY, HSQC, and HMBC experiments, optimizing parameters as needed for the sample concentration.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure.[1] High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition.

Expected Mass Spectrometry Data

The nominal mass of this compound (C₈H₁₃N₃) is 151.11. An HRMS experiment should confirm this with high accuracy. The fragmentation pattern in electron ionization (EI) MS is predictable based on the stability of the resulting carbocations and radicals. Alpha-cleavage is a dominant fragmentation pathway for amines.[5]

Table 2: Predicted Mass Spectrometry Data

m/z Value (Predicted) Proposed Fragment Identity Significance
151[M]⁺Molecular Ion
136[M - CH₃]⁺Loss of a methyl group
94[C₅H₄N₂CH₂]⁺Cleavage of the Cα-Cβ bond of the propyl chain
58[CH(CH₃)NHCH₃]⁺Alpha-cleavage, characteristic of the amine portion
Causality Behind Experimental Choices:
  • HRMS (e.g., ESI-TOF): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • GC-MS (with EI): Gas chromatography separates the analyte from impurities, and electron ionization provides reproducible fragmentation patterns that serve as a "fingerprint" for the molecule.[6] This is particularly useful for identifying alkylpyrazines.[6]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or methanol.

  • GC Separation:

    • Column: A standard non-polar column (e.g., HP-5MS).

    • Injection: 1 µL, split mode.

    • Temperature Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C) to ensure elution.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

MS_Fragmentation Parent This compound [M]⁺• m/z = 151 Frag1 [M-CH₃]⁺ m/z = 136 Parent->Frag1 Loss of •CH₃ Frag2 [Pyrazinyl-CH₂]⁺ m/z = 94 Parent->Frag2 Cα-Cβ Cleavage Frag3 [CH(CH₃)NHCH₃]⁺ m/z = 58 Parent->Frag3 Alpha-Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent orthogonal check.

Expected IR Data

The structure contains a secondary amine (N-H), C-H bonds (aliphatic and aromatic), C=N and C=C bonds within the pyrazine ring, and C-N bonds.

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3350-3310N-H stretchSecondary Amine[7][8]
~3100-3000C-H stretchAromatic (Pyrazine)
~2980-2850C-H stretchAliphatic (Propyl, Methyl)
~1600-1450C=N, C=C stretchPyrazine Ring
~1250-1020C-N stretchAliphatic Amine[7]
~910-665N-H wagSecondary Amine[7]
Causality Behind Experimental Choices:
  • Attenuated Total Reflectance (ATR): This technique is ideal for solid or liquid samples, requiring minimal sample preparation and providing high-quality spectra.

  • Comparison to Alternatives: While traditional methods like KBr pellets or Nujol mulls are viable, ATR is faster and generally less prone to sample preparation artifacts.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Conclusion: A Self-Validating System

By integrating data from NMR, MS, and IR, we create a self-validating system. The molecular formula from HRMS provides the pieces of the puzzle. NMR arranges these pieces into a coherent structure. MS fragmentation confirms the connectivity of these pieces, and IR provides a rapid check for the presence of the expected functional groups. Only when the data from all these techniques converge to support a single, unambiguous structure can we consider the validation of this compound complete and proceed with confidence to the next stages of research and development.

References

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information for: A simple and efficient synthesis of 2,5-disubstituted pyrazines. [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectra of pyrazine substituted phosphonium salt (3a). [Link]

  • Taylor & Francis Online. (2015). Greener approach toward one pot route to pyrazine synthesis. [Link]

  • PubChem. (n.d.). Pyrazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2013). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. [Link]

  • ScienceDirect. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Canadian Science Publishing. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A Comparative Analysis of Pyrazine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Pyrazine and its derivatives are fundamental heterocyclic scaffolds that permeate numerous scientific disciplines. Their presence in flavor and fragrance chemistry, agrochemicals, and, most notably, medicinal chemistry underscores the critical need for efficient and versatile synthetic routes to access this privileged structure.[1][2] This guide provides a comparative analysis of key methodologies for pyrazine synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of classical and contemporary approaches. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each method to empower informed decisions in synthetic strategy.

The Classical Cornerstones: Staedel-Rugheimer and Gutknecht Syntheses

Among the oldest yet still relevant methods for pyrazine synthesis are the Staedel-Rugheimer and Gutknecht syntheses. These named reactions have laid the groundwork for pyrazine chemistry and continue to be valuable tools in the synthetic chemist's arsenal.[3][4]

The Staedel-Rugheimer Pyrazine Synthesis (1876)

The Staedel-Rugheimer synthesis involves the reaction of an α-haloketone with ammonia to generate an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[5][6]

Mechanism and Rationale

The reaction proceeds through a two-step sequence. Initially, the α-haloketone undergoes nucleophilic substitution with ammonia to form the corresponding α-amino ketone. This intermediate then dimerizes through a series of condensation reactions, ultimately forming a dihydropyrazine. The final step is an oxidation to furnish the aromatic pyrazine ring. The choice of an α-haloketone as the starting material is crucial as the halogen acts as a good leaving group, facilitating the initial amination step.

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

  • Amination: Dissolve 2-chloroacetophenone (1 equivalent) in ethanol.

  • Add an excess of aqueous ammonia to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Condensation and Oxidation: Upon completion of the amination, the reaction mixture is heated to induce self-condensation of the intermediate α-amino ketone.

  • The resulting dihydropyrazine is then oxidized. This can be achieved by the addition of an oxidizing agent like copper(II) sulfate and heating the mixture under reflux.[7]

  • Workup and Purification: After the oxidation is complete, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Advantages and Limitations

The primary advantage of the Staedel-Rugheimer synthesis is its simplicity and the use of readily available starting materials. However, a significant limitation is that it typically produces only symmetrically substituted pyrazines. The use of lachrymatory α-haloketones also poses a safety concern.[8] Yields can be variable and the reaction conditions are often harsh.[2]

The Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a more versatile classical method that involves the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones.[9][10][11]

Mechanism and Rationale

The key to the Gutknecht synthesis is the generation of the α-amino ketone intermediate. This is typically achieved by the reduction of an α-oximino ketone, which is itself prepared by the nitrosation of a ketone. The subsequent self-condensation to a dihydropyrazine and final oxidation to the pyrazine follows a similar pathway to the Staedel-Rugheimer synthesis.[12] This two-step approach for generating the α-amino ketone offers more flexibility in the choice of starting materials compared to the direct use of α-haloketones.

Experimental Protocol: General Procedure

  • Nitrosation: Dissolve the starting ketone in a suitable solvent (e.g., ethanol) and treat it with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) to form the α-oximino ketone.

  • Reduction: The α-oximino ketone is then reduced to the corresponding α-amino ketone.

  • Condensation and Oxidation: The α-amino ketone undergoes self-condensation to form a dihydropyrazine, which is subsequently oxidized to the pyrazine using an oxidizing agent such as copper(II) sulfate or even atmospheric oxygen.[9]

  • Workup and Purification: The pyrazine product is isolated and purified using standard techniques like extraction and recrystallization or chromatography.

Advantages and Limitations

The Gutknecht synthesis offers greater flexibility than the Staedel-Rugheimer method in terms of the starting ketones that can be employed. However, like the Staedel-Rugheimer synthesis, it generally leads to symmetrically substituted pyrazines. The multi-step nature of the reaction can sometimes result in lower overall yields, and the reaction conditions can be harsh.[2] Common side reactions include polymerization and degradation, especially at elevated temperatures.[2]

A More Convergent Approach: Condensation of 1,2-Diketones with 1,2-Diamines

A widely utilized and generally high-yielding method for the synthesis of both symmetrically and unsymmetrically substituted pyrazines is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[6][13]

Mechanism and Rationale

This method relies on the formation of a dihydropyrazine intermediate through the condensation of the two starting materials, followed by an oxidation step to yield the aromatic pyrazine. The choice of the 1,2-dicarbonyl and 1,2-diamine determines the substitution pattern of the final pyrazine product, allowing for the synthesis of a wide variety of derivatives.

Experimental Protocol: General Procedure

  • Condensation: Dissolve the 1,2-diamine (e.g., ethylenediamine) and the α-dicarbonyl compound (e.g., glyoxal) in a suitable solvent such as ethanol or acetic acid.[7]

  • The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation and formation of the dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine can be oxidized to the pyrazine using various oxidizing agents. In some cases, air oxidation is sufficient.[7]

  • Workup and Purification: The product is isolated by extraction and purified by recrystallization or column chromatography.

Advantages and Limitations

This method is highly versatile and can be used to synthesize a broad range of pyrazine derivatives with different substitution patterns. It is often a high-yielding reaction.[7] However, the availability and stability of the starting 1,2-dicarbonyl compounds can be a limitation.

Modern Methods: Catalytic and Greener Approaches

Contemporary pyrazine synthesis has focused on developing more efficient, selective, and environmentally benign methodologies.

Dehydrogenative Coupling of β-Amino Alcohols

A modern and atom-economical approach to symmetrically substituted pyrazines involves the dehydrogenative self-coupling of β-amino alcohols, often catalyzed by transition metal complexes.[14]

Mechanism and Rationale

This reaction proceeds through a dehydrogenation of the β-amino alcohol to form an aldehyde intermediate. This intermediate then undergoes self-coupling to form a dihydropyrazine, which is subsequently dehydrogenated to the final pyrazine product. This method is considered "green" as the only byproducts are hydrogen gas and water.[14]

Experimental Protocol: Manganese-Catalyzed Dehydrogenative Coupling

  • Reaction Setup: To a Schlenk tube, add a manganese pincer catalyst (e.g., 2 mol%) and a base (e.g., KH, 3 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the 2-amino alcohol and a solvent (e.g., toluene) under the inert atmosphere.

  • Reaction: Seal the tube and heat the reaction mixture (e.g., at 150 °C) for a specified time (e.g., 24 hours).[14]

  • Workup and Purification: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.[14]

Advantages and Limitations

This method is highly atom-economical and environmentally friendly. It often provides good to excellent yields of 2,5-disubstituted pyrazines.[14] However, the requirement for a specific catalyst and potentially high reaction temperatures can be a drawback. The substrate scope may also be limited by the catalyst system.

Synthesis of Unsymmetrical Pyrazines

A significant challenge in pyrazine synthesis has been the selective formation of unsymmetrically substituted derivatives. Modern methods have addressed this by employing clever strategies. One such approach involves the reaction of α-diazo oxime ethers with 2H-azirines.[15][16]

Mechanism and Rationale

This method proceeds via the formation of a metal carbene from the α-diazo oxime ether, which then reacts with the 2H-azirine. A subsequent electrocyclization and elimination sequence leads to the formation of the unsymmetrical pyrazine. This approach offers high regioselectivity, which is often difficult to achieve with traditional methods.[15]

Experimental Protocol: Copper-Catalyzed Synthesis

A detailed experimental protocol for this specific method is highly dependent on the specific substrates and catalyst used and is best sourced from the primary literature.[15][16] Generally, it involves the slow addition of the α-diazo oxime ether to a solution of the 2H-azirine and a copper catalyst in a suitable solvent.

Advantages and Limitations

This method provides excellent control over the regioselectivity, allowing for the synthesis of a wide range of unsymmetrically substituted pyrazines in good to excellent yields.[15][16] The main limitation is the need for specialized starting materials, namely the α-diazo oxime ethers and 2H-azirines.

Comparative Summary of Pyrazine Synthesis Methods

MethodTypical SubstratesTypical ProductsReaction ConditionsTypical Yields (%)AdvantagesDisadvantages & Limitations
Staedel-Rugheimer α-Haloketones, AmmoniaSymmetrically substituted pyrazinesHigh temperature, RefluxVariableSimple, readily available starting materialsForms only symmetrical products, harsh conditions, use of lachrymatory reagents.[2][8]
Gutknecht Ketones, Nitrosating agents, Reducing agentsSymmetrically substituted pyrazinesMulti-step, often harsh conditionsVariableMore flexible starting materials than Staedel-RugheimerGenerally forms symmetrical products, multi-step, potential for low overall yields.[2]
Condensation 1,2-Diketones, 1,2-DiaminesSymmetrically and unsymmetrically substituted pyrazinesMild to moderate, often room temperature or gentle heatingHighVersatile, high-yielding, can produce unsymmetrical products.[7]Availability and stability of 1,2-dicarbonyls can be a limitation.
Dehydrogenative Coupling β-Amino AlcoholsSymmetrically 2,5-disubstituted pyrazinesCatalytic, high temperature (e.g., 150 °C)Good to excellent (up to 95%)[14]Atom-economical, environmentally friendly.Requires specific catalysts, high temperatures, limited to symmetrical products.
α-Diazo Oxime Ethers + 2H-Azirines α-Diazo oxime ethers, 2H-AzirinesUnsymmetrically substituted pyrazinesCatalytic (e.g., Cu(hfacac)₂)Good to excellent (up to 87%)[15]Excellent regioselectivity for unsymmetrical products.Requires specialized and potentially unstable starting materials.

Visualizing the Synthetic Pathways

To further elucidate the discussed synthetic strategies, the following diagrams illustrate the core transformations.

Reaction Mechanisms

Gutknecht_Synthesis Ketone Ketone Oximino_Ketone α-Oximino Ketone Ketone->Oximino_Ketone Nitrosation Amino_Ketone α-Amino Ketone Oximino_Ketone->Amino_Ketone Reduction Dihydropyrazine Dihydropyrazine Amino_Ketone->Dihydropyrazine Self-condensation Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: Workflow of the Gutknecht pyrazine synthesis.

Diamine_Diketone_Condensation cluster_reactants Reactants Diamine 1,2-Diamine Dihydropyrazine Dihydropyrazine Intermediate Diamine->Dihydropyrazine Diketone α-Dicarbonyl Compound Diketone->Dihydropyrazine Pyrazine Substituted Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: Condensation of a 1,2-diamine and an α-dicarbonyl.

Dehydrogenative_Coupling Amino_Alcohol β-Amino Alcohol Aldehyde_Intermediate Aldehyde Intermediate Amino_Alcohol->Aldehyde_Intermediate Dehydrogenation Dihydropyrazine Dihydropyrazine Aldehyde_Intermediate->Dihydropyrazine Self-coupling Pyrazine 2,5-Disubstituted Pyrazine Dihydropyrazine->Pyrazine Dehydrogenation

Sources

A Comparative Guide to Pyrazine Derivatives in Drug Discovery: Evaluating N-methyl-1-pyrazin-2-ylpropan-2-amine in Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a versatile building block for the development of a wide array of therapeutic agents.[1] Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Marketed drugs such as the antitubercular agent pyrazinamide, the diuretic amiloride, and the anticancer drug bortezomib feature the pyrazine core, underscoring its therapeutic significance.[3] This guide provides a comparative analysis of N-methyl-1-pyrazin-2-ylpropan-2-amine against other notable pyrazine derivatives, offering insights into its potential pharmacological profile based on established structure-activity relationships within this chemical class.

This compound: An Uncharacterized Derivative

This compound is a pyrazine derivative with the chemical formula C8H13N3.[3] While its synthesis is feasible through established synthetic routes for pyrazinylalkylamines, a thorough review of the scientific literature and patent databases reveals a notable absence of published biological activity data or experimental studies for this specific compound. Its chemical structure, featuring a pyrazine ring linked to a methylated propan-2-amine side chain, suggests potential interactions with various biological targets.

Comparative Landscape: Bioactive Pyrazine Derivatives

To contextualize the potential of this compound, it is essential to examine the performance of structurally related and well-characterized pyrazine derivatives. The biological activity of these compounds is often dictated by the nature and position of substituents on the pyrazine ring and the attached side chains.

Anticancer Activity

Pyrazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from kinase inhibition to the induction of apoptosis.

For instance, certain amino pyrazine derivatives have been investigated as allosteric inhibitors of the SHP2 protein, a key node in cell signaling pathways responsible for cell proliferation and survival.[4] In one study, a series of pyrazine-based small molecules were designed and synthesized, with some compounds demonstrating acceptable cytotoxic effects on different human cancer cell lines.[4] Another study reported on indenoquinoxaline and pyrazine derivatives, with some exhibiting potent cytotoxic activity against MCF-7 and A549 cancer cell lines, with IC50 values in the low micromolar range.[2]

Antimicrobial Activity

The pyrazine scaffold is also a key component in the development of novel antimicrobial agents. Pyrazinamide, a cornerstone of tuberculosis treatment, highlights the potential of this class of compounds. Beyond this, numerous pyrazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For example, ligustrazine–chalcone hybrids have shown significant cytotoxicity against various cancer cell lines and also possess antimicrobial properties.[1]

Structure-Activity Relationships (SAR): Predicting the Potential of this compound

Based on the established SAR of bioactive pyrazine derivatives, we can hypothesize the potential biological activities of this compound. The presence of the alkylamine side chain is a common feature in many neuroactive compounds. Therefore, it is plausible that this compound could exhibit activity in the central nervous system.

The substitution pattern on the pyrazine ring and the nature of the side chain are critical determinants of biological activity. For this compound, the specific arrangement of the methyl group on the amine and the propane linker could influence its binding affinity and selectivity for various receptors or enzymes.

Experimental Protocols for Characterization

To elucidate the pharmacological profile of this compound, a systematic experimental approach is necessary. The following protocols provide a framework for its initial characterization.

Synthesis of this compound

A plausible synthetic route for this compound could involve the reaction of 2-(chloromethyl)pyrazine with N-methylpropan-2-amine.

Diagram of a Potential Synthetic Pathway

G 2-(chloromethyl)pyrazine 2-(chloromethyl)pyrazine Product This compound 2-(chloromethyl)pyrazine->Product Nucleophilic Substitution N-methylpropan-2-amine N-methylpropan-2-amine N-methylpropan-2-amine->Product

Caption: A potential synthetic route for this compound.

In Vitro Biological Evaluation

A primary screening of this compound should be conducted across a panel of assays to identify its potential biological activities.

Table 1: Proposed In Vitro Screening Panel

Assay Type Target/Cell Line Rationale
Anticancer Panel of cancer cell lines (e.g., NCI-60)To assess general cytotoxicity and identify potential anticancer activity.
Antimicrobial Panel of bacterial and fungal strainsTo evaluate potential antibacterial and antifungal properties.
Receptor Binding Panel of CNS receptors (e.g., dopamine, serotonin)To investigate potential neuropharmacological activity.
Enzyme Inhibition Key enzymes (e.g., MAO, kinases)To identify potential inhibitory effects on relevant drug targets.

Experimental Workflow for In Vitro Screening

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Identification a Synthesize and Purify This compound b Characterize (NMR, MS) a->b c Prepare Stock Solutions b->c d Anticancer Cell Line Panel e Antimicrobial Panel f CNS Receptor Binding Panel g Determine IC50/MIC Values d->g e->g f->g h Identify 'Hits' with Significant Activity g->h

Caption: A streamlined workflow for the initial in vitro biological evaluation.

Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, the rich history of bioactive pyrazine derivatives provides a strong rationale for its investigation. Based on the structural features and the known pharmacology of related compounds, it is plausible that this molecule may possess anticancer or neuropharmacological properties. The proposed experimental workflow offers a clear path forward for its synthesis and biological characterization. Future research should focus on a comprehensive screening to uncover its therapeutic potential, followed by lead optimization and in-depth mechanistic studies to understand its mode of action. The exploration of such novel derivatives is crucial for the continued development of innovative pyrazine-based therapeutics.

References

  • Parsonidis, P., Shaik, M., Serafeim, A. P., Vlachou, I., Daikopoulou, V., & Papasotiriou, I. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4389. [Link]

  • Cîrțu, D., Pătescu, M., Gîrd, C. E., Shova, S., & Gulea, A. (2023). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 28(13), 5089. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7393. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2021). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, 1230, 129883. [Link]

  • Parsonidis, P., Shaik, M., Serafeim, A. P., Vlachou, I., Daikopoulou, V., & Papasotiriou, I. (2019). Design, Synthesis, and in Vitro Activity of Pyrazine Compounds. Amanote Research. [Link]

  • Fraley, M. E., et al. (2014). 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)propan-2-yl]phenyl}imidazo[1,2-A]pyrazin-8-amine, or a pharmaceutically acceptable salt thereof, as a syk inhibitor. U.S.
  • Al-Warhi, T., Al-Hazmi, G. A., El-Gazzar, A. A., & El-Gazzar, M. G. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5786. [Link]

  • Asaad, F. M., & BeG, M. Y. (2021). A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. Mini-Reviews in Organic Chemistry, 18(6), 735-753. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrazinylpropanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazine scaffold represents a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical comparison of pyrazinylpropanamine analogs, a specific class of pyrazine derivatives. While direct comparative studies on a broad series of these analogs are limited in publicly available literature, this guide synthesizes existing data on closely related pyrazine derivatives to illuminate the structure-activity relationships (SAR) and therapeutic potential of the pyrazinylpropanamine core. We will delve into their antimycobacterial and anticancer activities, providing supporting experimental data and detailed protocols to ensure scientific integrity and practical applicability.

The Pyrazinylpropanamine Scaffold: A Promising Pharmacophore

The pyrazinylpropanamine backbone, characterized by a pyrazine ring linked to a propanamine side chain, offers a versatile template for structural modification. Variations in substitution on both the pyrazine ring and the propanamine nitrogen allow for the fine-tuning of physicochemical properties and biological targets. This guide will focus on analogs with N-aryl and N-benzyl substitutions on the propanamine moiety, as these have been most explored in related pyrazine derivatives.

Antimycobacterial Activity of Pyrazine Analogs

Pyrazinamide is a cornerstone of first-line tuberculosis treatment, which has spurred significant research into its analogs to combat drug-resistant strains of Mycobacterium tuberculosis.[3][4] While direct data on pyrazinylpropanamine analogs is scarce, studies on related pyrazinamide derivatives with benzylamino substitutions offer valuable insights into the SAR for antimycobacterial activity.[5]

Comparative Antimycobacterial Activity

A series of 3-(benzylamino)pyrazine-2,5-dicarbonitriles and 3-(benzylamino)-5-cyanopyrazine-2-carboxamides have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[5] The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of the bacteria, is a key metric for comparison.

Compound ClassSubstitution on Benzyl RingM. tuberculosis H37Rv MIC (µg/mL)Reference
3-(Benzylamino)pyrazine-2,5-dicarbonitrileUnsubstituted12.5-25[5]
3-(Benzylamino)-5-cyanopyrazine-2-carboxamide4-NH₂Similar or better than pyrazinamide (MIC = 6.25-12.5)[5]

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • The presence of a benzylamino group at the 3-position of the pyrazine ring is crucial for antimycobacterial activity.[5]

  • Substituents on the phenyl ring of the benzylamino moiety significantly influence activity. Electron-donating groups, such as an amino group at the 4-position, have been shown to maintain or improve potency while reducing cytotoxicity.[5]

  • These findings suggest that N-benzyl pyrazinylpropanamine analogs could be promising candidates for novel antitubercular agents.

Experimental Protocol: In Vitro Antimycobacterial Activity Assessment (MIC Determination)

The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against Mycobacterium tuberculosis.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its density is adjusted to a McFarland standard of 0.5.

  • Serial Dilution: The test compounds are serially diluted in the 96-well plates using the broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.[5]

Causality Behind Experimental Choices:

  • Middlebrook 7H9 Broth with OADC: This is a standard and widely accepted medium that supports the growth of M. tuberculosis.

  • McFarland Standard: This ensures a standardized inoculum size, which is critical for the reproducibility of MIC results.

  • DMSO as Solvent: Dimethyl sulfoxide is a common solvent for dissolving hydrophobic compounds for biological assays. A control with DMSO alone is always included to rule out any solvent-induced effects.

Diagram of Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare M. tuberculosis H37Rv Inoculum Inoculate Inoculate 96-well Plates Inoculum->Inoculate Compounds Serially Dilute Test Compounds Compounds->Inoculate Incubate Incubate at 37°C for 7-14 days Inoculate->Incubate Read_Results Read Results (Visual/Spectrophotometer) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC Kinase_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Survival Cell Survival Transcription_Factors->Survival Pyrazinylpropanamine Pyrazinylpropanamine Analog (Inhibitor) Pyrazinylpropanamine->RAF

Caption: Inhibition of the RAF kinase in the MAPK/ERK pathway.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: An Emerging Area

Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which has therapeutic potential for pain, anxiety, and inflammation. [6][7]While direct evidence for pyrazinylpropanamine analogs as FAAH inhibitors is not yet robust in the literature, the structural features of some known FAAH inhibitors share similarities with this scaffold, making it a compelling area for future investigation.

Rationale for Investigating Pyrazinylpropanamine Analogs as FAAH Inhibitors

Many known FAAH inhibitors contain an aromatic or heteroaromatic core and a flexible side chain that interacts with the enzyme's active site. [8][9]The pyrazinylpropanamine scaffold fits this general description. The pyrazine ring can engage in pi-stacking or hydrogen bonding interactions, while the propanamine side chain can be modified to optimize interactions with the catalytic serine residue of FAAH.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a common method for measuring the inhibition of FAAH activity in vitro.

Objective: To determine the potency of a test compound in inhibiting FAAH activity (IC50).

Materials:

  • Recombinant human FAAH (hFAAH)

  • Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Compound Pre-incubation: Recombinant hFAAH is pre-incubated with various concentrations of the test compound in the assay buffer for a defined period.

  • Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Kinetic Reading: The increase in fluorescence, resulting from the cleavage of the substrate by FAAH, is monitored over time using a fluorometric microplate reader.

  • Data Analysis: The rate of the reaction is calculated for each compound concentration.

  • IC50 Calculation: The IC50 value is determined by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve. [6] Causality Behind Experimental Choices:

  • Recombinant hFAAH: Using a purified recombinant enzyme ensures that the observed inhibition is specific to FAAH.

  • Fluorogenic Substrate: This provides a sensitive and continuous method for monitoring enzyme activity.

  • Pre-incubation: This step is important for irreversible or slow-binding inhibitors to allow sufficient time for interaction with the enzyme.

Diagram of FAAH Inhibition and its Downstream Effects

FAAH_Inhibition cluster_enzyme Enzymatic Degradation cluster_signaling Endocannabinoid Signaling Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Substrate Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Hydrolysis Increased_AEA Increased AEA Levels CB1_Receptor CB1 Receptor Increased_AEA->CB1_Receptor Activation Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) CB1_Receptor->Therapeutic_Effects Pyrazinylpropanamine Pyrazinylpropanamine Analog (Inhibitor) Pyrazinylpropanamine->FAAH Pyrazinylpropanamine->Increased_AEA Leads to

Caption: Mechanism of FAAH inhibition and its therapeutic consequences.

Conclusion and Future Directions

The pyrazinylpropanamine scaffold holds considerable promise for the development of novel therapeutic agents. While direct comparative data for a wide range of analogs is still emerging, the available information on related pyrazine derivatives strongly supports their potential in antimycobacterial and anticancer applications. The structural similarity to known FAAH inhibitors also warrants further investigation into this area.

Future research should focus on the systematic synthesis and evaluation of a library of pyrazinylpropanamine analogs with diverse substitutions on both the pyrazine ring and the propanamine side chain. Such studies will be crucial for establishing clear structure-activity relationships and for identifying lead compounds with potent and selective biological activity. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential investigations.

References

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pyrazine Quantification

Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds, fundamentally shaping the sensory landscape of our food and pharmaceuticals. They are the chemical architects behind the desirable roasted, nutty, and earthy aromas in products like coffee, cocoa, and baked goods, formed primarily through Maillard reactions during thermal processing.[1][2][3][4] In the pharmaceutical realm, the pyrazine ring is a key scaffold in various active pharmaceutical ingredients (APIs), where precise quantification is a matter of safety and efficacy.[5]

The accurate and reliable quantification of these compounds is therefore not merely an academic exercise; it is a critical component of quality control, flavor profiling, process optimization, and regulatory compliance.[1][2] This necessitates the use of robust, validated analytical methods. When multiple analytical techniques are available, a rigorous cross-validation study is essential to ensure consistency and reliability of results across different platforms.

This guide provides an in-depth comparison of the two most prevalent analytical techniques for pyrazine analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) . We will explore the mechanistic basis for choosing one method over the other, present a framework for cross-validation in line with international regulatory standards, and provide detailed, actionable protocols supported by comparative experimental data.

Pillar 1: A Mechanistic Overview of Core Analytical Techniques

The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. For pyrazines, volatility is the key differentiator.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is the established workhorse for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for the pyrazines responsible for flavor and aroma.[1][6][7][8] The technique operates on a simple, powerful principle: separation of compounds in a gaseous mobile phase based on their boiling point and interaction with a stationary phase, followed by highly specific detection using a mass spectrometer.[6][9]

Causality Behind Experimental Choices in GC-MS:

  • Sample Preparation - The Gateway to Analysis: For trace-level volatiles in complex matrices, sample preparation is critical. Headspace Solid-Phase Microextraction (HS-SPME) is a preferred technique due to its solvent-free nature and high sensitivity.[2][4][10] The selection of the SPME fiber coating is a crucial decision; a tri-phasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for its ability to adsorb a broad range of pyrazines with varying polarities and molecular weights.[2][10][11][12][13]

  • Column Selection - The Heart of Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically employed. This choice is based on the "like dissolves like" principle, where the predominantly non-polar nature of many alkylpyrazines leads to effective separation based on boiling point differences.[14]

  • Detection - Ensuring Specificity: The mass spectrometer is an exquisitely specific detector. It fragments the eluting compounds into predictable patterns, providing a chemical fingerprint that can be used for unambiguous identification, even for co-eluting isomers when combined with retention indices.[9][15][16]

High-Performance Liquid Chromatography (HPLC): A Powerful Alternative for Non-Volatiles

While GC-MS excels with volatile pyrazines, HPLC is a potent alternative, particularly for less volatile, more polar, or thermally labile pyrazine derivatives often encountered in pharmaceutical analysis.[1][6][9][17] HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[6][9]

Causality Behind Experimental Choices in HPLC:

  • Methodology - Adapting to Polarity: Reversed-Phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[17] This setup is ideal for separating a wide range of pyrazine derivatives. For challenging separations of structurally similar compounds, mixed-mode columns that offer multiple interaction mechanisms can be employed.[18]

  • Mobile Phase - Driving the Separation: A gradient mixture of water and a miscible organic solvent, such as acetonitrile, is typically used to elute compounds with varying polarities. The addition of a modifier like formic acid is common practice to improve peak shape and is essential for compatibility with mass spectrometry detection.[17][18]

  • Detection - From General to Specific: A UV-Vis detector is a robust and common choice for HPLC. However, for enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS/MS ) is the superior approach, providing both quantitative data and structural confirmation.[17]

Pillar 2: The Cross-Validation Framework

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[19] Cross-validation extends this by proving that two distinct methods yield equivalent and reliable results. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[20][21][22][23]

The validation process assesses a series of performance characteristics, each providing a piece of the puzzle to confirm the method's "fitness for purpose."[24][25]

Caption: Interrelationship of analytical method validation parameters.

Pillar 3: The Cross-Validation Study in Practice

To illustrate the process, we present a hypothetical cross-validation study for the quantification of 2,3,5-Trimethylpyrazine in a roasted coffee bean extract.

Experimental Workflow Diagram

CrossValidation_Workflow cluster_prep Sample & Standard Preparation cluster_gcms Method 1: HS-SPME-GC-MS cluster_hplc Method 2: RP-HPLC-MS/MS cluster_validation Validation & Comparison Prep Prepare Spiked Coffee Matrix Samples (at 3 concentration levels) Prepare Calibration Standards SPME HS-SPME Extraction Prep->SPME LLE Liquid-Liquid Extraction & Filtration Prep->LLE GCMS GC-MS Analysis SPME->GCMS Data_GCMS GC-MS Data Acquisition & Processing GCMS->Data_GCMS Validate Calculate Validation Parameters for Each Method (Accuracy, Precision, Linearity, LOQ, etc.) Data_GCMS->Validate HPLC HPLC-MS/MS Analysis LLE->HPLC Data_HPLC HPLC-MS/MS Data Acquisition & Processing HPLC->Data_HPLC Data_HPLC->Validate Compare Statistically Compare Results (e.g., Student's t-test, F-test) Validate->Compare Report Final Report: Method Equivalency Assessment Compare->Report

Caption: High-level workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

Protocol 1: HS-SPME-GC-MS Method for 2,3,5-Trimethylpyrazine

  • Materials & Instrumentation:

    • GC-MS System with autosampler.

    • HS-SPME Fiber: 50/30 µm DVB/CAR/PDMS.

    • 20 mL headspace vials with magnetic screw caps.

    • 2,3,5-Trimethylpyrazine standard, internal standard (e.g., 2-methyl-3-heptylpyrazine).

    • Finely ground roasted coffee.

  • Sample Preparation:

    • Weigh 1.0 g of ground coffee into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution to aid analyte release.

    • Spike with a known amount of internal standard. For accuracy/linearity samples, spike with appropriate concentrations of 2,3,5-trimethylpyrazine.

    • Immediately seal the vial.

  • HS-SPME Procedure: [10][11][26]

    • Incubation/Equilibration: 60°C for 20 minutes with agitation.

    • Extraction: Expose the SPME fiber to the vial headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Desorption Time: 5 minutes.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 8°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C (EI, 70 eV).

    • Acquisition: Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification.

Protocol 2: RP-HPLC-UV/MS Method for 2,3,5-Trimethylpyrazine

  • Materials & Instrumentation:

    • HPLC or UPLC system coupled to a UV or MS/MS detector.

    • C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Standards and sample matrix as above.

    • Solvents: Acetonitrile (LC-MS grade), Formic Acid, Dichloromethane.

  • Sample Preparation:

    • Extract 5.0 g of ground coffee with 20 mL of dichloromethane via sonication for 15 minutes.

    • Centrifuge and collect the supernatant.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter before injection.

  • HPLC-MS/MS Analysis: [17]

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray Ionization (ESI), positive mode. Monitor appropriate MRM (multiple reaction monitoring) transitions for the analyte and internal standard.

Comparative Data Summary

The following table summarizes expected performance data from the cross-validation study. The values are representative benchmarks compiled from various studies.

Validation Parameter HS-SPME-GC-MS RP-HPLC-MS/MS Commentary & Rationale
Specificity HighHighBoth methods, when coupled with mass spectrometry, provide excellent specificity. GC-MS benefits from chromatographic separation and unique fragmentation patterns.[9] LC-MS/MS uses precursor/product ion transitions for high selectivity.[17]
Linearity (R²) ≥ 0.99≥ 0.99Both techniques are expected to demonstrate excellent linearity over a defined concentration range, a prerequisite for accurate quantification.[1]
Limit of Detection (LOD) pg/g to ng/g range[1]ng/mL to µg/L range[1]GC-MS generally offers superior sensitivity for volatile compounds like 2,3,5-trimethylpyrazine due to efficient pre-concentration with HS-SPME.[1][27]
Limit of Quantitation (LOQ) 6 - 180 ng/g[27]Method-dependentThe LOQ follows the same trend as the LOD, highlighting the high sensitivity of the HS-SPME-GC-MS approach for this specific analyte class.
Accuracy (% Recovery) 91.6% to 109.2%[28]85% to 115% (Typical)Both methods can achieve high accuracy. The multi-step sample preparation for HPLC can sometimes introduce more variability than the automated SPME process.[29]
Precision (RSD%) < 16% (intra- & inter-day)[28]< 15% (Typical)Both methods should demonstrate acceptable precision. Automation in both sample preparation (SPME) and injection (autosamplers) minimizes variability.
Robustness HighHighRobustness testing (e.g., slight changes in oven temperature for GC, mobile phase composition for HPLC) should show no significant impact on results.[29]

Synthesis and Authoritative Recommendations

The cross-validation of analytical methods for pyrazine compounds is not merely a procedural formality but a cornerstone of scientific rigor, ensuring data integrity and comparability. This guide demonstrates that both HS-SPME-GC-MS and RP-HPLC-MS/MS are powerful and reliable techniques, but their optimal applications differ.

  • Choose HS-SPME-GC-MS for: The analysis of volatile and semi-volatile pyrazines, especially at trace levels in complex matrices like food and beverages.[1][30] Its high sensitivity, specificity, and minimal sample preparation make it the method of choice for flavor and aroma profiling.[10][15]

  • Choose RP-HPLC-MS/MS for: The analysis of less volatile, polar, or thermally unstable pyrazine derivatives.[1][9] This makes it highly suitable for pharmaceutical applications, such as quantifying pyrazinamide and its metabolites or related impurities in biological fluids and drug products.[5][9]

Ultimately, the principle of "fitness for purpose," as emphasized in modern validation guidelines, should direct the selection.[24][25] The chosen method must be validated to demonstrate that it can reliably deliver data that meets the predefined requirements of the analytical problem. This comparative guide provides the framework and technical insights for researchers, scientists, and drug development professionals to make informed, science-based decisions in the critical task of pyrazine analysis.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ACS Publications. (n.d.). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF. [Link]

  • MDPI. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. [Link]

  • SIELC Technologies. (n.d.). Pyrazine. [Link]

  • PubMed. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). [Link]

  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. [Link]

  • ResearchGate. (n.d.). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • Taylor & Francis Online. (n.d.). Pyrazines in foods. [Link]

  • PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. [Link]

  • ACS Omega. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. [Link]

  • NIH. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]

  • Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]

  • ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. [Link]

  • BIOSYNCE. (2025). What analytical methods are used for pyrazine detection?. [Link]

Sources

A Comparative Guide to the De Novo Target Identification and Validation of N-methyl-1-pyrazin-2-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is contingent on one critical step: identifying its biological target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies for the target deconvolution of novel compounds, using the uncharacterized molecule, N-methyl-1-pyrazin-2-ylpropan-2-amine, as a central case study. Our focus is not merely on procedural steps but on the underlying scientific rationale, enabling you to make informed decisions in your own target identification campaigns.

Introduction: The Challenge of the Unknown Target

This compound is a small molecule with a defined chemical structure, yet its biological activity and molecular targets remain unelucidated. This scenario is common in phenotypic screening campaigns, where compounds are identified based on a desired cellular effect without prior knowledge of their mechanism of action. The process of identifying the specific biological molecule(s) with which a drug interacts is known as target deconvolution or target identification.[1][2] This is a pivotal stage in drug discovery, as it illuminates the drug's mode of action, helps optimize efficacy, and anticipates potential off-target effects.[1]

This guide will navigate the complex landscape of target identification methodologies, comparing two major classes of techniques: affinity-based and label-free approaches. We will explore their principles, advantages, and limitations, providing a logical workflow for the de novo characterization of our subject molecule.

Strategic Workflow for Target Deconvolution

A robust target identification strategy is multi-faceted, often beginning with broad, hypothesis-generating experiments and culminating in specific, validating assays. The choice of methodology is critical and depends on factors such as the compound's properties, available resources, and the biological question at hand.

G cluster_0 Phase 1: Hypothesis Generation (Broad Spectrum) cluster_1 Phase 2: Hypothesis Testing & Validation (Label-Free) cluster_2 Phase 3: In-Cell Confirmation & Functional Validation Affinity Chromatography Affinity Chromatography Photo-Affinity Labeling (PAL) Photo-Affinity Labeling (PAL) Putative Targets Putative Targets Affinity Chromatography->Putative Targets Activity-Based Protein Profiling (ABPP) Activity-Based Protein Profiling (ABPP) Photo-Affinity Labeling (PAL)->Putative Targets Activity-Based Protein Profiling (ABPP)->Putative Targets DARTS DARTS (Drug Affinity Responsive Target Stability) CETSA CETSA (Cellular Thermal Shift Assay) Cellular Assays Cellular Target Engagement (e.g., NanoBRET, CETSA) DARTS->Cellular Assays CETSA->Cellular Assays Functional Assays Functional Assays (e.g., RNAi, CRISPR) Cellular Assays->Functional Assays Validated Target Validated Target Functional Assays->Validated Target Start Start Start->Affinity Chromatography Initial Pulldown Start->Photo-Affinity Labeling (PAL) Covalent Capture Start->Activity-Based Protein Profiling (ABPP) Enzyme Class Screening Putative Targets->DARTS Orthogonal Validation Putative Targets->CETSA Orthogonal Validation

Figure 1: A strategic workflow for de novo target identification.

Part 1: Affinity-Based Approaches - Casting a Wide Net

Affinity-based methods are the classical approach to target identification.[2] They rely on modifying the small molecule of interest to serve as a "bait" to capture its interacting proteins from a complex biological mixture, such as a cell lysate.[3][4] The captured proteins are then identified, typically by mass spectrometry.

A. Affinity Chromatography / Pulldown

In this technique, this compound would be chemically modified with a linker and immobilized on a solid support, such as agarose beads.[2][3] This "bait" is then incubated with a cell or tissue lysate. Proteins that bind to the molecule are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified.[5]

  • Causality Behind the Choice: This method is often a first-line approach due to its conceptual simplicity. The key challenge lies in the synthetic chemistry: where to attach the linker without disrupting the molecule's interaction with its target. A structure-activity relationship (SAR) study is often required to identify non-essential positions for modification.[6]

B. Photo-Affinity Labeling (PAL)

PAL offers a more sophisticated approach by creating a covalent bond between the ligand and its target.[7] A photo-reactive group (like a diazirine or benzophenone) is incorporated into the structure of this compound, along with a reporter tag (like biotin).[8][9] The modified compound (probe) is incubated with live cells or lysates. Upon exposure to a specific wavelength of UV light, the photo-reactive group becomes highly reactive and forms a covalent bond with any protein in close proximity, ideally the specific binding target.[7][8] The biotin tag then allows for the enrichment of the covalently-linked protein for identification.[8]

  • Expertise & Experience: The power of PAL lies in its ability to capture even transient or weak interactions, as the covalent bond permanently traps the complex.[10] This is a significant advantage over reversible affinity chromatography. However, the design and synthesis of a functional PAL probe are complex and require careful consideration to avoid steric hindrance and maintain biological activity.[8]

C. Activity-Based Protein Profiling (ABPP) & Kinobeads

If there is reason to suspect that this compound targets a specific class of enzymes (e.g., kinases, proteases, hydrolases), ABPP is an exceptionally powerful tool.[11] For instance, if the pyrazine moiety suggests potential interaction with an ATP-binding pocket, a competitive profiling experiment using Kinobeads would be a logical step.

Kinobeads are an affinity resin containing immobilized, broad-spectrum kinase inhibitors that can capture a large portion of the cellular kinome.[12][13] In a competitive experiment, a cell lysate is pre-incubated with our test compound, this compound. The lysate is then applied to the kinobeads. Any kinases that are bound by our compound will be unable to bind to the beads.[12] By comparing the proteins captured by the beads with and without the pre-incubation step, we can identify the specific kinases that our molecule targets.[13][14]

  • Trustworthiness: This competitive displacement format provides a self-validating system. The dose-dependent reduction of a kinase's binding to the beads in the presence of the compound provides strong evidence of a direct interaction.[13]

Comparison of Affinity-Based Methods
Method Principle Pros Cons Best For...
Affinity Chromatography Reversible binding to an immobilized ligand.[2]Technically straightforward; well-established.Requires ligand modification; risk of false positives (non-specific binders); may miss weak interactions.[6]Initial, broad screening when SAR data is available for linker placement.
Photo-Affinity Labeling (PAL) Light-induced covalent cross-linking to the target.[7][8]Captures weak/transient interactions; can be used in live cells.[10]Complex probe synthesis; potential for non-specific cross-linking.[10]Validating interactions and identifying binding sites in a cellular context.
Kinobeads (ABPP) Competitive displacement from a broad-spectrum affinity matrix.[12]Unbiased profiling of a large enzyme family; uses unmodified compound; highly quantitative.[12][15]Limited to the specific enzyme class captured by the beads (e.g., kinases); only detects competitive binders.[12]Screening compounds suspected to be kinase inhibitors.

Part 2: Label-Free Approaches - Validating Hits with Unmodified Compounds

A major drawback of affinity-based methods is the requirement to modify the small molecule, which can alter its binding properties. Label-free methods overcome this limitation by using the compound in its native state.[3][4] These techniques are exceptionally powerful for validating the putative targets identified in Part 1.

G cluster_0 Label-Free Target Validation Workflow Compound This compound (Unmodified) Incubate Incubate Compound + Lysate Compound->Incubate Lysate Cell or Tissue Lysate Lysate->Incubate DARTS_branch DARTS Path Incubate->DARTS_branch CETSA_branch CETSA Path Incubate->CETSA_branch Protease Add Protease DARTS_branch->Protease Heat Apply Heat Gradient CETSA_branch->Heat Analysis_D Analyze Protein Stability (SDS-PAGE / Mass Spec) Protease->Analysis_D Analysis_C Analyze Soluble Protein (Western Blot / Mass Spec) Heat->Analysis_C Result Target Protein is Stabilized Analysis_D->Result Analysis_C->Result

Figure 2: Comparison of DARTS and CETSA experimental workflows.
A. Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[16][17] In a typical DARTS experiment, a cell lysate is divided into two aliquots. One is treated with the compound of interest (this compound) and the other with a vehicle control (e.g., DMSO).[18] A protease is then added to both samples. In the control sample, proteins are digested. In the compound-treated sample, the target protein, stabilized by the bound ligand, will be protected from proteolysis.[17][18] The differences in protein bands can be visualized by SDS-PAGE or analyzed by mass spectrometry to identify the protected proteins.[16][19]

  • Authoritative Grounding: DARTS is a powerful, universal method because it relies solely on the biophysical event of binding and requires no modification of the compound.[17][18] It serves as an excellent orthogonal method to confirm hits from affinity-based screens, as it eliminates artifacts associated with ligand modification.

B. Cellular Thermal Shift Assay (CETSA)

CETSA operates on a similar principle of ligand-induced stabilization but uses heat as the denaturing challenge instead of proteases.[20] When proteins are heated, they unfold and aggregate out of solution. A protein bound to a ligand is thermodynamically more stable and will denature and aggregate at a higher temperature than the unbound protein.[20][21]

In a CETSA experiment, intact cells or lysates are treated with the compound or a vehicle control. The samples are then heated to a range of temperatures.[20] After heating, the aggregated proteins are removed by centrifugation, and the amount of the specific target protein remaining in the soluble fraction is quantified, usually by Western Blot or mass spectrometry.[21][22] A positive result is a "thermal shift," where the target protein remains soluble at higher temperatures in the compound-treated samples compared to the control.[21]

  • Expertise & Experience: A key advantage of CETSA is its ability to confirm target engagement within living cells, providing a more physiologically relevant context.[20][21] This is crucial for verifying that a compound can reach and bind to its target in a complex cellular environment.

Comparison of Label-Free Methods
Method Principle Pros Cons Best For...
DARTS Ligand binding increases resistance to proteolysis.[17][18]Universal applicability; no compound modification needed; simple protocol.[17]Typically performed in lysates; results can be protease-dependent.Orthogonal validation of hits from primary screens; screening small compound libraries.[6]
CETSA Ligand binding increases thermal stability.[20][21]Can be performed in live cells and tissues; provides proof of target engagement in a physiological setting.[20]Can be lower throughput for Western Blot-based detection; requires a specific antibody or mass spectrometry.[23]Confirming intracellular target binding and generating dose-response curves for target engagement.[24]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following are detailed, self-validating protocols for two of the most powerful and complementary techniques discussed.

Protocol 1: Photo-Affinity Labeling (PAL) for Hit Identification
  • Probe Synthesis: Synthesize a PAL probe of this compound incorporating a diazirine moiety and a biotin tag. Include a "negative control" probe lacking the photo-reactive group.

  • Cell Culture and Treatment: Culture relevant cells (e.g., a cell line where a phenotypic effect was observed) to ~80% confluency. Treat cells with the PAL probe (e.g., 1-10 µM) for 1-2 hours. Include a vehicle control and a competition control (co-incubation with a high concentration of unmodified this compound).

  • Photo-Crosslinking: Place the cell culture plates on ice and irradiate with UV light (typically 365 nm) for 15-30 minutes to activate the diazirine and induce covalent cross-linking.[4]

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotin-tagged protein complexes.[3]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Data Analysis: True targets should be enriched in the PAL probe sample compared to the negative control and should show reduced enrichment in the competition control sample.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for 1 hour at 37°C.[23]

  • Heating Step: Place the sealed plates or PCR tubes in a thermocycler and heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[21][23]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[22]

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the putative target protein in each sample using Western Blotting with a specific antibody.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and confirms engagement.[21]

Conclusion

References

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (Source: Google Search,[7])

  • Photoaffinity labeling in target- and binding-site identification - PMC. (Source: PubMed Central,[8])

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (Source: PubMed Central,[3])

  • Target Deconvolution | Drug Discovery | CRO services. (Source: Oncodesign Services,[1])

  • 5 Target Deconvolution Approaches in Drug Discovery. (Source: Technology Networks,[5])

  • Step-by-Step Protocol: How to Perform a DARTS Assay. (Source: Creative Proteomics,[16])

  • Target deconvolution techniques in modern phenotypic profiling - PMC. (Source: National Institutes of Health,[2])

  • Target Identification and Validation (Small Molecules). (Source: University College London,[26])

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (Source: ResearchGate,[4])

  • Photoaffinity Labeling (PAL). (Source: Creative Biolabs,[9])

  • Small-molecule Target and Pathway Identification. (Source: Broad Institute,[25])

  • Identification of Direct Protein Targets of Small Molecules. (Source: ACS Chemical Biology,[6])

  • Target deconvolution strategies in drug discovery. (Source: PubMed,[27])

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC. (Source: National Institutes of Health,[18])

  • Photoaffinity labeling in target- and binding-site identification. (Source: PubMed,[28])

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (Source: Springer Link,[29])

  • Photoaffinity Labeling in Target and Binding Site Identification. (Source: MtoZ Biolabs,[10])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (Source: Bio-protocol,[24])

  • Target Deconvolution in the Post-genomic Era. (Source: Pharma Focus Asia,[30])

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (Source: ACS Publications,[23])

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. (Source: ResearchGate,[19])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (Source: NCBI,[21])

  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (Source: National Institutes of Health,[11])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (Source: PubMed Central,[22])

  • Target identification using drug affinity responsive target stability (DARTS). (Source: PNAS,[17])

  • CETSA. (Source: CETSA.org,[20])

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (Source: ACS Publications,[15])

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (Source: UKM Medical Molecular Biology Institute,[12])

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (Source: ResearchGate,[13])

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (Source: National Institutes of Health,[14])

Sources

A Comparative Guide to the In Vivo Efficacy Validation of Novel Neuroprotective Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

Disclosures: The compound N-methyl-1-pyrazin-2-ylpropan-2-amine is used herein as a structural archetype for a novel investigational therapeutic. No efficacy data for this specific molecule has been published. This guide serves as a methodological framework for the in vivo validation of new chemical entities targeting neurodegenerative disorders, using a hypothetical case study in a Parkinson's disease model.

Introduction: The Challenge of Translating Neuroprotection from Bench to Bedside

The development of novel neuroprotective drugs is fraught with challenges, highlighted by a high attrition rate in clinical trials.[1] A frequent pitfall is the leap from promising in vitro data to complex in vivo systems without a robust, comparative preclinical validation strategy. This guide provides a comprehensive framework for the in vivo efficacy validation of a novel therapeutic candidate, which we will refer to as "Compound-P" (structurally represented by this compound), against a gold-standard treatment in established animal models of Parkinson's disease (PD).

Parkinson's disease is characterized primarily by the progressive loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc), leading to severe motor deficits.[2][3] Our objective is to design and execute a preclinical program that rigorously compares the neuroprotective and symptomatic relief efficacy of Compound-P against Levodopa (L-DOPA), the current standard of care.[4][5] This guide will detail the rationale for model selection, the experimental design, behavioral and histological endpoints, and presents a clear, data-driven comparison.

Pillar 1: Selecting and Justifying the In Vivo Models

The choice of animal model is the bedrock of any preclinical study. To adequately assess a novel compound, it is critical to use models that recapitulate key aspects of the human disease pathology.[3][6] For our purposes, we will employ two distinct, yet complementary, neurotoxin-based rodent models of Parkinson's disease.

1. The 6-Hydroxydopamine (6-OHDA) Rat Model: This is the most widely used model for PD.[7] 6-OHDA is a neurotoxin that is selectively taken up by catecholaminergic neurons via the dopamine transporter (DAT), causing their destruction through oxidative stress.[8][9] Unilateral injection into the medial forebrain bundle (MFB) results in a rapid and near-complete loss of dopaminergic neurons on one side of the brain, leading to quantifiable motor asymmetry.[8][10][11][12] This model is exceptionally well-suited for testing both neuroprotective potential (if the compound is given before or with the toxin) and symptomatic relief (if given after the lesion is established).

2. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a lipophilic compound that crosses the blood-brain barrier and is metabolized into the toxic ion MPP+, which is also selectively taken up by dopaminergic neurons.[13][14][15] MPP+ inhibits Complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and cell death.[14][15] This model mimics the mitochondrial dysfunction implicated in sporadic PD and is valuable for assessing therapies targeting these pathways.[14]

By using both models, we create a self-validating system. Efficacy in the 6-OHDA model demonstrates an effect in a classic, acute degeneration paradigm, while success in the MPTP model provides evidence in a system that mirrors the mitochondrial deficits seen in the human condition.[7][14]

Pillar 2: Comparative Experimental Design for Efficacy Validation

To ensure trustworthiness and statistical power, a rigorous, multi-arm, blinded experimental design is essential. This design allows for the direct comparison of Compound-P against both a negative control (Vehicle) and a positive clinical comparator (L-DOPA).

Below is a logical workflow for the study.

G cluster_0 Phase 1: Model Induction & Group Allocation cluster_2 Phase 3: Efficacy Assessment A Animal Acclimation (Male Sprague-Dawley Rats, 225-250g) B Baseline Behavioral Testing (Rotarod, Cylinder Test) A->B C Unilateral 6-OHDA Lesion (Stereotaxic injection into MFB) B->C D Post-Lesion Recovery (2 weeks) C->D E Group Allocation (n=12/group) Randomized & Blinded D->E F Group 1: Vehicle Control (Saline, i.p.) G Group 2: Compound-P (Low Dose, i.p.) H Group 3: Compound-P (High Dose, i.p.) I Group 4: L-DOPA/Carbidopa (i.p.) J Weekly Behavioral Testing (Rotarod, Cylinder Test) F->J G->J H->J I->J K Endpoint: Tissue Collection (Perfusion & Brain Extraction) J->K L Histological Analysis (TH Immunohistochemistry) K->L M Neurochemical Analysis (HPLC for Dopamine Levels) K->M

Caption: Experimental workflow for in vivo validation.

Pillar 3: Quantifiable Endpoints for Objective Comparison

Efficacy is measured through a combination of behavioral tests to assess motor function and post-mortem histological analysis to quantify neuroprotection.

Behavioral Assessments
  • Rotarod Test: This test measures motor coordination and balance.[16][17][18] Animals are placed on a rotating rod that accelerates, and the latency to fall is recorded.[19][20] An effective therapeutic will increase the time the lesioned animals can stay on the rod.

  • Cylinder Test: This test assesses forelimb asymmetry, a direct consequence of the unilateral 6-OHDA lesion.[21] The animal is placed in a transparent cylinder, and the number of times it uses its impaired (contralateral) versus unimpaired (ipsilateral) paw for support against the wall is counted.[22][23] A successful treatment will increase the use of the contralateral paw, moving the asymmetry score closer to that of a healthy animal.

Histological and Neurochemical Assessments
  • Tyrosine Hydroxylase (TH) Immunohistochemistry: TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[24] Following the study, brain tissue is sectioned and stained for TH.[25][26][27][28] The number of surviving TH-positive cells in the substantia nigra is counted. A neuroprotective agent will result in a significantly higher number of surviving TH+ neurons compared to the vehicle group.

Data Presentation: A Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison between treatment groups.

Table 1: Comparative Behavioral Outcomes (4-Week Endpoint)

Treatment Group Rotarod Latency (seconds) Contralateral Paw Use (%)
Sham (Unlesioned) 285 ± 15 48 ± 3
Vehicle Control 95 ± 12 18 ± 4
Compound-P (10 mg/kg) 160 ± 18 * 32 ± 5 *
Compound-P (30 mg/kg) 210 ± 20 * 41 ± 4 *
L-DOPA (25 mg/kg) 235 ± 22* 45 ± 3*

*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. Data are hypothetical.

Table 2: Comparative Histological Outcomes

Treatment Group Surviving TH+ Neurons in SNc (% of Sham)
Sham (Unlesioned) 100%
Vehicle Control 15 ± 5%
Compound-P (10 mg/kg) 45 ± 8% *
Compound-P (30 mg/kg) 68 ± 10% *
L-DOPA (25 mg/kg) 18 ± 6%

*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. Data are hypothetical.

Interpretation of Results: The hypothetical data illustrates that Compound-P provides a dose-dependent improvement in motor function, as seen in both the Rotarod and Cylinder tests. Crucially, unlike L-DOPA, which is purely a symptomatic treatment and does not prevent neurodegeneration, Compound-P shows a significant neuroprotective effect by preserving TH-positive neurons.[5] This is a key differentiator suggesting disease-modifying potential.

Detailed Experimental Protocols

Trustworthiness in scientific reporting is built on methodological transparency. Below are detailed protocols for key experiments.

Protocol 1: 6-OHDA Medial Forebrain Bundle (MFB) Lesion
  • Anesthesia: Anesthetize rats (e.g., Sprague-Dawley, male, 225-250g) with isoflurane (1.5-2% in oxygen).[12]

  • Stereotaxic Surgery: Place the animal in a stereotaxic frame. Shave and clean the scalp with betadine and ethanol.[12] Make a midline incision to expose the skull.

  • Coordinate Identification: Identify bregma. For the MFB, typical coordinates are AP: -2.2 mm, ML: +1.5 mm relative to bregma.[12]

  • Craniotomy: Drill a small burr hole at the identified coordinates.

  • Injection: Lower a Hamilton syringe needle to a depth of -8.0 mm from the dura.[12] Infuse 8 µg of 6-OHDA (in 4 µL of saline with 0.02% ascorbic acid) at a rate of 1 µL/min.[12]

  • Post-Injection: Leave the needle in place for 5 minutes to allow for diffusion, then slowly retract it.

  • Closure and Recovery: Suture the scalp incision. Monitor the animal during recovery, providing supportive care as needed.

Protocol 2: Rotarod Test for Motor Coordination
  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the trial.[20]

  • Apparatus: Use a commercially available Rotarod apparatus (e.g., from Columbus Instruments or Bioseb).[16][18]

  • Procedure:

    • Place the mouse on the rod, which is rotating at a slow, constant speed (e.g., 4 rpm).[16][19]

    • Once the mouse is stable, begin the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds).[16]

    • Record the latency (time in seconds) until the mouse falls off the rod or passively rotates with it for two consecutive turns.

  • Trials: Perform three trials per animal with a 15-minute inter-trial interval.[20] The average latency across the three trials is used for analysis.

Conclusion and Future Directions

This guide outlines a robust, comparative framework for the in vivo validation of a novel neuroprotective compound, Compound-P. The hypothetical data demonstrates superior disease-modifying potential for Compound-P compared to the standard symptomatic treatment, L-DOPA, in a 6-OHDA rat model of Parkinson's disease. This is evidenced by both significant motor function improvement and, critically, the preservation of dopaminergic neurons.

Successful validation using this comparative approach provides a strong rationale for advancing a candidate into more complex preclinical models (e.g., genetic or α-synuclein-based models) and subsequent IND-enabling studies.[3][29] By grounding experimental design in causality, ensuring protocols are self-validating, and adhering to transparent, data-driven comparisons, researchers can increase the probability of successful clinical translation.

References

  • Protocol for the MPTP mouse model of Parkinson's disease. PubMed - NIH. Available at: [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. Protocols.io. Available at: [Link]

  • Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease. Bio-protocol. Available at: [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections v1 (PDF). ResearchGate. Available at: [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. Protocols.io. Available at: [Link]

  • Rotarod Protocol. International Mouse Phenotyping Consortium. Available at: [Link]

  • Animal models for preclinical Parkinson's research: An update and critical appraisal. Neurobiology. Available at: [Link]

  • Cylinder Test. Scantox. Available at: [Link]

  • Rotarod-Test for Mice. Aligning Science Across Parkinson's. Available at: [Link]

  • Cylinder Test in Rodent Models of Stroke. Ace Therapeutics. Available at: [Link]

  • Measuring Motor Coordination in Mice. PMC - PubMed Central - NIH. Available at: [Link]

  • 6-OHDA Model for Parkinson's Disease Research. JoVE Journal. Available at: [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. Available at: [Link]

  • Rotarod. Mouse Metabolic Phenotyping Centers (MMPC). Available at: [Link]

  • Cylinder test (Limb asymmetry use). NEUROFIT. Available at: [Link]

  • The 6-hydroxydopamine Rat Model of Parkinson's Disease. JoVE. Available at: [Link]

  • Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review. MDPI. Available at: [Link]

  • MPTP Mouse Models of Parkinson's Disease: An Update. PMC - PubMed Central. Available at: [Link]

  • Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue. Bioseb. Available at: [Link]

  • 6-OHDA Parkinson's Model. Charles River Laboratories. Available at: [Link]

  • Paw-Dragging: a Novel, Sensitive Analysis of the Mouse Cylinder Test. JoVE. Available at: [Link]

  • Parkinson's Disease Mouse Models. Biospective. Available at: [Link]

  • Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. PMC. Available at: [Link]

  • A review on various preclinical models of Parkinson's disease. AIP Publishing. Available at: [Link]

  • MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. Available at: [Link]

  • Animal Models of Parkinson's Disease. NCBI - NIH. Available at: [Link]

  • 6-OHDA Lesion Models of Parkinson's Disease in the Rat. Springer Nature Experiments. Available at: [Link]

  • Levodopa (L-Dopa). StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's. Available at: [Link]

  • Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI. Available at: [Link]

  • L-DOPA. Wikipedia. Available at: [Link]

  • Levodopa treatment: impacts and mechanisms throughout Parkinson's disease progression. PMC - PubMed Central. Available at: [Link]

  • 2-Minute Neuroscience: L-DOPA. YouTube. Available at: [Link]

  • Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains. Frontiers in Neuroanatomy. Available at: [Link]

  • Exploring new therapeutic targets and biomarkers for neurodegenerative disorders. Cell Communication and Signaling. Available at: [Link]

  • Drug Repurposing for Neurological Disorders. InVivo Biosystems. Available at: [Link]

  • Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. PubMed. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Available at: [Link]

  • Levodopa. Wikipedia. Available at: [Link]

  • Neurodegeneration Targets. Discovery On Target. Available at: [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. Available at: [Link]

  • Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules. PMC. Available at: [Link]

  • Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules. Semantic Scholar. Available at: [Link]

  • A Survey on Computational Methods in Drug Discovery for Neurodegenerative Diseases. MDPI. Available at: [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Evaluation of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, pyrazine derivatives represent a privileged scaffold, demonstrating a remarkable breadth of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2][3] The journey from a promising hit in a high-throughput screen to a viable clinical candidate is a multi-stage process heavily reliant on robust preclinical evaluation. A critical aspect of this journey is the correlation, and often the disparity, between in vitro and in vivo results. This guide provides an in-depth comparison of these two essential evaluation paradigms for pyrazine compounds, offering insights into the causality behind experimental choices and the interpretation of divergent data.

The In Vitro Arena: Initial Efficacy and Mechanistic Insights

In vitro studies are the foundational step in drug discovery, providing a controlled environment to assess the direct biological activity of a compound and elucidate its mechanism of action at a cellular and molecular level. For pyrazine compounds, several key in vitro assays are routinely employed.

Anticancer Activity: The MTT Assay

A primary and widely adopted method to screen for anticancer potential is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazine compound for a specified duration (typically 24-72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4][5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Interpretation and Causality

A low IC50 value suggests potent cytotoxic or cytostatic activity against the cancer cell line.[7] This initial screen is crucial for identifying promising candidates for further investigation. However, it is a simplified system that does not account for the complexities of a tumor microenvironment or whole-body metabolism.

Predicting Oral Bioavailability: The Caco-2 Permeability Assay

For orally administered drugs, intestinal absorption is a critical pharmacokinetic parameter. The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.[8][9][10][11][12]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[8]

  • Compound Application: Add the pyrazine compound to the apical (AP) side of the monolayer.

  • Sampling: At various time points, collect samples from the basolateral (BL) side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the cell monolayer.

Interpretation and Causality

A high Papp value suggests good intestinal permeability and a higher likelihood of good oral absorption in vivo. This assay can also be performed in the reverse direction (BL to AP) to identify if the compound is a substrate for efflux transporters like P-glycoprotein, which can limit drug absorption.[10]

Assessing Metabolic Fate: Liver Microsome Stability Assay

The liver is the primary site of drug metabolism.[13] The in vitro metabolic stability assay using liver microsomes provides an early indication of how a compound will be metabolized in the body.[14][15][16][17]

Experimental Protocol: Liver Microsome Stability Assay

  • Incubation: Incubate the pyrazine compound with liver microsomes (from human or animal species) and NADPH (a cofactor for metabolic enzymes) at 37°C.[14][15]

  • Time Points: Collect samples at different time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a solvent like acetonitrile.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Interpretation and Causality

A short half-life and high clearance suggest that the compound is rapidly metabolized, which could lead to low bioavailability and a short duration of action in vivo. This information is vital for predicting the in vivo pharmacokinetic profile and potential drug-drug interactions.

The In Vivo Reality: Evaluating Performance in a Whole Organism

In vivo studies in animal models are indispensable for understanding how a pyrazine compound behaves in a complex biological system, encompassing absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and potential toxicity.[18][19][20][21]

Anticonvulsant Activity: MES and scPTZ Models

For pyrazine derivatives with potential anticonvulsant properties, the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents are standard preclinical models.[22][23][24][25][26][27]

Experimental Protocol: Maximal Electroshock (MES) Test

  • Compound Administration: Administer the pyrazine compound to mice or rats via a specific route (e.g., oral, intraperitoneal).[23]

  • Electrical Stimulation: At the time of expected peak effect, deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.[23][24]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[23]

  • Endpoint: The abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.[23]

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Compound Administration: Administer the pyrazine compound to the animals.

  • Convulsant Injection: After a predetermined time, inject a convulsive dose of pentylenetetrazole subcutaneously.[25]

  • Observation: Observe the animals for the onset and severity of seizures (e.g., clonic seizures).

  • Endpoint: Protection against PTZ-induced seizures indicates potential efficacy against absence seizures.

Interpretation and Causality

Efficacy in the MES test suggests potential effectiveness against generalized tonic-clonic seizures, while activity in the scPTZ model is indicative of potential utility in treating absence seizures.[25] These models provide a more holistic view of a compound's anticonvulsant potential by incorporating its pharmacokinetic and pharmacodynamic properties in a living organism.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial for determining the ADME properties of a pyrazine compound in vivo.[18][20][28]

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

  • Compound Administration: Administer the pyrazine compound to a group of mice, typically via both intravenous (IV) and oral (PO) routes in separate groups.

  • Blood Sampling: Collect blood samples at multiple time points after administration.[20]

  • Plasma Analysis: Process the blood to obtain plasma and quantify the drug concentration using LC-MS/MS.

  • Parameter Calculation: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Interpretation and Causality

These parameters provide a comprehensive picture of the compound's fate in the body. For instance, low oral bioavailability could be due to poor absorption, extensive first-pass metabolism in the liver, or both, which might not have been fully predicted by in vitro assays alone.

Comparing the Data: Bridging the In Vitro-In Vivo Divide

The transition from in vitro to in vivo is rarely a direct one-to-one correlation.[29][30][31][32] Understanding the potential for discrepancies is key to making informed decisions in drug development.

Table 1: Illustrative Comparison of In Vitro and In Vivo Data for a Hypothetical Anticancer Pyrazine Compound

ParameterIn Vitro ResultIn Vivo ResultPotential Reasons for Discrepancy
Efficacy IC50 = 50 nM (MCF-7 cells)Moderate tumor growth inhibitionPoor tumor penetration, rapid metabolism, efflux from tumor cells.
Bioavailability High Caco-2 permeabilityOral Bioavailability = 10%High first-pass metabolism in the liver.
Metabolism t½ = 60 min (human liver microsomes)Plasma t½ = 15 minInvolvement of non-microsomal metabolic pathways, species differences in metabolism.
Causality of Discrepancies
  • Metabolism: In vitro metabolic stability assays primarily assess Phase I metabolism by cytochrome P450 enzymes.[13] In vivo, compounds may also undergo Phase II conjugation reactions or be metabolized by other enzymes not present in microsomes.[16]

  • Protein Binding: In vitro assays are often performed in protein-free or low-protein media. In vivo, extensive binding to plasma proteins can reduce the free concentration of the drug available to exert its effect.

  • Distribution: A compound may show high potency in a 2D cell culture but may not effectively penetrate the target tissue or tumor in a whole organism due to physiological barriers.

  • Efflux Transporters: While Caco-2 assays can indicate P-gp efflux, other transporters present in various tissues in vivo can also limit drug distribution and efficacy.

  • Animal Models: The physiology and metabolism of animal models can differ significantly from humans, leading to variations in pharmacokinetic and pharmacodynamic outcomes.[30]

Visualizing the Pathways and Processes

To better understand the context of these evaluations, diagrams of key pathways and workflows are essential.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation MTT Assay MTT Assay Animal Models (Efficacy) Animal Models (Efficacy) MTT Assay->Animal Models (Efficacy) Correlation? Caco-2 Permeability Caco-2 Permeability Pharmacokinetics (ADME) Pharmacokinetics (ADME) Caco-2 Permeability->Pharmacokinetics (ADME) Correlation? Liver Microsome Stability Liver Microsome Stability Liver Microsome Stability->Pharmacokinetics (ADME) Correlation? Toxicology Toxicology Pyrazine Compound Pyrazine Compound Pyrazine Compound->MTT Assay IC50 Pyrazine Compound->Caco-2 Permeability Papp Pyrazine Compound->Liver Microsome Stability t1/2, CLint

Caption: Workflow comparing in vitro and in vivo evaluation stages.

For pyrazine compounds targeting the SHP2 pathway in cancer, understanding the signaling cascade is crucial.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Ras promotes activation Pyrazine_Inhibitor Pyrazine SHP2 Inhibitor Pyrazine_Inhibitor->SHP2

Caption: The SHP2 signaling pathway and the inhibitory action of a pyrazine compound.

Conclusion: A Symbiotic Relationship

In vitro and in vivo studies are not mutually exclusive but rather form a symbiotic relationship in the preclinical evaluation of pyrazine compounds. In vitro assays provide rapid, cost-effective, and high-throughput screening to identify promising candidates and offer initial mechanistic insights. In vivo experiments, while more complex and resource-intensive, are essential for understanding the holistic behavior of a compound in a living system.

The discrepancies often observed between these two testing paradigms are not failures but rather valuable data points that illuminate the complexities of drug action. A thorough understanding of the underlying principles of pharmacokinetics and metabolism is paramount to interpreting these differences and guiding the iterative process of drug design and optimization. By thoughtfully designing and integrating both in vitro and in vivo studies, researchers can more effectively navigate the challenging path of translating a promising pyrazine compound from the bench to the bedside.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Functions of Shp2 in cancer. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 18, 2026, from [Link]

  • A comprehensive review of SHP2 and its role in cancer. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Setting sail: maneuvering SHP2 activity and its effects in cancer. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 18, 2026, from [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 18, 2026, from [Link]

  • Pharmacological activity and mechanism of pyrazines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 18, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 18, 2026, from [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 18, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved January 18, 2026, from [Link]

  • pharmacological-activity-and-mechanism-of-pyrazines. (n.d.). Ask this paper. Retrieved January 18, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Pharmacological activity and mechanism of pyrazines. (n.d.). OUCI. Retrieved January 18, 2026, from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved January 18, 2026, from [Link]

  • Caco-2 cell permeability assay for drug absorption. (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (n.d.). protocols.io. Retrieved January 18, 2026, from [Link]

  • Cell Viability Assays. (n.d.). NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved January 18, 2026, from [Link]

  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Retrieved January 18, 2026, from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? (n.d.). Springer. Retrieved January 18, 2026, from [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. (n.d.). IRJMETS. Retrieved January 18, 2026, from [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • In vitro–In Vivo Correlations: Tricks and Traps. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • In Vitro In Vivo (IVIV) Correlations. (n.d.). YouTube. Retrieved January 18, 2026, from [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (n.d.). protocols.io. Retrieved January 18, 2026, from [Link]

  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Pharmacokinetics Protocol – Rodents. (n.d.). UNMC. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Benchmarking Guide: N-methyl-1-pyrazin-2-ylpropan-2-amine Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound N-methyl-1-pyrazin-2-ylpropan-2-amine against a panel of established inhibitors. We will delve into the rationale behind experimental design, present detailed protocols for accurate comparison, and offer insights into data interpretation, equipping researchers in drug discovery and chemical biology with the necessary tools to evaluate its potential.

Introduction: Characterizing this compound

This compound is a synthetic compound featuring a pyrazine ring, a heterocyclic scaffold known for a wide range of biological activities.[1][2] While public data on this specific molecule is limited, its structural elements are present in various biologically active compounds.[1][2][3] Given the prevalence of pyrazine derivatives in medicinal chemistry, a thorough investigation into its inhibitory profile against key cellular signaling pathways is warranted.[2] This guide will use a hypothetical framework to demonstrate how such a benchmarking study would be designed and executed, adhering to rigorous scientific principles. For the purpose of this guide, we will hypothesize that preliminary screenings have suggested potential activity against the PI3K/AKT/mTOR pathway , a critical signaling cascade implicated in cell growth, proliferation, and survival.[4][5]

Selecting the Comparator Inhibitors: A Rationale-Driven Approach

The selection of appropriate comparator compounds is paramount for a meaningful benchmarking study. The choice should be guided by the hypothesized target and the desire for a comprehensive understanding of the test compound's potency, selectivity, and mechanism of action.

For our hypothetical study targeting the PI3K/AKT/mTOR pathway, we select the following well-characterized inhibitors:[6]

  • Wortmannin: A covalent, irreversible pan-PI3K inhibitor.[7][8][9][10] Its broad activity and distinct mechanism make it a useful, albeit less clinically relevant, benchmark.

  • BEZ235 (Dactolisib): A dual PI3K/mTOR inhibitor, providing a benchmark for compounds targeting multiple nodes in the pathway.[11][12][13]

  • MK-2206: An allosteric inhibitor of AKT, allowing for comparison against a downstream effector in the pathway.[4][14][15][16][17]

  • Rapamycin (Sirolimus): A specific inhibitor of mTORC1, offering a highly targeted comparison.[18][19][20][21]

This selection provides a multi-faceted view, enabling us to position this compound's activity in the context of broad-acting, dual-targeting, and highly specific inhibitors.

Experimental Benchmarking: Protocols and Methodologies

A robust benchmarking study requires a suite of well-controlled experiments to assess various aspects of inhibitor performance. Here, we detail the core assays.

3.1. In Vitro Kinase Assays: Determining Potency (IC50)

The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinases. A common and reliable method is the ADP-Glo™ Kinase Assay .[22][23][24]

Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[22][24] A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_kinase Kinase & Substrate Preparation reaction Incubate Kinase, Substrate, ATP, and Compound prep_kinase->reaction prep_compound Serial Dilution of Test Compounds prep_compound->reaction adp_glo Add ADP-Glo™ Reagent (Stop & Deplete ATP) reaction->adp_glo Incubate kinase_detection Add Kinase Detection Reagent (Convert ADP to ATP) adp_glo->kinase_detection Incubate luciferase Luciferase Reaction (Generate Light) kinase_detection->luciferase readout Measure Luminescence luciferase->readout

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and the comparator inhibitors in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to each well.[25]

  • Inhibitor Addition: Add the serially diluted compounds to the wells. Include appropriate controls (no inhibitor, no kinase).

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[22][23][24] Incubate for 40 minutes.[24]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the produced ADP into ATP.[22][23][24] Incubate for 30-60 minutes.[24]

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3.2. Cellular Assays: Assessing On-Target Effects in a Biological Context

While in vitro assays are crucial for determining direct inhibitory activity, cellular assays are essential to confirm that the compound can penetrate the cell membrane and engage its target in a physiological environment. The Western Blot is a standard technique for this purpose.[26]

Principle: This method allows for the detection of specific proteins in a cell lysate. By examining the phosphorylation state of downstream targets, we can infer the activity of the upstream kinase.[26][27] For the PI3K/AKT/mTOR pathway, we will probe for phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTOR.[27]

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Protein Separation cluster_immunodetection Immunodetection cell_seeding Seed Cells cell_treatment Treat with Inhibitors cell_seeding->cell_treatment cell_lysis Lyse Cells cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Western Blot workflow for assessing pathway inhibition.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., MCF-7, which has a constitutively active PI3K pathway) to 70-80% confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound and the comparator inhibitors for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-AKT, total AKT, p-S6, and total S6. A loading control like GAPDH or β-actin is also essential.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to generate a chemiluminescent signal and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Activity

CompoundTarget(s)In Vitro IC50 (nM)Cellular EC50 (nM) for p-AKT inhibition
This compoundHypothesized PI3KExperimental DataExperimental Data
WortmanninPan-PI3K~2-5[8][10]~50
BEZ235 (Dactolisib)PI3K/mTOR~4-7.5[28]~20
MK-2206AKT~5-12[15]~12-20[29]
Rapamycin (Sirolimus)mTORC1~0.1~0.5

Note: IC50 and EC50 values for known inhibitors are approximate and can vary based on experimental conditions. The data for this compound is to be determined experimentally.

Interpretation:

  • A low IC50 value for this compound against a specific PI3K isoform in the in vitro assay would indicate potent direct inhibition.

  • The cellular EC50 for p-AKT and p-S6 inhibition will reveal the compound's ability to engage its target within a cellular context. A significant drop in the phosphorylation of these downstream markers would confirm on-target activity.

  • By comparing the IC50 and EC50 values of this compound to those of the known inhibitors, we can assess its relative potency.

  • The pattern of downstream inhibition (e.g., inhibition of p-AKT but not p-S6, or vice versa) can provide clues about its selectivity within the pathway.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking this compound against known inhibitors of the PI3K/AKT/mTOR pathway. By employing a combination of in vitro and cellular assays, researchers can obtain a comprehensive profile of this novel compound's potency, selectivity, and cellular efficacy.

The results of these experiments will be instrumental in guiding further drug development efforts. For instance, if this compound demonstrates high potency and a favorable selectivity profile, subsequent studies could focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in preclinical disease models. Conversely, if it exhibits off-target effects or poor cellular activity, medicinal chemistry efforts may be required to optimize its structure.

This rigorous, data-driven approach to benchmarking is essential for the successful identification and development of novel therapeutic agents.

References
  • Jhaveri, K., et al. (2015). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 33(31), 3609-3616.
  • Lamming, D. W., et al. (2013). Inhibition of the Mechanistic Target of Rapamycin (mTOR). The Journals of Gerontology: Series A, 68(1), 1-10.
  • Hirai, H., et al. (2010). MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. Molecular Cancer Therapeutics, 9(7), 1956-67.
  • Liu, T. J., et al. (2016). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Oncotarget, 7(40), 65236-65246.
  • Gao, C., et al. (2020). Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, December 12). mTOR inhibitors. Retrieved from [Link]

  • Wikipedia. (2023, November 28). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Pratilas, C. A., & Solit, D. B. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 661, 495-506.
  • Wikipedia. (2023, July 28). Dactolisib. Retrieved from [Link]

  • Schwartz, S., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031.
  • ResearchGate. (n.d.). Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice heart tissues. Retrieved from [Link]

  • Arriola Apelo, S. I., & Lamming, D. W. (2016). mTOR Inhibition Role in Cellular Mechanisms. Journal of molecular biology, 428(24), 4817-4844.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • PubChem. (n.d.). Dactolisib. Retrieved from [Link]

  • Schmidt-Kittler, O., et al. (2002). Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. Oncogene, 21(34), 5250-5259.
  • ResearchGate. (n.d.). The PI3K/Akt/mTOR pathway and inhibitors that target it. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are mTOR inhibitors and how do they work? Retrieved from [Link]

  • Kivrak, A., et al. (2018). Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. Turkish Journal of Chemistry, 42(3), 737-748.
  • AACR Journals. (2009). Abstract #DDT01-1: MK-2206: A potent oral allosteric AKT inhibitor. Retrieved from [Link]

  • Massacesi, C., et al. (2016).
  • ResearchGate. (n.d.). Mechanisms of action of drugs that target the mTOR signaling pathway. Retrieved from [Link]

  • Burris, H. A., et al. (2018). A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies. The oncologist, 23(7), 777-e90.
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Gîrdan, M. A., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules (Basel, Switzerland), 27(19), 6539.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Advances, 14(1), 1-10.
  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & medicinal chemistry, 25(22), 5845-5869.
  • Gonzalez-Angulo, A. M., et al. (2011). Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 17(21), 6858-6869.
  • (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • ResearchGate. (n.d.). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Retrieved from [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2023). RSC Advances, 13(1), 1-10.
  • Taylor & Francis. (n.d.). MK-2206 – Knowledge and References. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of N-methyl-1-pyrazin-2-ylpropan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-methyl-1-pyrazin-2-ylpropan-2-amine. Our objective is to furnish you with the procedural and intellectual framework necessary to handle this compound with the highest degree of safety and operational integrity.

Hazard Identification and Risk Assessment: An Overview

Substituted amines, as a class of organic compounds, can present a range of hazards, including but not limited to, dermal, ocular, and respiratory irritation, and potential for systemic toxicity.[1][2] The pyrazine moiety, while a common feature in many pharmaceuticals and flavor compounds, can also contribute to the overall toxicological profile of a molecule. Given the absence of specific toxicological data for this compound, a conservative approach to personal protective equipment (PPE) and handling is warranted.

A thorough risk assessment should be conducted prior to any handling of this compound. This assessment must consider the quantity of the substance being used, the nature of the experimental procedures (e.g., potential for aerosolization), and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.

Operation Required PPE Rationale
Low-Level Tasks (e.g., visual inspection of a sealed container)- Safety glasses with side shields- Nitrile glovesProtects against incidental contact and minor splashes.[3]
Standard Handling (e.g., weighing, preparing solutions in a well-ventilated area)- Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile, neoprene)- Laboratory coatProvides a higher level of protection against splashes and direct skin contact.[1][2]
High-Risk Operations (e.g., heating, sonicating, or any procedure with a potential for aerosol generation)- Full-face shield over chemical splash goggles- Chemical-resistant gloves (consider double-gloving)- Chemical-resistant apron or coveralls- Respiratory protection (e.g., a properly fitted respirator with organic vapor cartridges)Offers maximum protection for the face, skin, and respiratory system from vapors, aerosols, and splashes.[1][2][3]

dot

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (in hood) Assess->Minor Small & Contained Major Major Spill (outside hood) Assess->Major Large or Uncontained Contain Contain & Neutralize Minor->Contain Evacuate Evacuate Area Major->Evacuate Collect Collect Waste Contain->Collect Clean Decontaminate Area Collect->Clean Alert Alert EHS & Supervisor Evacuate->Alert Isolate Isolate Laboratory Alert->Isolate

Caption: Decision-making workflow for spill response.

Disposal Plan: Responsible Stewardship

Amine-containing compounds should be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations. [4] Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound (e.g., contaminated gloves, weighing paper, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, compatible, and clearly labeled hazardous waste container. [4]Do not mix with incompatible waste streams.

Disposal Pathway:

  • Never dispose of this compound or its waste down the drain or in the regular trash. [4]* All waste must be disposed of through your institution's licensed hazardous waste disposal program. [4]Maintain a detailed record of the waste generated.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds like this compound is foundational to good scientific practice. By integrating the principles of thorough risk assessment, appropriate PPE selection, meticulous operational protocols, and responsible waste management, you contribute to a culture of safety that protects yourself, your colleagues, and the environment.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available at: [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available at: [Link]

  • Disposing Amine Waste. Technology Catalogue. Available at: [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Safety Data Sheet. Advanced Biotech. Available at: [Link]

  • N-Methyl-N-(propan-2-yl)propan-1-amine. PubChem. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.